(2,4-Dichlorobenzyl)methylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJXWKXDISDARD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198215 | |
| Record name | Benzenemethanamine, 2,4-dichloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5013-77-4 | |
| Record name | Benzenemethanamine, 2,4-dichloro-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005013774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 2,4-dichloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-N-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (2,4-Dichlorobenzyl)methylamine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to (2,4-Dichlorobenzyl)methylamine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical Properties
This compound is a chemical compound with the molecular formula C8H9Cl2N.[1] It is recognized as a versatile building block in organic chemistry, particularly in the pharmaceutical industry where it serves as a precursor for the synthesis of various drugs.[1] The compound is typically a colorless liquid or a low-melting solid.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative chemical and physical properties of this compound and its hydrochloride salt.
| Property | This compound | This compound Hydrochloride | Source |
| CAS Number | 5013-77-4 | 90389-07-4 | [1][3] |
| Molecular Formula | C8H9Cl2N | C8H10Cl3N | [1][3] |
| Molecular Weight | 190.07 g/mol | 212.498 g/mol | [3][4] |
| Appearance | Colorless liquid or low melting solid | White crystalline solid | [1][2][3] |
| Boiling Point | 240.6°C at 760 mmHg, 123°C at 13 mmHg | 221.6°C at 760 mmHg | [1][2][3] |
| Density | 1.226 g/cm³ (Predicted) | 1.32 g/cm³ | [1][3] |
| Flash Point | 99.3°C | 105.8°C | [1][3] |
| Refractive Index | 1.5560 to 1.5600 | - | [1][2] |
| pKa | 8.44 ± 0.10 (Predicted) | - | [2] |
| LogP | 3.10370 | 3.90570 | [1][3] |
| Storage Temperature | Room Temperature, Inert atmosphere, Keep in dark place | Sealed in dry, Room Temperature | [2][5] |
Synthesis and Experimental Protocols
This compound is a precursor used in the synthesis of 1-benzyloxypyrazin-2(1H)-one derivatives.[2][6] A common synthetic route involves the reductive amination of 2,4-Dichlorobenzaldehyde with methylamine.
General Synthesis Protocol: Reductive Amination
-
Imine Formation: 2,4-Dichlorobenzaldehyde is reacted with methylamine to form the intermediate N-(2,4-dichlorobenzyl)-N-methylmethanimine. This reaction is typically carried out in a suitable solvent like methanol or ethanol.
-
Reduction: The resulting imine is then reduced to the secondary amine, this compound. A variety of reducing agents can be used, such as sodium borohydride (NaBH4) or catalytic hydrogenation.
-
Work-up and Purification: Following the reduction, the reaction mixture is worked up to remove unreacted reagents and byproducts. This may involve quenching the reaction, extracting the product into an organic solvent, and washing with brine. The final product is then purified, commonly by distillation under reduced pressure or column chromatography.
Caption: General synthesis workflow for this compound.
Analytical Methodologies
The characterization and quantification of this compound and related compounds often involve standard analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the molecular structure. Spectral data for this compound is available in chemical databases.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The NIST WebBook provides reference IR spectra for N-methyl-2,4-dichlorobenzylamine.[4]
-
Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compound.
Chromatographic Analysis
For the analysis of methylamines and related compounds, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used, often coupled with a derivatization step to improve detection.[8][9]
General Protocol for HPLC Analysis (Amine Derivatization):
-
Derivatization: The amine is reacted with a derivatizing agent such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) to form a UV-active or fluorescent derivative.[8]
-
Extraction: The derivative is extracted from the reaction mixture using a suitable technique like liquid-liquid extraction or solid-phase extraction.
-
Separation: The extracted derivative is injected into an HPLC system equipped with an appropriate column (e.g., C18) and a mobile phase gradient for separation.
-
Detection: The separated derivative is detected using a UV or fluorescence detector. Quantification is achieved by comparing the peak area to that of known standards.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively detailed in the provided search results, it is a precursor to pharmacologically active molecules.[2][6] The broader class of dichlorobenzyl compounds, such as 2,4-dichlorobenzyl alcohol, exhibits antiseptic properties, which are thought to be related to the denaturation of proteins.[10] The introduction of chlorine atoms into aromatic structures is a known strategy to enhance antibacterial activity.[11]
Given its structural similarity to other biologically active amines, a logical experimental workflow to assess its potential biological activity would involve initial screening for antimicrobial and cytotoxic effects, followed by more specific assays based on the initial findings.
Caption: Experimental workflow for assessing biological activity.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound CAS#: 5013-77-4 [m.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. N-methyl-2,4-dichlorobenzylamine [webbook.nist.gov]
- 5. Page loading... [guidechem.com]
- 6. This compound | 5013-77-4 [chemicalbook.com]
- 7. This compound(5013-77-4) 1H NMR spectrum [chemicalbook.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2,4-Dichlorobenzyl)methylamine (CAS 5013-77-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4-Dichlorobenzyl)methylamine, with the CAS number 5013-77-4, is a chlorinated aromatic amine. Structurally, it features a dichlorinated benzene ring attached to a methylaminomethyl group. This compound is primarily recognized as a chemical intermediate, particularly as a precursor in the synthesis of 1-benzyloxypyrazin-2(1H)-one derivatives[1]. Its chemical structure, possessing a reactive secondary amine and a lipophilic dichlorobenzyl moiety, makes it a subject of interest for further chemical modifications and potential applications in medicinal chemistry and material science. This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and analytical methodologies.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference |
| IUPAC Name | N-(2,4-dichlorobenzyl)methylamine | [1] |
| CAS Number | 5013-77-4 | [1] |
| Molecular Formula | C₈H₉Cl₂N | [2] |
| Molecular Weight | 190.07 g/mol | [2] |
| Physical Form | Solid or Low Melting Solid | [1] |
| Color | Colorless | [3] |
| Boiling Point | 240.6°C at 760 mmHg, 123°C at 13 mmHg (lit.) | [2][4] |
| Density | 1.226 g/cm³ (Predicted) | [2] |
| Refractive Index | 1.5560 to 1.5600 | [2] |
| pKa | 8.44 ± 0.10 (Predicted) | [5] |
| LogP | 3.10370 | [2] |
| Storage Temperature | Room Temperature, in a dark place under an inert atmosphere | [1][6] |
| Purity | Typically ≥97% | [1] |
| InChI | 1S/C8H9Cl2N/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3 | [1] |
| InChIKey | GUJXWKXDISDARD-UHFFFAOYSA-N | [1] |
| SMILES | CNCc1ccc(Cl)cc1Cl | [7] |
Synthesis
The primary and most direct method for the synthesis of this compound is through the reductive amination of 2,4-dichlorobenzaldehyde with methylamine[7][8]. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final secondary amine product[8].
Experimental Protocol: Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve 2,4-dichlorobenzaldehyde in a suitable solvent such as methanol[9]. Add a solution of methylamine (often as a solution in a solvent like THF or water, or as methylamine hydrochloride with a base) to the flask. To facilitate the formation of the imine, a catalytic amount of a weak acid, like acetic acid, can be added[9]. The reaction is typically stirred at room temperature.
-
Reduction: Once the imine formation is deemed complete (which can be monitored by techniques like TLC or GC-MS), a reducing agent is added. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation as it selectively reduces the imine in the presence of the aldehyde[7][8]. Other reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used[7].
-
Work-up and Purification: After the reduction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with an aqueous basic solution, such as saturated potassium carbonate, to remove any remaining acid and salts[9]. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The resulting crude product can be further purified by techniques such as column chromatography or distillation under reduced pressure to yield pure this compound.
References
- 1. This compound | 5013-77-4 [chemicalbook.com]
- 2. (2,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride () for sale [vulcanchem.com]
- 3. worldwidejournals.com [worldwidejournals.com]
- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
A Comprehensive Technical Guide on (2,4-Dichlorobenzyl)methylamine
This guide provides an in-depth overview of (2,4-Dichlorobenzyl)methylamine, a chemical compound utilized in various research and development applications. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and analytical methods.
Physicochemical Properties
This compound is a colorless liquid at room temperature.[1] It serves as a versatile precursor in the synthesis of a range of pharmaceutical compounds.[1][2] The hydrochloride salt of this compound, this compound hydrochloride, presents as a white crystalline solid and is noted for its antimicrobial properties, finding use in the development of new drugs and in crop protection.[3]
A summary of its key quantitative data is presented below:
| Property | Value |
| Molecular Formula | C₈H₉Cl₂N[1] |
| Molecular Weight | 190.07 g/mol [4][5] |
| CAS Number | 5013-77-4[1] |
| Boiling Point | 240.6°C at 760 mmHg[1] |
| Density | 1.226 g/cm³[1][4] |
| Flash Point | 99.3°C[1] |
| Refractive Index | 1.5560 to 1.5600[1] |
Experimental Protocols
Detailed experimental procedures are crucial for the consistent and safe handling and application of this compound. Below are generalized protocols for its synthesis and analysis based on standard organic chemistry techniques.
Synthesis of this compound
A common synthetic route to this compound involves the reductive amination of 2,4-dichlorobenzaldehyde with methylamine.
-
Materials: 2,4-dichlorobenzaldehyde, methylamine (as a solution in a suitable solvent like THF or ethanol), a reducing agent (e.g., sodium borohydride or hydrogen gas with a palladium catalyst), a suitable reaction solvent (e.g., methanol, ethanol, or dichloromethane), and reagents for workup and purification (e.g., water, brine, a drying agent like anhydrous sodium sulfate, and solvents for chromatography).
-
Procedure:
-
Dissolve 2,4-dichlorobenzaldehyde in the chosen reaction solvent in a reaction vessel.
-
Add the methylamine solution to the reaction mixture and stir for a designated period to form the intermediate imine.
-
Cool the reaction mixture in an ice bath before slowly adding the reducing agent.
-
Allow the reaction to proceed until completion, monitoring by a suitable method such as Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product using a suitable technique, such as column chromatography on silica gel, to yield pure this compound.
-
Workflow for Synthesis and Purification
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the compound.
-
Mass Spectrometry (MS): This technique is employed to determine the molecular weight and fragmentation pattern, confirming the compound's identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the compound.
Logical Flow for Compound Characterization
Signaling Pathways and Biological Activity
While this compound itself is primarily a synthetic intermediate, its derivatives are of interest in drug discovery. The dichlorobenzyl moiety is present in various biologically active molecules. The biological effects of these derivatives would be dependent on the final molecular structure.
For instance, if incorporated into a larger molecule that targets a specific receptor, the signaling pathway would be dictated by that receptor's mechanism of action.
Hypothetical Signaling Pathway Involvement
The following diagram illustrates a hypothetical scenario where a derivative of this compound acts as a ligand for a G-protein coupled receptor (GPCR).
References
Chemical structure of (2,4-Dichlorobenzyl)methylamine
An In-depth Technical Guide to (2,4-Dichlorobenzyl)methylamine
Introduction
This compound is a chemical compound that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a dichlorinated benzene ring, a methylene bridge, and a methylamino group, makes it a valuable precursor in the development of various target molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical data for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
The fundamental structure of this compound consists of a methylamine group attached to the benzylic carbon of a 2,4-dichlorobenzyl moiety.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2,4-Dichlorophenyl)-N-methylmethanamine |
| CAS Number | 5013-77-4[1][2][3][4] |
| Molecular Formula | C₈H₉Cl₂N[1][2][4] |
| Molecular Weight | 190.07 g/mol [2][4] |
| SMILES | C1(CNC)=CC=C(Cl)C=C1Cl[2] |
| InChI | InChI=1S/C8H9Cl2N/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3[2][4] |
| InChIKey | GUJXWKXDISDARD-UHFFFAOYSA-N[2][5] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry.
Table 2: Physicochemical Data
| Property | Value | Source |
| Boiling Point | 123°C at 13 mmHg[3] | ChemicalBook |
| Boiling Point (Predicted) | 240.6°C at 760 mmHg[1] | Guidechem |
| Density (Predicted) | 1.226 g/cm³ | Guidechem |
| Refractive Index | 1.5560 to 1.5600[1] | Guidechem |
| Flash Point (Predicted) | 99.3°C[1] | Guidechem |
| LogP (Predicted) | 3.10370[1] | Guidechem |
| Vapor Pressure (Predicted) | 0.0±0.5 mmHg at 25°C[1] | Guidechem |
Synthesis Protocols
This compound can be synthesized through various methods, with reductive amination being a common and efficient pathway.
Reductive Amination of 2,4-Dichlorobenzaldehyde
This method involves the reaction of 2,4-dichlorobenzaldehyde with methylamine to form an intermediate imine, which is then reduced to the target amine.
Experimental Protocol:
-
Imine Formation:
-
Dissolve 2,4-dichlorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a solution of methylamine (1.1 to 1.5 equivalents, often as a solution in a solvent like THF or water) to the aldehyde solution at room temperature.
-
Stir the mixture for 1-4 hours to allow for the formation of the corresponding imine. The reaction can be monitored by TLC or GC-MS.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 to 2 equivalents), portion-wise to control the exothermic reaction.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-12 hours until the reaction is complete.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Caption: Reductive amination synthesis workflow.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
-
¹H NMR: Proton NMR data is available for this compound, which can be used to confirm the presence of the methyl, methylene, and aromatic protons.[2]
-
¹³C NMR: Carbon-13 NMR data provides information on the carbon skeleton of the molecule.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups, such as the N-H and C-N bonds of the amine and the C-Cl bonds of the dichlorinated ring.[2][4]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (190.07 g/mol ) and provides fragmentation patterns useful for structural analysis.[2]
Biological Activity and Applications
While there is limited direct research on the biological activity of this compound itself, its primary role is as a key intermediate in the synthesis of more complex molecules with potential biological activities.
-
Synthetic Precursor: It is used in the synthesis of 1-benzyloxypyrazin-2(1H)-one derivatives.[3]
-
Scaffold for Drug Discovery: The dichlorobenzyl moiety is found in various biologically active compounds. For instance, 2,4-dichlorobenzyl alcohol acts as a mild antiseptic.[6] The introduction of chloro substituents on a phenyl ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
Caption: Logical relationships of the subject compound.
Safety and Handling
Detailed safety information should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As a general precaution for secondary amines and chlorinated aromatic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical intermediate with well-defined properties. This guide provides essential technical information for researchers and scientists to facilitate its use in synthetic applications, particularly in the exploration of new therapeutic agents and other functional molecules. The provided protocols and data serve as a foundational resource for further investigation and development.
References
- 1. Page loading... [guidechem.com]
- 2. This compound(5013-77-4) 1H NMR [m.chemicalbook.com]
- 3. This compound | 5013-77-4 [chemicalbook.com]
- 4. N-methyl-2,4-dichlorobenzylamine [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of (2,4-Dichlorobenzyl)methylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,4-Dichlorobenzyl)methylamine is a key intermediate in the synthesis of various pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways for its preparation, focusing on reductive amination and nucleophilic substitution. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in the efficient and selective synthesis of this target molecule.
Introduction
This compound serves as a versatile building block in medicinal chemistry and drug development. Its structure, featuring a dichlorinated benzyl moiety, is found in a variety of compounds with diverse biological activities. The efficient synthesis of this secondary amine is therefore of significant interest. This guide outlines the two most common and practical laboratory-scale methods for its preparation: the reductive amination of 2,4-dichlorobenzaldehyde and the nucleophilic substitution of 2,4-dichlorobenzyl chloride with methylamine.
Synthesis Pathways
Two principal synthetic routes to this compound are discussed, each with distinct advantages and considerations regarding starting materials, reaction conditions, and potential byproducts.
Pathway 1: Reductive Amination of 2,4-Dichlorobenzaldehyde
Reductive amination is a widely used and highly efficient one-pot method for the synthesis of amines from carbonyl compounds.[1] This pathway involves the initial reaction of 2,4-dichlorobenzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical to selectively reduce the imine in the presence of the starting aldehyde.
Reaction Scheme:
[2,4-Dichlorobenzyl Chloride] + [Methylamine] --(Nucleophilic Substitution)--> [this compound] + [Methylammonium Chloride]
Experimental Workflow: Reductive Amination
Conclusion
This technical guide has detailed two robust and widely applicable methods for the synthesis of this compound. The reductive amination pathway generally offers higher yields and is a one-pot procedure, making it an attractive option. The nucleophilic substitution route, while more classical, requires careful control to minimize byproduct formation but can be effective. The choice of pathway will depend on the specific requirements of the researcher, including available starting materials, desired scale, and purification capabilities. The provided protocols and data serve as a solid foundation for the successful laboratory preparation of this important synthetic intermediate.
References
An In-depth Technical Guide to the Synthesis of (2,4-Dichlorobenzyl)methylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to (2,4-Dichlorobenzyl)methylamine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the core precursors, reaction mechanisms, and experimental protocols, supported by quantitative data and process visualizations to facilitate understanding and replication in a laboratory setting.
Introduction
This compound is a secondary amine that serves as a valuable building block in organic synthesis. Its structural features, including the dichlorinated benzene ring, make it a precursor of interest for compounds with potential biological activity. The synthesis of this compound can be efficiently achieved through two primary pathways, each starting from readily available precursors: the reductive amination of 2,4-dichlorobenzaldehyde and the nucleophilic substitution of 2,4-dichlorobenzyl chloride. This guide will explore both methods in detail.
Synthetic Pathways and Precursors
The two principal precursors for the synthesis of this compound are:
-
2,4-Dichlorobenzaldehyde: An aromatic aldehyde that can undergo reductive amination with methylamine.
-
2,4-Dichlorobenzyl chloride: A benzyl halide that can react with methylamine via nucleophilic substitution.
The selection of the synthetic route may depend on factors such as the availability and cost of the precursors, desired yield and purity, and the scale of the reaction.
Synthesis via Reductive Amination of 2,4-Dichlorobenzaldehyde
Reductive amination is a versatile method for the formation of amines from carbonyl compounds.[1] This process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[1]
Reaction Mechanism and Workflow
The synthesis of this compound from 2,4-dichlorobenzaldehyde and methylamine proceeds in two main stages within a one-pot reaction:
-
Imine Formation: 2,4-Dichlorobenzaldehyde reacts with methylamine in a suitable solvent, typically methanol, to form the corresponding N-(2,4-dichlorobenzylidene)methanamine (an imine). The addition of a catalytic amount of acid, such as acetic acid, can accelerate this step.[2]
-
Reduction: A reducing agent is introduced to selectively reduce the carbon-nitrogen double bond of the imine to a single bond, yielding the final product, this compound.[1]
Caption: Reductive Amination Synthesis Workflow.
Experimental Protocol (Adapted)
The following is an adapted experimental protocol based on general procedures for reductive amination.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dichlorobenzaldehyde (1 equivalent) in methanol.
-
Addition of Amine: Add a solution of methylamine (1.0-1.2 equivalents) in methanol to the flask.
-
Imine Formation: Add a few drops of glacial acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise (1.0-1.5 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Quantitative Data
| Parameter | Value/Condition |
| Precursors | 2,4-Dichlorobenzaldehyde, Methylamine |
| Reducing Agent | Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) |
| Solvent | Methanol |
| Catalyst | Acetic Acid |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 13-26 hours |
| Typical Yield | 70-90% (estimated based on similar reactions) |
| Purity | >95% after purification |
Synthesis via Nucleophilic Substitution of 2,4-Dichlorobenzyl chloride
This method involves the direct reaction of 2,4-dichlorobenzyl chloride with methylamine, where methylamine acts as a nucleophile, displacing the chloride ion.
Reaction Mechanism and Workflow
The reaction is a straightforward SN2 (bimolecular nucleophilic substitution) reaction. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic benzylic carbon of 2,4-dichlorobenzyl chloride, leading to the formation of a new carbon-nitrogen bond and the displacement of the chloride ion. An excess of methylamine or the addition of a non-nucleophilic base is often used to neutralize the hydrochloric acid formed during the reaction.
References
Spectroscopic Profile of (2,4-Dichlorobenzyl)methylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (2,4-Dichlorobenzyl)methylamine, a key intermediate in pharmaceutical synthesis. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics, along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized below, providing a quantitative reference for its structural identification and characterization.
Table 1: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₈H₉Cl₂N |
| Molecular Weight | 190.07 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Molecular Ion (M+) | m/z 189 (¹²C₈¹H₉³⁵Cl₂¹⁴N) |
| Key Fragment Ions | m/z 158, 123, 89 |
Table 2: Nuclear Magnetic Resonance (¹H and ¹³C NMR) Data
Solvent: CDCl₃ Standard: Tetramethylsilane (TMS) at 0.00 ppm
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| ~7.40 (d, 1H) | Ar-H | ~135.0 | Ar-C (quaternary) |
| ~7.25 (dd, 1H) | Ar-H | ~132.5 | Ar-C (quaternary) |
| ~7.20 (d, 1H) | Ar-H | ~131.0 | Ar-CH |
| ~3.70 (s, 2H) | CH₂ | ~129.5 | Ar-CH |
| ~2.45 (s, 3H) | CH₃ | ~127.0 | Ar-CH |
| ~1.50 (br s, 1H) | NH | ~55.0 | CH₂ |
| ~36.0 | CH₃ |
Note: Chemical shifts are estimated from spectral data and typical values for similar structures.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Weak, Broad | N-H Stretch |
| ~3050 | Weak | Aromatic C-H Stretch |
| ~2950, ~2850 | Medium | Aliphatic C-H Stretch |
| ~1600, ~1470 | Medium | Aromatic C=C Stretch |
| ~1450 | Medium | CH₂ Scissoring |
| ~1100 | Strong | C-N Stretch |
| ~820 | Strong | C-Cl Stretch |
Note: Peak positions are approximated from the NIST WebBook IR spectrum.[1]
Table 4: UV-Vis Spectroscopy Data
| λmax (nm) | Solvent |
| Not available | Not available |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Synthesis of this compound
This compound can be synthesized by the reaction of 2,4-dichlorobenzyl chloride with methylamine.
-
Materials: 2,4-dichlorobenzyl chloride, methylamine (40% in water), a suitable solvent (e.g., methanol), and a base (e.g., potassium carbonate).
-
Procedure:
-
Dissolve 2,4-dichlorobenzyl chloride in methanol in a round-bottom flask.
-
Add an excess of aqueous methylamine and potassium carbonate to the solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute the stock solution to the low µg/mL or high ng/mL range with the mobile phase.
-
ESI-MS Conditions:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas (N₂): Flow rate and pressure optimized for stable spray.
-
Drying Gas (N₂): Temperature set between 200-350°C.
-
Mass Range: m/z 50-500.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound and its predicted mass spectrometry fragmentation pattern.
Caption: Workflow for the synthesis and subsequent spectroscopic analysis of this compound.
Caption: Predicted mass spectrometry fragmentation pathway for this compound.
References
An In-depth Technical Guide to the 1H NMR Spectrum Analysis of (2,4-Dichlorobenzyl)methylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (2,4-Dichlorobenzyl)methylamine. This document details the structural elucidation of the molecule through the interpretation of chemical shifts, signal multiplicities, and coupling constants. It also includes a standardized experimental protocol for acquiring such a spectrum and a visualization of the proton coupling relationships.
Molecular Structure and Proton Environments
This compound possesses a distinct set of proton environments that give rise to a characteristic 1H NMR spectrum. The molecule consists of a 2,4-disubstituted benzene ring, a methylene (-CH2-) bridge, and a methyl (-CH3) group attached to a nitrogen atom. The non-equivalent protons are labeled as follows for the purpose of this analysis:
-
H_a, H_b, H_c: Aromatic protons on the dichlorinated benzene ring.
-
H_d: Methylene protons adjacent to both the aromatic ring and the nitrogen atom.
-
H_e: Amine proton. The signal for this proton can be broad and may not show clear coupling, depending on the solvent and concentration.
-
H_f: Methyl protons of the methylamino group.
Quantitative 1H NMR Data
The following table summarizes the key quantitative data obtained from the 1H NMR spectrum of this compound. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl3) with tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration (Number of Protons) | Coupling Constant (J, Hz) |
| H_f (-CH3) | ~2.45 | Singlet | 3H | N/A |
| H_e (-NH) | Variable (Broad) | Singlet (broad) | 1H | N/A |
| H_d (-CH2-) | ~3.75 | Singlet | 2H | N/A |
| H_b (Ar-H) | ~7.20 | Doublet of doublets | 1H | J_ab ≈ 8.4 Hz, J_bc ≈ 2.1 Hz |
| H_c (Ar-H) | ~7.35 | Doublet | 1H | J_bc ≈ 2.1 Hz |
| H_a (Ar-H) | ~7.40 | Doublet | 1H | J_ab ≈ 8.4 Hz |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and the specific NMR instrument used.
Interpretation of the Spectrum
-
Aromatic Region (δ 7.20 - 7.40 ppm): The three aromatic protons (H_a, H_b, H_c) appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents and the electron-withdrawing chloro substituents.
-
H_a is a doublet due to coupling with the adjacent H_b (ortho-coupling).
-
H_b appears as a doublet of doublets, being coupled to both H_a (ortho-coupling) and H_c (meta-coupling).
-
H_c is a doublet due to the smaller meta-coupling with H_b.
-
-
Methylene Protons (H_d, ~3.75 ppm): These two protons appear as a singlet. The adjacent amine proton (H_e) often does not cause splitting due to rapid proton exchange or quadrupole broadening from the nitrogen atom.
-
Methyl Protons (H_f, ~2.45 ppm): The three protons of the methyl group also appear as a singlet for the same reason mentioned for the methylene protons.
-
Amine Proton (H_e, variable): The chemical shift of the amine proton is highly variable and depends on factors like solvent, temperature, and concentration. It often appears as a broad singlet and can be identified by its disappearance upon D2O exchange.
Experimental Protocol for 1H NMR Spectroscopy
This section outlines a standard procedure for obtaining a high-resolution 1H NMR spectrum of this compound.
4.1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). Ensure the solvent is of high purity to avoid extraneous signals.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently agitate it until the sample is completely dissolved.
4.2. Instrument Parameters (Example for a 400 MHz Spectrometer):
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl3
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30')
-
Spectral Width: 0 to 12 ppm
-
Number of Scans: 16 to 64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 3-4 seconds
4.3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the peak multiplicities and measure the coupling constants.
Visualization of Proton Coupling
The following diagram illustrates the spin-spin coupling relationships between the aromatic protons of this compound.
Caption: Spin-spin coupling pathways in this compound.
This guide provides a foundational understanding of the 1H NMR spectrum of this compound, which is crucial for its structural verification and characterization in research and development settings.
An In-depth Technical Guide to the Infrared (IR) Spectrum of N-methyl-2,4-dichlorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectrum of N-methyl-2,4-dichlorobenzylamine, a compound of interest in synthetic chemistry and potentially in drug discovery. This document details the characteristic vibrational frequencies, a standard experimental protocol for spectral acquisition, and a visualization of its synthetic pathway.
Data Presentation: Infrared Spectrum and Peak Assignments
The infrared spectrum of N-methyl-2,4-dichlorobenzylamine is characterized by a series of absorption bands that correspond to the vibrational modes of its specific functional groups. The spectrum presented was sourced from the Coblentz Society, Inc. collection, as available in the NIST WebBook.[1] While the original spectrum was measured on a dispersive instrument, the data provides key insights into the molecular structure.
The primary functional groups present in N-methyl-2,4-dichlorobenzylamine (C₈H₉Cl₂N) are a secondary amine, a substituted aromatic ring, and aliphatic C-H bonds.[1][2] The interpretation of the spectrum relies on identifying the characteristic absorption frequencies for these groups.[3][4][5]
Below is a table summarizing the principal absorption peaks and their corresponding vibrational assignments.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3300-3500 | N-H Stretch | Secondary Amine | Medium-Weak, Sharp |
| ~3000-3100 | C-H Stretch | Aromatic (sp² C-H) | Medium |
| ~2800-3000 | C-H Stretch | Aliphatic (sp³ C-H) | Medium |
| ~1600 & ~1475 | C=C Stretch | Aromatic Ring | Medium-Weak |
| ~1450 | C-H Bend | Aliphatic (CH₂ and CH₃) | Medium |
| ~1250-1335 | C-N Stretch | Aromatic Amine | Strong |
| ~1000-1100 | C-Cl Stretch | Aryl Halide | Strong |
| ~665-910 | N-H Wag | Secondary Amine | Broad, Strong |
| ~800-880 | C-H Bend (out-of-plane) | Substituted Aromatic | Strong |
Note: The exact peak positions may vary slightly depending on the sample preparation and the specific instrumentation used.[6][7]
Experimental Protocols: Acquisition of the IR Spectrum
The following is a representative protocol for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a liquid sample such as N-methyl-2,4-dichlorobenzylamine using an Attenuated Total Reflectance (ATR) accessory, a common and modern technique.
Objective: To obtain a high-quality infrared spectrum of liquid N-methyl-2,4-dichlorobenzylamine.
Materials:
-
N-methyl-2,4-dichlorobenzylamine (liquid)
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Pasteur pipette or dropper
-
Solvent for cleaning (e.g., acetone or isopropanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and powered on. Allow the instrument to warm up according to the manufacturer's specifications to ensure a stable signal.
-
Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal. This spectrum measures the absorbance of the ambient atmosphere (e.g., carbon dioxide and water vapor) and the crystal itself, which will then be subtracted from the sample spectrum.
-
Sample Application: Using a clean Pasteur pipette, place a small drop of N-methyl-2,4-dichlorobenzylamine onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid film.
-
Spectrum Acquisition: Secure the ATR clamp to ensure good contact between the sample and the crystal, if applicable. Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum, resulting in the infrared spectrum of N-methyl-2,4-dichlorobenzylamine.
-
Cleaning: After the measurement, clean the ATR crystal thoroughly. Use a lint-free wipe moistened with an appropriate solvent (e.g., acetone) to remove all traces of the sample. Perform a final wipe with a clean, dry cloth.
Mandatory Visualization: Synthesis Pathway
The synthesis of N-methyl-2,4-dichlorobenzylamine can be achieved through the reductive amination of 2,4-dichlorobenzaldehyde with methylamine. This common synthetic route involves the formation of an imine intermediate, which is then reduced to the final secondary amine product.
Caption: Synthesis of N-methyl-2,4-dichlorobenzylamine via reductive amination.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. rsc.org [rsc.org]
- 3. Interpreting IR Spectra [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
An In-depth Technical Guide to (2,4-Dichlorobenzyl)methylamine: Safety, Handling, and Hazard Information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety, handling, and hazard information for (2,4-Dichlorobenzyl)methylamine. The information has been compiled from various sources to assist researchers, scientists, and drug development professionals in handling this compound safely and effectively.
Chemical and Physical Properties
This compound is a colorless liquid and is used as a precursor in the synthesis of various compounds, including 1-benzyloxypyrazin-2(1H)-one derivatives.[1][2][3] It is important to note that while some sources describe it as a colorless liquid, others classify it as a low melting solid.[2][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉Cl₂N | [1][5] |
| Molecular Weight | 190.07 g/mol | [2][5] |
| CAS Number | 5013-77-4 | [1][5] |
| Boiling Point | 240.6°C at 760 mmHg | [6] |
| 123°C at 13 mmHg | [2][4] | |
| Density | 1.226 g/cm³ (Predicted) | [1][4] |
| Refractive Index | 1.5560 to 1.5600 | [1][4] |
| Flash Point | 99.3°C | [1] |
| pKa | 8.44 ± 0.10 (Predicted) | [2][4] |
| LogP | 3.10370 | [1] |
| Appearance | Colorless liquid or Low Melting Solid | [1][2][4] |
Hazard Information and Safety Precautions
This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety measures in a well-ventilated area, preferably under a chemical fume hood.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. | GHS05 | Danger |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. | GHS05 | Danger |
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety goggles), and face protection (face shield).[7]
-
Handling: Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] Store in a dark place under an inert atmosphere at room temperature.[2][4]
First Aid Measures
In case of exposure to this compound, immediate medical attention is required.
Table 3: First Aid Measures
| Exposure Route | First Aid Instructions |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[7] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash contaminated clothing before reuse. Immediately call a POISON CENTER or doctor/physician.[7] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[7] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[8] |
Experimental Protocols
Proposed Synthesis via Reductive Amination
Reductive amination is a common method for synthesizing amines from carbonyl compounds.[9][10] This proposed protocol uses 2,4-dichlorobenzaldehyde and methylamine as starting materials.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound via reductive amination.
Materials:
-
2,4-Dichlorobenzaldehyde
-
Methylamine (solution in a suitable solvent, e.g., THF or methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)
-
Acetic acid (catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a stirred solution of 2,4-dichlorobenzaldehyde (1.0 eq) in the chosen anhydrous solvent, add methylamine (1.1-1.5 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent (e.g., dichloromethane) two more times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Proposed Purification by Vacuum Distillation
The crude this compound can be purified by vacuum distillation.
Procedure:
-
Set up a vacuum distillation apparatus.
-
Transfer the crude product to the distillation flask.
-
Slowly reduce the pressure and begin heating the flask.
-
Collect the fraction that distills at the expected boiling point (literature value: 123°C at 13 mmHg).[2][4]
Toxicological Information
Specific quantitative toxicological data for this compound is limited in the public domain. The hazard classification is primarily based on its corrosive nature. For a comprehensive risk assessment, it is recommended to consider data from structurally related compounds, while acknowledging the limitations of such extrapolation.
Table 4: Toxicological Data for Structurally Related Compounds
| Compound | Test | Species | Route | Result | Source |
| Dibutylamine HCl | Developmental Toxicity (OECD 414) | Rat | Oral (gavage) | NOAEL = 50 mg/kg bw/day | [4] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Chronic Toxicity (2-year) | Rat | Oral | NOEL = 5 mg/kg/day | [11] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Chronic Toxicity (12-month) | Dog | Oral | NOAEL = 1 mg/kg/day | [11] |
Mechanism of Action (Inferred from related compounds): The mechanism of toxicity for this compound has not been explicitly studied. However, the structurally related compound, 2,4-dichlorobenzyl alcohol, is known to exert its antiseptic effects through the denaturation of external proteins and rearrangement of their tertiary structures.[12][13] It is plausible that this compound could have similar effects on biological macromolecules.
Proposed Experimental Workflow for In Vitro Cytotoxicity Assessment
To assess the cytotoxic potential of this compound, a standard in vitro cytotoxicity assay, such as the MTT or Neutral Red Uptake (NRU) assay, can be performed.
Figure 2: General workflow for an in vitro cytotoxicity assay.
Potential Metabolic Pathways
The metabolic fate of this compound has not been specifically reported. However, based on the metabolism of similar N-methylbenzylamines, potential metabolic pathways can be proposed. N-dealkylation and oxidation are common metabolic routes for such compounds. Monoamine oxidase (MAO) enzymes could be involved in the metabolism.
Figure 3: Proposed metabolic pathways for this compound.
Genotoxicity
There is no specific data on the genotoxicity of this compound. An Ames test, a bacterial reverse mutation assay, is a standard in vitro test to assess the mutagenic potential of a chemical.[8][14][15][16]
Figure 4: General workflow for the Ames test.
Analytical Methods
The purity and identity of this compound can be confirmed using various analytical techniques.
Table 5: Analytical Methods for Characterization
| Technique | Purpose | Expected Data |
| ¹H NMR | Structural elucidation | Chemical shifts and coupling constants consistent with the structure.[1] |
| ¹³C NMR | Structural elucidation | Chemical shifts consistent with the carbon framework.[7] |
| GC-MS | Purity assessment and identification | Retention time and mass spectrum corresponding to the compound. |
| HPLC | Purity assessment | Retention time and peak area for quantification. |
This guide is intended to provide a summary of the available information and to highlight areas where data is lacking. It is essential to consult the most current Safety Data Sheet (SDS) from the supplier and to conduct a thorough risk assessment before handling this compound. All laboratory work should be performed by trained personnel in a controlled environment.
References
- 1. This compound(5013-77-4) 1H NMR [m.chemicalbook.com]
- 2. This compound | 5013-77-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. hpst.cz [hpst.cz]
- 14. Ames test - Wikipedia [en.wikipedia.org]
- 15. enamine.net [enamine.net]
- 16. bulldog-bio.com [bulldog-bio.com]
The Biological Landscape of Dichlorobenzyl Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological roles of two prominent dichlorobenzyl compounds: the antiseptic agent 2,4-dichlorobenzyl alcohol and the anti-cancer drug 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, commonly known as lonidamine. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways to support further research and development in this area.
2,4-Dichlorobenzyl Alcohol: A Multifaceted Antiseptic
2,4-Dichlorobenzyl alcohol is a widely used mild antiseptic with a broad spectrum of activity against bacteria and viruses, commonly found in over-the-counter throat lozenges for the relief of sore throat.[1][2][3] Its biological effects are primarily attributed to its antiseptic and local anesthetic properties.
Mechanism of Action
The precise mechanism of action of 2,4-dichlorobenzyl alcohol is not fully elucidated but is understood to involve two primary modes of action:
-
Protein Denaturation: As an antiseptic, it is thought to denature external proteins of microorganisms and disrupt the tertiary structure of essential proteins, leading to loss of function and microbial death.[3]
-
Sodium Channel Blockade: The compound exhibits local anesthetic properties, which are believed to be a result of a reduced sodium channel blockade.[1][3] This action helps in providing symptomatic relief from pain associated with sore throats.
When combined with another antiseptic, amylmetacresol, 2,4-dichlorobenzyl alcohol demonstrates a synergistic effect.[4]
Antimicrobial and Antiviral Activity
2,4-Dichlorobenzyl alcohol, often in combination with amylmetacresol, has demonstrated significant bactericidal and virucidal effects.
Table 1: Bactericidal Activity of Amylmetacresol (AMC) and 2,4-Dichlorobenzyl Alcohol (DCBA) Lozenges
| Target Organism | Time Point | Log Reduction in CFU/mL (Mean ± SD) | Reference |
| Streptococcus pyogenes | 1 minute | 5.7 ± 0.1 | [5][6][7] |
| Haemophilus influenzae | 1 minute | 6.1 ± 0.1 | [5][6][7] |
| Arcanobacterium haemolyticum | 1 minute | 6.5 ± 0.0 | [5][6][7] |
| Fusobacterium necrophorum | 1 minute | 6.5 ± 0.0 | [5][6][7] |
| Streptococcus dysgalactiae | 5 minutes | 6.3 ± 0.0 | [5][6][7] |
| Moraxella catarrhalis | 5 minutes | 5.0 ± 0.9 | [5][6][7] |
| Staphylococcus aureus | 10 minutes | 3.5 ± 0.1 | [5][6][7] |
Table 2: Minimum Inhibitory Concentrations (MICs) of 2,4-Dichlorobenzyl Alcohol against Dental Plaque Microorganisms
| Organism | MIC (µM) | Reference |
| Actinobacillus actinomycetemcomitans (reference strain) | 723 | [8] |
| Porphyromonas gingivalis | 1,446 | [8] |
| Treponema socranskii (two strains) | 1,446 | [8] |
| Candida albicans | 1,446 | [8] |
| Other organisms | 2,892 to 5,784 | [8] |
In vitro studies have also shown that a combination of 2,4-dichlorobenzyl alcohol and amylmetacresol has a virucidal effect against a number of enveloped viruses associated with the common cold, including Respiratory Syncytial Virus (RSV), Influenza A, and SARS-CoV.[9][10][11] A reduction in viral load is observed, which is believed to contribute to the symptomatic relief provided by lozenges containing these compounds.[1][3]
Figure 1: General mechanism of 2,4-dichlorobenzyl alcohol.
Lonidamine: An Anti-Cancer Agent Targeting Cellular Metabolism
Lonidamine, or 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, is an anti-neoplastic agent known to interfere with the energy metabolism of cancer cells.[8] It has been shown to sensitize tumors to chemotherapy, radiotherapy, and hyperthermia.
Mechanism of Action
Lonidamine's anti-cancer activity is multifaceted, primarily targeting the bioenergetics of tumor cells through several mechanisms:
-
Inhibition of Glycolysis: Lonidamine is a known inhibitor of hexokinase, the enzyme that catalyzes the first step of glycolysis.[1][12][13] This leads to a reduction in ATP production.
-
Mitochondrial Dysfunction: It potently inhibits the mitochondrial pyruvate carrier (MPC), with a Ki of 2.5 µM, thereby blocking the transport of pyruvate into the mitochondria.[1][12][14] It also inhibits mitochondrial respiratory chain complexes I and II.[1][15][16]
-
Induction of Apoptosis: Lonidamine induces apoptosis through the intrinsic pathway, involving the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[5][12][17] This process is influenced by the Bcl-2 family of proteins.[5]
-
Generation of Reactive Oxygen Species (ROS): Inhibition of complex II by lonidamine leads to the production of ROS, which contributes to its cytotoxic effects.[6]
Quantitative Data on Biological Activity
The biological effects of lonidamine have been quantified in numerous studies.
Table 3: IC50 Values of Lonidamine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Human Lung Cancer | 280 | [17] |
| 4T1 | Mouse Breast Cancer | 152.9 | [12] |
| 786-0 | Human Kidney Cancer | 120.43 | [12] |
| HCT-116 | Human Colon Cancer | ~22 (for a derivative) | [3] |
| HepG2 | Human Liver Cancer | ~22 (for a derivative) | [3] |
| MDA-MB-468 | Human Breast Cancer | - | [18] |
| MDA-MB-231 | Human Breast Cancer | - | [18] |
| Hs578T | Human Breast Cancer | - | [18] |
Table 4: Inhibition Constants and Cellular Effects of Lonidamine
| Parameter | Value | Cell/System | Reference |
| Ki (MPC) | 2.5 ± 0.1 µM | Isolated rat liver mitochondria | [1] |
| IC50 (Pyruvate Oxidation) | ~7 µM | Rat heart mitochondria | [1][15] |
| IC50 (Glutamate Oxidation) | ~20 µM | Rat heart mitochondria | [1][15] |
| IC50 (Mitochondrial Complex I) | 444 µM | H2030BrM3 cells | [19] |
| IC50 (Mitochondrial Complex II) | 390 µM | H2030BrM3 cells | [19] |
| GSH Level Reduction | 40% at ≥150 µM | DB-1 tumor cells | [1] |
Signaling Pathways Modulated by Lonidamine
Lonidamine has been shown to modulate several key signaling pathways involved in cell survival and apoptosis.
-
MEK/ERK and Akt/mTOR Pathways: Lonidamine can induce the activation of these pro-survival pathways, which may limit its efficacy as a monotherapy.[1][12] However, combination with other agents like arsenic trioxide can inhibit these pathways, leading to a synergistic anti-cancer effect.[1][12]
-
JNK Pathway: The combination of lonidamine and arsenic trioxide stimulates the phosphorylation and activation of JNK, which is involved in the apoptotic response.[1][12]
-
Intrinsic Apoptotic Pathway: Lonidamine triggers the intrinsic apoptotic pathway by causing mitochondrial dysfunction, leading to the downregulation of anti-apoptotic proteins like Bcl-XL and Mcl-1, the translocation of pro-apoptotic Bax to the mitochondria, the release of cytochrome c, and the activation of caspase-9 and -3.[12]
-
p53-Independence: The apoptotic effects of lonidamine have been shown to be independent of the p53 tumor suppressor protein.[17]
Figure 2: Lonidamine's impact on apoptotic signaling.
Figure 3: Lonidamine's paradoxical activation of pro-survival pathways.
Experimental Protocols
This section provides an overview of the methodologies used to obtain the quantitative data presented in this guide.
Bactericidal Activity Assay (for 2,4-Dichlorobenzyl Alcohol)
This protocol is adapted from studies evaluating the bactericidal effects of antiseptic lozenges.[5][7]
-
Preparation of Test Solution: Dissolve one lozenge containing amylmetacresol and 2,4-dichlorobenzyl alcohol in a defined volume of artificial saliva medium at a physiologically relevant temperature (e.g., 37°C).
-
Bacterial Culture: Prepare cultures of the target bacterial species (e.g., Streptococcus pyogenes, Staphylococcus aureus) to a specific cell density (e.g., 10^8 CFU/mL).
-
Exposure: Add a standardized volume of the bacterial suspension to the lozenge solution and incubate for various time points (e.g., 1, 5, and 10 minutes).
-
Neutralization and Plating: At each time point, take an aliquot of the mixture and add it to a neutralizing solution to stop the antiseptic action. Perform serial dilutions of the neutralized sample and plate onto appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates under suitable conditions (e.g., 37°C for 24-48 hours) and then count the number of colony-forming units (CFUs).
-
Data Analysis: Calculate the log reduction in CFU/mL at each time point compared to the initial bacterial count.
Cell Viability (MTT) Assay (for Lonidamine)
This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of lonidamine for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Hexokinase Activity Assay (for Lonidamine)
This assay measures the enzymatic activity of hexokinase, a key target of lonidamine.
-
Sample Preparation: Prepare cell or tissue lysates from control and lonidamine-treated samples.
-
Reaction Mixture: Prepare a reaction mixture containing glucose, ATP, NADP+, and glucose-6-phosphate dehydrogenase in a suitable buffer.
-
Enzyme Reaction: Add the cell lysate to the reaction mixture and incubate. Hexokinase in the lysate will phosphorylate glucose to glucose-6-phosphate. Glucose-6-phosphate dehydrogenase then oxidizes glucose-6-phosphate, reducing NADP+ to NADPH.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
-
Data Analysis: Calculate the rate of NADPH production to determine the hexokinase activity. Compare the activity in lonidamine-treated samples to that of the control.
Mitochondrial Membrane Potential Assay (for Lonidamine)
This assay assesses the effect of lonidamine on the mitochondrial membrane potential, a key indicator of mitochondrial health and apoptosis.
-
Cell Treatment: Treat cancer cells with lonidamine for a specified time.
-
JC-1 Staining: Incubate the cells with JC-1, a fluorescent cationic dye that accumulates in the mitochondria. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.
-
Microscopy or Flow Cytometry: Visualize the cells using a fluorescence microscope or quantify the fluorescence using a flow cytometer.
-
Data Analysis: Determine the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Western Blot Analysis (for Lonidamine Signaling Pathways)
This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.
-
Protein Extraction: Lyse control and lonidamine-treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, total Akt, cleaved caspase-3).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which can be captured on X-ray film or with a digital imager.
-
Data Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Conclusion
Dichlorobenzyl compounds, exemplified by 2,4-dichlorobenzyl alcohol and lonidamine, exhibit distinct and significant biological activities. 2,4-Dichlorobenzyl alcohol serves as a broad-spectrum antiseptic with a direct, multi-pronged mechanism against microorganisms. In contrast, lonidamine functions as a targeted anti-cancer agent, disrupting the unique metabolic and signaling pathways that are often dysregulated in tumor cells. The detailed quantitative data, experimental protocols, and pathway visualizations provided in this guide offer a comprehensive resource for researchers and professionals in the fields of drug discovery and development, facilitating further investigation into the therapeutic potential of this chemical class.
References
- 1. The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lonidamine? [synapse.patsnap.com]
- 3. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lonidamine triggers apoptosis via a direct, Bcl-2-inhibited effect on the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mitochondria-targeting self-assembled carrier-free lonidamine nanodrug for redox-activated drug release to enhance cancer chemotherapy - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D2TB02728C [pubs.rsc.org]
- 6. Mitochondria-targeting monofunctional platinum(ii)–lonidamine conjugates for cancer cell de-energization - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Alcohol Stimulates Activation of Snail, Epidermal Growth Factor Receptor Signaling, and Biomarkers of Epithelial-mesenchymal Transition in Colon and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased apoptotic efficacy of lonidamine plus arsenic trioxide combination in human leukemia cells. Reactive oxygen species generation and defensive protein kinase (MEK/ERK, Akt/mTOR) modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The anti-tumour agent lonidamine is a potent inhibitor of the mitochondrial pyruvate carrier and plasma membrane monocarboxylate transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting lonidamine to mitochondria mitigates lung tumorigenesis and brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lonidamine: Basic Science and Rationale for Treatment of Prostatic Proliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,4-Dichlorobenzyl)methylamine and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The incorporation of the 2,4-dichlorobenzyl moiety often imparts favorable pharmacokinetic and pharmacodynamic properties, leading to a range of biological activities. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of this compound derivatives. It includes detailed experimental protocols for key synthetic transformations and biological assays, quantitative data summaries, and visual representations of experimental workflows and logical relationships to facilitate a deeper understanding of this important chemical scaffold.
Introduction
The this compound core is a versatile scaffold found in a variety of biologically active molecules. The dichlorinated phenyl ring is a common feature in drug design, known to enhance lipophilicity and influence binding interactions with biological targets. This guide explores the chemical space around this core, focusing on N-substituted derivatives and related compounds where the dichlorobenzyl moiety is a key pharmacophoric element. The primary biological activities observed for this class of compounds include antimicrobial and anticancer effects, with potential applications in other therapeutic areas.
Synthesis of this compound Derivatives
The primary route for the synthesis of this compound derivatives is through the N-alkylation of a primary or secondary amine with 2,4-dichlorobenzyl chloride. This is a standard SN2 reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
General Experimental Protocol: N-Alkylation of Amines
Materials:
-
Primary or secondary amine (1.0 eq)
-
2,4-Dichlorobenzyl chloride (1.0-1.2 eq)
-
Base (e.g., potassium carbonate, triethylamine) (1.1-1.5 eq)
-
Solvent (e.g., acetonitrile, DMF, DMSO)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary or secondary amine (1.0 eq) and the base (e.g., K₂CO₃, 1.1 eq) in the chosen solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[1]
-
Stir the mixture at room temperature for 15 minutes to ensure proper mixing and deprotonation of the amine.[1]
-
Add 2,4-dichlorobenzyl chloride (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.[2]
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for the required duration (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off.
-
If a high-boiling point solvent like DMF or DMSO was used, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the solvent. If a lower-boiling solvent like acetonitrile was used, concentrate the mixture under reduced pressure.[1][2]
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[1]
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-((2,4-dichlorobenzyl)methyl) derivative.[1][2]
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of this compound have been investigated for various biological activities, primarily as antimicrobial and anticancer agents. The structure-activity relationship (SAR) studies aim to understand how modifications to the chemical structure influence the biological activity.
Antimicrobial Activity
The 2,4-dichlorobenzyl moiety is a known component of antiseptic and antimicrobial compounds. Derivatives of this compound, particularly Schiff bases, have shown promising antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of this compound-derived Schiff Bases
| Compound ID | R-group on Imine | Target Organism | MIC (µg/mL) | Reference |
| SB-1 | Phenyl | Staphylococcus aureus | 12.5 | Fictional Data |
| SB-2 | 4-Chlorophenyl | Staphylococcus aureus | 6.25 | Fictional Data |
| SB-3 | 4-Methoxyphenyl | Staphylococcus aureus | 25 | Fictional Data |
| SB-4 | Phenyl | Escherichia coli | 50 | Fictional Data |
| SB-5 | 4-Chlorophenyl | Escherichia coli | 25 | Fictional Data |
| SB-6 | 4-Methoxyphenyl | Escherichia coli | >100 | Fictional Data |
| SB-7 | Phenyl | Candida albicans | 50 | Fictional Data |
| SB-8 | 4-Chlorophenyl | Candida albicans | 25 | Fictional Data |
| SB-9 | 4-Methoxyphenyl | Candida albicans | >100 | Fictional Data |
Note: The data in this table is illustrative and based on general trends observed for similar compounds. Specific quantitative data for a homologous series of this compound-derived Schiff bases was not available in the searched literature.
From the general trends in related structures, it can be inferred that electron-withdrawing groups on the aryl ring of the imine moiety tend to enhance antimicrobial activity, while electron-donating groups may decrease it.
Anticancer Activity
The incorporation of the this compound scaffold into various heterocyclic systems has been explored for the development of novel anticancer agents. These derivatives have shown cytotoxic activity against a range of cancer cell lines.
Table 2: Anticancer Activity of this compound Derivatives
| Compound ID | Heterocyclic Core | R-group | Cancer Cell Line | IC₅₀ (µM) | Reference |
| AC-1 | Pyrimidine | 4-Anilino | HCT116 | 15.2 | Fictional Data |
| AC-2 | Pyrimidine | 4-(4-Fluoroanilino) | HCT116 | 8.7 | Fictional Data |
| AC-3 | Triazole | Thiophenyl | MCF-7 | 22.5 | Fictional Data |
| AC-4 | Triazole | 4-Chlorothiophenyl | MCF-7 | 12.1 | Fictional Data |
| AC-5 | Piperidine | N-Benzoyl | A549 | 35.8 | Fictional Data |
| AC-6 | Piperidine | N-(4-Chlorobenzoyl) | A549 | 18.4 | Fictional Data |
Note: The data in this table is illustrative and based on general trends observed for similar compounds. Specific quantitative data for a homologous series of this compound derivatives was not available in the searched literature.
The SAR for anticancer activity often depends on the specific heterocyclic scaffold and the nature of the substituents. Generally, lipophilic and electron-withdrawing groups can enhance the cytotoxic potential of these compounds.
Experimental Protocols for Biological Evaluation
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in a 96-well plate to achieve a range of final concentrations.
-
Prepare an inoculum of the microbial strain and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the growth medium and add it to each well of the microtiter plate, resulting in a final cell density of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Include positive controls (microbe in medium without compound) and negative controls (medium only). Also, include a standard antimicrobial agent as a reference.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, by visual inspection or by measuring the absorbance at 600 nm.[3]
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Prepare various concentrations of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours in the CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.[4]
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for many novel this compound derivatives are still under investigation, the known biological activities of related compounds provide insights into their potential mechanisms of action.
Antimicrobial Mechanism
The antimicrobial effect of compounds containing the dichlorobenzyl moiety is often attributed to the disruption of microbial membranes and the denaturation of essential proteins. This non-specific mechanism of action makes the development of resistance less likely.
Anticancer Mechanism
The anticancer activity of this compound derivatives is likely target-specific and dependent on the overall structure of the molecule. Potential mechanisms could include the inhibition of key enzymes involved in cell proliferation and survival, such as kinases or topoisomerases, or the induction of apoptosis through various signaling cascades.
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Biological Evaluation Workflow
Caption: Workflow for the biological evaluation and optimization of derivatives.
Conclusion
The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents. This guide has provided an overview of the synthesis, biological activities, and evaluation methods for its derivatives. The presented protocols and workflows are intended to be a practical resource for researchers in the field of medicinal chemistry and drug discovery. Further exploration of the chemical space around this core, guided by systematic SAR studies and mechanistic investigations, is warranted to unlock the full therapeutic potential of this class of compounds. The illustrative data highlights the need for more focused research to generate comprehensive and directly comparable datasets for these promising molecules.
References
Methodological & Application
Application Notes and Protocols: The Versatile Role of (2,4-Dichlorobenzyl)methylamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(2,4-Dichlorobenzyl)methylamine is a valuable primary amine building block in organic synthesis, serving as a precursor for a diverse range of N-substituted molecules. Its dichlorinated phenyl ring provides steric bulk and lipophilicity, while the methylamino group offers a reactive site for nucleophilic substitution and acylation reactions. These structural features make it a key intermediate in the development of novel compounds with potential applications in medicinal chemistry and materials science.
This document provides detailed application notes and experimental protocols for the utilization of this compound in common organic transformations, with a focus on acylation reactions to form corresponding amides.
Key Applications in Organic Synthesis
This compound is primarily employed in reactions where the introduction of a substituted benzyl group is desired. The most common application is its use as a nucleophile in reactions with electrophilic partners, such as acyl chlorides and anhydrides, to form stable amide bonds. The resulting N-((2,4-dichlorobenzyl)methyl)amides are prevalent scaffolds in the design of biologically active molecules.
Data Presentation: Synthesis of N-((2,4-Dichlorobenzyl)methyl)benzamide
The following table summarizes the quantitative data for the synthesis of N-((2,4-dichlorobenzyl)methyl)benzamide, a representative acylation product of this compound.
| Product | Yield (%) | Melting Point (°C) | ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (125 MHz, CDCl₃) δ (ppm) |
| N-((2,4-Dichlorobenzyl)methyl)benzamide | 83 | 93-94 | 7.78 (d, J = 7.5 Hz, 2H), 7.51 (t, J = 7.4 Hz, 1H), 7.45-7.40 (m, 4H), 7.23 (dd, J = 8.3 Hz, 2.0 Hz, 1H), 6.62 (br s, 1H), 4.69 (d, J = 6.1 Hz, 2H) | 167.5, 134.2, 134.1, 133.9, 133.8, 131.7, 130.8, 129.2, 128.5, 127.2, 126.9, 41.3 |
Experimental Protocols
Protocol 1: Synthesis of N-((2,4-Dichlorobenzyl)methyl)benzamide via Acylation with Benzoyl Chloride
This protocol details the synthesis of N-((2,4-dichlorobenzyl)methyl)benzamide from this compound and benzoyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (or other suitable base)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-((2,4-dichlorobenzyl)methyl)benzamide.[1]
Protocol 2: General Procedure for the Acetylation of this compound using Acetic Anhydride
This protocol provides a general method for the N-acetylation of this compound to form N-((2,4-dichlorobenzyl)methyl)acetamide.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or other suitable base)
-
Dichloromethane (or other suitable aprotic solvent)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask. Add pyridine (1.5 eq) to the solution.
-
Addition of Acetylating Agent: Add acetic anhydride (1.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude N-((2,4-dichlorobenzyl)methyl)acetamide can be purified by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the key chemical transformation and the experimental workflow described in the protocols.
Caption: General acylation of this compound.
Caption: Experimental workflow for amide synthesis.
References
Application Notes and Protocols for the Analytical Detection of (2,4-Dichlorobenzyl)methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4-Dichlorobenzyl)methylamine is a chemical intermediate that may be encountered in various stages of pharmaceutical and chemical research and development. Its detection and quantification are crucial for process monitoring, quality control, and safety assessment. This document provides detailed application notes and protocols for the analytical determination of this compound using common laboratory techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
General Considerations for Sample Preparation
The choice of sample preparation technique is critical for accurate and precise quantification of this compound and depends on the sample matrix. Common approaches include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and dispersive liquid-liquid microextraction (DLLME).[1] For solid samples, initial steps may involve homogenization and extraction with a suitable organic solvent.[2] It is imperative to use high-purity solvents and reagents to avoid interferences and to ensure clean glassware to prevent contamination.[2]
Analytical Methods
Two primary chromatographic methods are detailed below: HPLC with UV detection, often requiring derivatization for enhanced sensitivity, and GC-MS, which offers high selectivity and sensitivity.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
Due to the weak UV absorption of simple amines, pre-column derivatization is often employed to enhance detection sensitivity.[3] A common derivatizing agent for primary and secondary amines is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which reacts with the amine to form a highly UV-active derivative.
Experimental Protocol: HPLC-UV with FMOC-Cl Derivatization
1. Reagents and Materials:
-
This compound standard
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Sample matrix (e.g., reaction mixture, environmental sample)
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
3. Derivatization Procedure:
-
To 1 mL of the standard or sample solution, add 1 mL of 0.1 M borate buffer (pH 9.0).
-
Add 1 mL of 1 mg/mL FMOC-Cl in acetonitrile.
-
Vortex the mixture for 1 minute and allow it to react at room temperature for 30 minutes.
-
Stop the reaction by adding 1 mL of 0.1 M HCl.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
4. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 50% acetonitrile, increasing to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 265 nm
-
Injection Volume: 20 µL
5. Quantification:
-
Construct a calibration curve by plotting the peak area of the derivatized this compound standards against their concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like this compound. Derivatization may not be necessary but can improve chromatographic peak shape and sensitivity.
Experimental Protocol: GC-MS Analysis
1. Reagents and Materials:
-
This compound standard
-
Methanol (GC grade) or other suitable solvent
-
Anhydrous sodium sulfate
-
Sample matrix
2. Sample Preparation (Liquid-Liquid Extraction):
-
For aqueous samples, adjust the pH to >10 with sodium hydroxide.
-
Extract 10 mL of the sample with 5 mL of a suitable organic solvent (e.g., dichloromethane, ethyl acetate) by vigorous shaking for 5 minutes.
-
Allow the phases to separate and collect the organic layer.
-
Repeat the extraction twice more.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS Conditions:
-
GC System: Agilent 6890 or equivalent
-
MS System: Agilent 5973 or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-550
-
Injection Volume: 1 µL (splitless mode)
4. Quantification:
-
Create a calibration curve using standard solutions of this compound in the chosen solvent.
-
Perform selected ion monitoring (SIM) for enhanced sensitivity, using characteristic ions of this compound.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of substituted benzylamines and related compounds using chromatographic methods. These values can serve as a reference for method development and validation for this compound.
| Analytical Method | Analyte Class | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) |
| HPLC-UV (with derivatization) | Substituted Benzylamines | 0.01 - 0.1 µg/mL | 0.03 - 0.3 µg/mL | > 0.998 | 95 - 105 |
| GC-MS | Dichlorinated Aromatics | 0.1 - 1 ng/mL | 0.3 - 3 ng/mL | > 0.995 | 90 - 110 |
| LC-MS/MS | Substituted Diphenylamines | 0.001 - 1.5 ng/g | 0.002 - 2.3 ng/g | > 0.99 | 61 - 100[1] |
Note: The provided LOD and LOQ values are estimates based on published data for structurally similar compounds and may vary depending on the specific instrumentation, sample matrix, and method parameters.[4][5] Method validation is required to determine the actual performance for this compound analysis.[4]
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. Simultaneous determination of substituted diphenylamine antioxidants and benzotriazole ultra violet stabilizers in blood plasma and fish homogenates by ultra high performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. env.go.jp [env.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. QAALLC – Understanding Laboratory Reporting Limits - QAALLC [qaallc.com]
Application Notes and Protocols: Reaction Mechanism of (2,4-Dichlorobenzyl)methylamine in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,4-Dichlorobenzyl)methylamine is a versatile intermediate in the synthesis of various compounds of interest in pharmaceutical and materials science. Its reactivity in nucleophilic substitution reactions allows for the introduction of a wide range of functional groups. This document provides a detailed overview of the reaction mechanism, experimental protocols for conducting nucleophilic substitution reactions with this compound, and illustrative quantitative data. The provided information is intended to serve as a comprehensive guide for researchers utilizing this compound in their synthetic endeavors.
Introduction to the Reaction Mechanism
The nucleophilic substitution reactions of this compound, a primary benzylic amine, can proceed through two primary mechanisms: S(_N)1 (unimolecular nucleophilic substitution) and S(_N)2 (bimolecular nucleophilic substitution). The operative pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the leaving group (if the amine is first converted to a species with a better leaving group).
Benzylic halides, which are precursors to this compound, can react via both S(_N)1 and S(_N)2 pathways.[1][2] The stability of the resulting benzyl carbocation, due to resonance delocalization of the positive charge into the benzene ring, can favor the S(_N)1 mechanism.[1] Conversely, the primary nature of the benzylic carbon is conducive to the S(_N)2 mechanism, which involves a backside attack by the nucleophile.[2][3]
The lone pair of electrons on the nitrogen atom of this compound makes it a good nucleophile itself.[4] It can react with electrophiles, such as alkyl halides, in a nucleophilic substitution reaction.[4] In these reactions, the amine attacks the electrophilic center, leading to the formation of a new carbon-nitrogen bond.
Factors Influencing the Reaction Mechanism
Several factors dictate whether the reaction proceeds via an S(_N)1 or S(_N)2 pathway:
-
Nucleophile: Strong, unhindered nucleophiles favor the S(_N)2 mechanism. Weaker, bulky nucleophiles may favor the S(_N)1 pathway.
-
Solvent: Polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate, thus favoring the S(_N)1 mechanism. Polar aprotic solvents (e.g., acetone, DMF) do not solvate the nucleophile as effectively, making it more reactive and favoring the S(_N)2 pathway.
-
Leaving Group: A better leaving group will accelerate both S(_N)1 and S(_N)2 reactions. For the amine itself to undergo substitution, the -NHCH(_3) group would need to be converted into a better leaving group. More commonly, the amine acts as the nucleophile.
-
Steric Hindrance: Increased steric hindrance around the electrophilic carbon disfavors the S(_N)2 mechanism.[3]
Illustrative Quantitative Data
The following tables provide illustrative data for the reaction of this compound with a model electrophile, methyl iodide, under various conditions. This data is representative and based on general principles of nucleophilic substitution reactions of benzylamines. Actual experimental results may vary.
Table 1: Effect of Solvent on Reaction Rate and Yield
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Predominant Mechanism |
| Acetonitrile | 37.5 | 6 | 85 | S(_N)2 |
| Dimethylformamide (DMF) | 36.7 | 5 | 90 | S(_N)2 |
| Ethanol | 24.5 | 12 | 70 | Mixed S(_N)1/S(_N)2 |
| Water | 80.1 | 18 | 65 | S(_N)1 |
Table 2: Effect of Nucleophile Concentration on Initial Reaction Rate
| [this compound] (M) | [Methyl Iodide] (M) | Initial Rate (M/s) |
| 0.1 | 0.1 | 1.2 x 10
|
| 0.2 | 0.1 | 2.4 x 10
|
| 0.1 | 0.2 | 2.5 x 10
|
The linear dependence of the initial rate on the concentration of both reactants is indicative of a second-order reaction, consistent with an S(_N)2 mechanism.
Experimental Protocols
The following are generalized protocols for the nucleophilic substitution reaction of this compound with an alkyl halide. Caution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Protocol 1: S(_N)2 Reaction with Methyl Iodide in Acetonitrile
Objective: To synthesize N-(2,4-Dichlorobenzyl)-N-methyl-N-methylanilinium iodide via an S(_N)2 reaction.
Materials:
-
This compound
-
Methyl iodide
-
Anhydrous acetonitrile
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the amine in anhydrous acetonitrile (20 mL).
-
Add methyl iodide (1.1 eq) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to 50°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 6-8 hours), cool the reaction mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 5% sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Reaction with a Generic Electrophile and Work-up
Objective: A general procedure for reacting this compound with various electrophiles.
Materials:
-
This compound
-
Electrophile (e.g., alkyl halide, acyl chloride)
-
Anhydrous solvent (e.g., DMF, THF)
-
Base (if necessary, e.g., triethylamine, potassium carbonate)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
If a base is required, add it to the solution (1.1 - 1.5 eq).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the electrophile (1.0 - 1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (if unreacted amine is present), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by an appropriate method (e.g., column chromatography, recrystallization, or distillation).
Visualizations
Reaction Mechanism Diagrams
Caption: S(_N)2 reaction mechanism.
Caption: S(_N)1 reaction mechanism.
Experimental Workflow Diagram
Caption: General experimental workflow.
Applications in Drug Development
The ability to functionalize the benzylic amine position is crucial in medicinal chemistry. The introduction of various substituents can modulate a compound's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and receptor binding affinity. The N-benzyl moiety is a common scaffold in a wide range of biologically active molecules. For instance, derivatives of benzylamine are found in drugs with antihistaminic, anticancer, and antimicrobial properties. Therefore, understanding and optimizing the nucleophilic substitution reactions of this compound is of significant importance for the development of new therapeutic agents.
Conclusion
This compound is a valuable building block for organic synthesis, particularly in the field of drug discovery. Its participation in nucleophilic substitution reactions allows for the straightforward introduction of diverse functionalities. The choice of reaction conditions, especially the solvent and the nature of the nucleophile, can be tailored to favor either an S(_N)1 or S(_N)2 mechanism, providing control over the reaction outcome. The protocols and data presented herein serve as a foundational guide for the effective utilization of this compound in synthetic applications.
References
Application Notes and Protocols for the Purification of Crude (2,4-Dichlorobenzyl)methylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude (2,4-Dichlorobenzyl)methylamine, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods—vacuum distillation, recrystallization, and column chromatography—are presented to achieve high purity suitable for drug development and other sensitive applications.
Introduction
This compound is synthesized through various methods, often resulting in a crude product containing unreacted starting materials, by-products, and other impurities. The presence of these impurities can adversely affect the yield and purity of subsequent reaction steps and the final active pharmaceutical ingredient (API). Therefore, robust purification is a critical step in the manufacturing process. This document outlines three common and effective techniques for the purification of this compound.
Potential Impurities
A thorough understanding of potential impurities is crucial for selecting and optimizing a purification strategy. Based on common synthetic routes for N-methylbenzylamines, the crude this compound may contain the following impurities:
-
Unreacted Starting Materials: 2,4-Dichlorobenzyl chloride or 2,4-Dichlorobenzaldehyde, and methylamine.
-
Over-alkylation Products: (2,4-Dichlorobenzyl)dimethylamine.
-
Side-reaction Products: Bis(2,4-Dichlorobenzyl)amine.
-
Oxidation Products: 2,4-Dichlorobenzoic acid or 2,4-Dichlorobenzaldehyde (if starting from the alcohol).
-
Solvent Residues: Residual solvents from the reaction.
Purification Techniques
The choice of purification technique will depend on the nature and quantity of the impurities, the desired final purity, and the scale of the operation.
Fractional Vacuum Distillation
Fractional vacuum distillation is a highly effective method for purifying liquid compounds with different boiling points. Given that this compound has a reported boiling point of 123 °C at 13 mmHg, this technique is well-suited for its purification on a larger scale.[1]
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a condenser, a receiving flask, and a vacuum pump with a pressure gauge. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Distillation:
-
Slowly evacuate the system to the desired pressure (e.g., 5-15 mmHg).
-
Gradually heat the distillation flask using a heating mantle.
-
Collect and discard the initial low-boiling fraction, which may contain residual solvents and other volatile impurities.
-
Collect the main fraction at the expected boiling point. For a similar compound, N-benzyl-1-(trimethylsilyl)methanamine, distillation was performed at a head temperature of 84–94 °C under 5 mmHg vacuum[2]. A similar range, adjusted for the specific pressure, should be targeted.
-
Monitor the temperature closely. A stable boiling point indicates the collection of a pure fraction.
-
Stop the distillation before the flask is completely dry to avoid the concentration of high-boiling impurities and potential decomposition.
-
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Data Presentation:
| Parameter | Value | Reference |
| Boiling Point | 123 °C @ 13 mmHg | [1] |
| Expected Purity | >99% | Assumed based on technique |
| Typical Yield | 70-85% | Assumed based on technique |
Logical Workflow for Vacuum Distillation:
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds or their salts.[3] For amines, it is common to form a salt (e.g., hydrochloride) which often has better crystallization properties.
Experimental Protocol:
A. Single-Solvent Recrystallization:
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent should dissolve the compound well when hot but poorly when cold. Common solvents to screen include ethanol, isopropanol, acetone, and ethyl acetate.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of boiling solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
B. Two-Solvent Recrystallization:
This method is useful when a single suitable solvent cannot be found.[4] A common pair for amines is an alcohol (e.g., ethanol) and water.
-
Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent (in which it is highly soluble) at its boiling point.
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent (in which the compound is poorly soluble) dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the "good" solvent back until the solution is clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent method.
Data Presentation:
| Parameter | Solvent System 1 | Solvent System 2 |
| Solvent(s) | Ethanol/Water | Hexane/Ethyl Acetate |
| Expected Purity | >98% | >98% |
| Typical Yield | 60-80% | 55-75% |
Logical Workflow for Recrystallization:
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For amines, which are basic, a neutral or basic stationary phase is recommended to avoid strong interactions and peak tailing.
Experimental Protocol:
-
Stationary Phase Selection: Alumina (neutral or basic) is often a good choice for the purification of amines. Alternatively, silica gel deactivated with a small percentage of a base like triethylamine in the eluent can be used.
-
Eluent Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf of the desired compound ~0.3-0.4).
-
Column Packing:
-
Prepare a slurry of the stationary phase in the non-polar solvent.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the stationary phase to settle, and then drain the excess solvent to the top of the packing.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions.
-
A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate compounds with very different polarities.
-
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation:
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Alumina (neutral) | Silica Gel (deactivated) |
| Eluent System | Hexane/Ethyl Acetate (gradient) | Dichloromethane/Methanol (with 0.5% Triethylamine) |
| Expected Purity | >99% | >99% |
| Typical Yield | 50-70% | 50-70% |
Logical Workflow for Column Chromatography:
References
Application Notes and Protocols for the Separation of Dichlorobenzyl Compounds by Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the separation of various dichlorobenzyl compounds using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). The methods outlined are suitable for the analysis of dichlorobenzyl isomers and related substances in various matrices.
Application Note 1: UPLC Separation of 2,4-Dichlorobenzyl Alcohol
This method is applicable for the determination of 2,4-dichlorobenzyl alcohol in cosmetic products. The use of UPLC offers rapid analysis times and high resolution.
Chromatographic Conditions:
A gradient elution is employed to achieve a robust separation of 2,4-dichlorobenzyl alcohol from other preservatives and matrix components.[1]
| Parameter | Value |
| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 mm i.d. × 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Deionized Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 2.5 µL |
| Detector | Photodiode Array (PDA) |
| Detection Wavelength | 280 nm |
| Column Temperature | Ambient |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 65 | 35 |
| 2.0 | 65 | 35 |
| 4.0 | 50 | 50 |
| 7.0 | 30 | 70 |
| 11.0 | 25 | 75 |
| 13.0 | 0 | 100 |
| 17.5 | 0 | 100 |
| 18.5 | 65 | 35 |
| 20.0 | 65 | 35 |
Note: This gradient is part of a longer program for separating multiple preservatives. The retention time for 2,4-dichlorobenzyl alcohol will fall within this gradient.
Application Note 2: HPLC Separation of Dichlorobenzyl Isomers on Newcrom R1 Column
The Newcrom R1 column, a reverse-phase column with low silanol activity, is effective for the separation of various dichlorobenzyl isomers.[2][3][4] Simple isocratic methods with a mobile phase containing acetonitrile, water, and an acid modifier can be utilized. These methods are scalable and suitable for both analytical and preparative separations.
Comparative Chromatographic Conditions for Dichlorobenzyl Compounds:
| Compound | Column | Mobile Phase | Flow Rate | Detection |
| 3,4-Dichlorobenzyl alcohol | Newcrom R1, 5 µm, 3.2 x 100 mm | 45% Acetonitrile, 55% Water, 0.1% Phosphoric Acid | 1.0 mL/min | UV at 210 nm |
| 2,5-Dichlorobenzyl chloride | Newcrom R1, 5 µm, 3.2 x 100 mm | Acetonitrile, Water, Phosphoric Acid (specific ratio not provided) | 1.0 mL/min | UV at 210 nm |
| 2-Chlorobenzyl chloride & 4-Chlorobenzyl chloride | Newcrom R1, 5 µm, 3.2 x 100 mm | 45% Acetonitrile, 55% Water, 0.1% Phosphoric Acid | 1.0 mL/min | UV at 210 nm |
For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2][3]
Experimental Protocols
Protocol 1: UPLC Analysis of 2,4-Dichlorobenzyl Alcohol in Cosmetics[1]
1. Sample Preparation: 1.1. Accurately weigh approximately 1 g of the well-mixed cosmetic sample into a 20-mL volumetric flask. 1.2. Add 10 mL of methanol to the flask. 1.3. Sonicate the mixture for 30 minutes to ensure complete extraction of the analyte. 1.4. Dilute the solution to the mark with methanol. 1.5. Filter the solution through a 0.22 µm nylon membrane filter into a UPLC vial.
2. Standard Solution Preparation: 2.1. Accurately weigh 50 mg of 2,4-dichlorobenzyl alcohol reference standard into a 10-mL volumetric flask. 2.2. Dissolve and dilute to volume with methanol to prepare a stock solution. 2.3. Prepare a series of working standard solutions (e.g., 5-100 µg/mL) by diluting the stock solution with methanol.
3. UPLC System Setup and Analysis: 3.1. Set up the UPLC system according to the conditions specified in Application Note 1. 3.2. Equilibrate the column with the initial mobile phase composition for at least 15 minutes. 3.3. Inject 2.5 µL of the standard and sample solutions. 3.4. Acquire and process the data. Identification is based on retention time matching with the standard, and quantification is performed using a calibration curve.
Protocol 2: HPLC Analysis of Dichlorobenzyl Isomers on Newcrom R1 Column[2][3][5]
1. Sample Preparation: 1.1. For bulk drug substances or chemical samples, dissolve an accurately weighed amount of the sample in the mobile phase to achieve a suitable concentration (e.g., 100 µg/mL). 1.2. Filter the solution through a 0.45 µm PTFE or nylon syringe filter into an HPLC vial.
2. Standard Solution Preparation: 2.1. Prepare individual stock solutions of the dichlorobenzyl isomer reference standards (e.g., 3,4-dichlorobenzyl alcohol, 2,5-dichlorobenzyl chloride) in methanol or acetonitrile at a concentration of 1 mg/mL. 2.2. Prepare working standard solutions by diluting the stock solutions with the mobile phase to a concentration similar to the expected sample concentration.
3. HPLC System Setup and Analysis: 3.1. Set up the HPLC system with the Newcrom R1 column and the appropriate mobile phase as detailed in Application Note 2. 3.2. Equilibrate the column with the mobile phase at a constant flow rate of 1.0 mL/min until a stable baseline is achieved. 3.3. Inject a suitable volume (e.g., 10 µL) of the standard and sample solutions. 3.4. Monitor the separation at 210 nm. 3.5. Identify and quantify the dichlorobenzyl compounds based on the retention times and peak areas of the reference standards.
Visualizations
References
Application Note: Purity Determination of Dichlorobenzyl Compounds by Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dichlorobenzyl compounds are important intermediates in the synthesis of various pharmaceutical and chemical products. For instance, 2,4-dichlorobenzyl alcohol is an active pharmaceutical ingredient (API) in some lozenges.[1] The presence of isomeric impurities can affect the efficacy, safety, and stability of the final product. Therefore, a reliable analytical method for assessing the purity of dichlorobenzyl compounds and quantifying their related isomers is crucial for quality control in drug development and manufacturing.
Gas chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like dichlorobenzyl isomers.[1] This method offers high resolution, sensitivity, and reproducibility for separating and quantifying the main compound from its potential impurities.
This application note provides a detailed protocol for the determination of dichlorobenzyl compound purity using GC-FID.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific dichlorobenzyl isomers or sample matrices.
1. Instrumentation and Materials
-
Gas Chromatograph: A system equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
-
GC Column: A capillary column with a stationary phase suitable for separating nonpolar to moderately polar compounds is recommended. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[2]
-
Reagents:
-
Dichlorobenzyl compound reference standard (e.g., 2,4-Dichlorobenzyl alcohol)
-
Potential isomeric impurity standards (e.g., 2,6-dichlorobenzyl alcohol, 3,4-dichlorobenzyl alcohol)
-
Solvent (HPLC Grade): Dichloromethane, Hexane, or Methanol.[1][2][3]
-
Carrier Gas: Helium or Nitrogen, high purity.
-
FID Gases: Hydrogen and Air, high purity.
-
-
Glassware: Volumetric flasks, pipettes, and 1.5 mL GC autosampler vials.[3]
2. Preparation of Solutions
-
Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh about 25 mg of the dichlorobenzyl reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Impurity Stock Solution (approx. 100 µg/mL): Prepare a mixed stock solution of potential isomeric impurities in a similar manner.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the standard stock solution with the solvent. The concentration range should bracket the expected concentration of the analyte in the sample solution.[4]
-
Sample Solution (approx. 1 mg/mL): Accurately weigh about 25 mg of the dichlorobenzyl test sample, transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with the solvent.[2] Ensure the sample is fully dissolved. If particles are present, centrifuge the solution before transferring it to a GC vial.[3]
3. Gas Chromatography (GC-FID) Conditions
The following are typical starting conditions and may need to be optimized.
| Parameter | Value |
| Column | 5% Phenyl-methylpolysiloxane (DB-5 or equivalent) |
| 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Injector Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min |
| Ramp: 10 °C/min to 250 °C | |
| Hold: 5 min at 250 °C | |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) | 25 mL/min |
4. Data Analysis and Purity Calculation
-
Identification: Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Integration: Integrate the peak areas of the main dichlorobenzyl compound and all detected impurities.
-
Purity Calculation: Calculate the purity of the dichlorobenzyl compound using the area percent method. This method assumes that the FID response factor is the same for the main compound and its isomers.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The quantitative results of the analysis should be summarized in a clear and structured table.
Table 1: Example Chromatographic Data and Purity Calculation for a 2,4-Dichlorobenzyl Alcohol Sample
| Peak ID | Compound Name | Retention Time (min) | Peak Area (a.u.) | Area % |
| 1 | 2,6-Dichlorobenzyl Alcohol | 12.15 | 15,800 | 0.45 |
| 2 | 2,4-Dichlorobenzyl Alcohol | 12.52 | 3,485,600 | 99.21 |
| 3 | 3,4-Dichlorobenzyl Alcohol | 12.89 | 12,300 | 0.35 |
| Total | 3,513,700 | 100.00 |
Visualizations
A diagram of the experimental workflow provides a clear overview of the entire analytical process.
Caption: Workflow for dichlorobenzyl compound purity analysis by GC-FID.
References
Application Notes and Protocols for the Synthesis of N-methylamides Using Substituted Benzylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylamides are crucial structural motifs found in a vast array of natural products and pharmaceutically active compounds.[1] The introduction of a methyl group onto an amide nitrogen, often referred to as the "magic methyl effect," can significantly alter a molecule's biological and pharmacological properties.[2] This modification can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[3][4] Consequently, the development of efficient and selective N-methylation strategies is of great interest in drug discovery and development.[5]
Traditional N-methylation methods often employ hazardous reagents like methyl iodide or dimethyl sulfate, which are toxic and can lead to undesired overalkylation, forming quaternary ammonium salts.[2][6] Modern synthetic chemistry seeks greener, more selective, and versatile protocols. This document outlines a strategic approach for the synthesis of N-methylamides that utilizes substituted benzylamines as key intermediates. This strategy involves a multi-step process including amide formation, N-methylation, and an optional debenzylation step to yield the final N-methylamide product. This approach offers flexibility in substrate scope and employs contemporary, high-yielding synthetic methods.
Overall Synthetic Workflow
The synthesis of N-methylamides from substituted benzylamines can be conceptualized as a three-stage process. The initial step involves the coupling of a carboxylic acid with a substituted benzylamine to form a stable N-benzylamide intermediate. This secondary amide is then selectively methylated. Finally, if the benzyl group is not desired in the final product, it can be removed via a debenzylation step.
Caption: General workflow for N-methylamide synthesis.
The Role of N-Methylation in Drug Discovery
N-methylation is a key strategy in medicinal chemistry to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. By replacing a hydrogen bond donor (the amide N-H) with a methyl group, chemists can fine-tune physicochemical properties to enhance a molecule's overall performance.
Caption: Impact of N-methylation on drug properties.
Experimental Protocols
Protocol 1: Synthesis of N-(Substituted Benzyl)amides via HBTU Coupling
This protocol describes a general method for the formation of an amide bond between a carboxylic acid and a substituted benzylamine using the coupling reagent O-Benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Materials:
-
Carboxylic acid (1.0 eq)
-
Substituted benzylamine (1.0 eq)
-
HBTU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the substituted benzylamine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/EtOAc gradient) to yield the pure N-(substituted benzyl)amide.
Expected Results: This coupling method is generally high-yielding.
| Entry | Carboxylic Acid | Benzylamine Derivative | Typical Yield (%) |
| 1 | Benzoic Acid | Benzylamine | >90 |
| 2 | Acetic Acid | 4-Methoxybenzylamine | >90 |
| 3 | Phenylacetic Acid | 4-Chlorobenzylamine | >85 |
Yields are representative for standard amide coupling reactions.
Protocol 2: Monoselective N-Methylation of N-(Substituted Benzyl)amides
This protocol uses phenyl trimethylammonium iodide (PhMe₃NI) as a safe and easy-to-handle solid methylating agent for the monoselective methylation of secondary amides.[5][7][8]
Materials:
-
N-(Substituted Benzyl)amide (1.0 eq)
-
Phenyl trimethylammonium iodide (PhMe₃NI) (2.5 eq)[7]
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)[7]
-
Anhydrous toluene
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the N-(substituted benzyl)amide (1.0 eq), PhMe₃NI (2.5 eq), and Cs₂CO₃ (2.0 eq).[7]
-
Add anhydrous toluene to the vial.
-
Seal the vial and heat the reaction mixture to 120 °C.
-
Stir vigorously and monitor the reaction by TLC or LC-MS. Reactions typically reach completion in 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain the pure N-methyl-N-(substituted benzyl)amide.
Expected Results: This method provides excellent yields for monomethylation, avoiding the formation of over-methylated byproducts.[5]
| Entry | Substrate (N-benzylamide) | Product (N-methyl-N-benzylamide) | Typical Yield (%)[5] |
| 1 | N-benzylbenzamide | N-methyl-N-benzylbenzamide | 85 - 95 |
| 2 | N-(4-methoxybenzyl)acetamide | N-methyl-N-(4-methoxybenzyl)acetamide | 80 - 90 |
| 3 | N-(4-chlorobenzyl)isobutyramide | N-methyl-N-(4-chlorobenzyl)isobutyramide | 85 - 95 |
Data adapted from representative yields for N-methylation of secondary amides.[5]
Protocol 3: Deprotection of the N-Benzyl Group
This protocol describes the cleavage of the N-benzyl group using trifluoroacetic acid (TFA), which is particularly effective for benzylamines containing electron-donating substituents on the aromatic ring, such as a 4-(dialkylamino) group.[9]
Materials:
-
N-Methyl-N-(substituted benzyl)amide (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-methyl-N-(substituted benzyl)amide (1.0 eq) in anhydrous DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture. The progress can be monitored by TLC or LC-MS. Reaction times can vary from 1 to 20 hours depending on the stability of the carbocation intermediate formed.[9]
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude N-methylamide.
-
Purify by column chromatography or recrystallization as needed.
Expected Results: The efficiency of this debenzylation is highly dependent on the substituents on the benzyl group.
| Entry | Substrate | Product | Yield (%)[9] |
| 1 | N-(4-(dimethylamino)benzyl)-N-methylbenzamide | N-methylbenzamide | 80 |
| 2 | N-(4-(dimethylamino)benzyl)-N-methyl(thiophen-2-yl)carboxamide | N-methyl(thiophen-2-yl)carboxamide | 77 |
| 3 | N-(4-(dimethylamino)benzyl)-N-methyl(naphthalen-1-yl)carboxamide | N-methyl(naphthalen-1-yl)carboxamide | 75 |
Table summarizes results for the deprotection of various 4-(dimethylamino)benzylamides using TFA.[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 8. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for (2,4-Dichlorobenzyl)methylamine as a Precursor in Novel Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the utilization of (2,4-dichlorobenzyl)methylamine as a versatile starting material in the synthesis of novel pharmaceutical compounds. The following sections detail the synthesis of a potential new therapeutic agent, N-[(2,4-Dichlorophenyl)methyl]-N-methylpiperidin-3-amine hydrochloride, and outline a general pathway for the synthesis of 1-benzyloxypyrazin-2(1H)-one derivatives.
Introduction
This compound is a readily available chemical intermediate that serves as a valuable building block in the design and synthesis of new drug candidates. Its dichlorinated benzyl moiety offers a scaffold that can be modified to interact with various biological targets, while the secondary amine provides a reactive handle for the introduction of diverse functional groups and heterocyclic systems. This document focuses on two potential classes of compounds derived from this precursor: N-benzylpiperidine and 1-benzyloxypyrazin-2(1H)-one derivatives, both of which are prevalent motifs in medicinal chemistry.
Synthesis of Novel Pharmaceutical Precursors
N-[(2,4-Dichlorophenyl)methyl]-N-methylpiperidin-3-amine Hydrochloride
This compound represents a novel N-benzylpiperidine derivative. The piperidine ring is a common feature in many approved drugs, and its substitution pattern can significantly influence pharmacological activity. The synthesis involves a nucleophilic substitution reaction.
Experimental Protocol:
Materials:
-
This compound (or 2,4-Dichlorobenzyl chloride)
-
N-methylpiperidin-3-ylamine
-
Triethylamine (Et3N)
-
Ethanol or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylpiperidin-3-ylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in either ethanol or DMF.
-
Addition of Precursor: To the stirred solution, add 2,4-dichlorobenzyl chloride (1.0 equivalent) dropwise at room temperature. Note: this compound can be used as the starting material, which would first be converted to the corresponding chloride in situ or in a prior step.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid in the same solvent dropwise with stirring.
-
Isolation: Collect the precipitated N-[(2,4-Dichlorophenyl)methyl]-N-methylpiperidin-3-amine hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.
Characterization:
The final product should be characterized by:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess purity.
Quantitative Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| N-[(2,4-Dichlorophenyl)methyl]-N-methylpiperidin-3-amine | C₁₃H₁₈Cl₂N₂ | 273.20 |
| N-[(2,4-Dichlorophenyl)methyl]-N-methylpiperidin-3-amine HCl | C₁₃H₁₉Cl₃N₂ | 309.66[1] |
No specific yield or biological activity data (e.g., IC50) for this novel compound has been reported in the searched literature.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for N-[(2,4-Dichlorophenyl)methyl]-N-methylpiperidin-3-amine HCl.
General Pathway to 1-Benzyloxypyrazin-2(1H)-one Derivatives
This compound can serve as a precursor for the O-benzyl protecting group in the synthesis of 1-benzyloxypyrazin-2(1H)-one derivatives. These compounds are of interest as potential bioactive molecules. The general synthesis involves the preparation of a substituted O-benzylhydroxylamine from this compound, which is then incorporated into the pyrazinone ring system.
Conceptual Experimental Workflow:
-
Conversion to O-Benzylhydroxylamine: The this compound would first be converted to the corresponding O-(2,4-dichlorobenzyl)hydroxylamine. This is a multi-step process that is not detailed in the available literature but would likely involve N-oxidation followed by rearrangement or other established methods for converting amines to hydroxylamines and subsequently to O-alkylated hydroxylamines.
-
Pyrazinone Ring Formation: The resulting O-(2,4-dichlorobenzyl)hydroxylamine can then be used in the construction of the pyrazinone ring. A variety of synthetic strategies exist for the formation of pyrazinones, often involving the condensation of α-amino acids or their derivatives with α-dicarbonyl compounds or their equivalents.
Signaling Pathway Visualization (Hypothetical):
While no specific signaling pathway has been elucidated for derivatives of this compound in the searched literature, many nitrogen-containing heterocyclic compounds, such as those with a piperidine or pyrazinone core, are known to interact with G-protein coupled receptors (GPCRs) or ion channels. A hypothetical pathway illustrating this interaction is shown below.
Caption: Hypothetical signaling pathway for a novel pharmaceutical.
Discussion and Future Directions
The synthetic routes outlined above provide a starting point for the exploration of novel pharmaceuticals derived from this compound. The N-benzylpiperidine scaffold is of particular interest due to its prevalence in centrally active agents. Further research should focus on:
-
Detailed Synthesis and Optimization: Elucidating the precise reaction conditions, including stoichiometry, temperature, and reaction time, to maximize the yield and purity of N-[(2,4-Dichlorophenyl)methyl]-N-methylpiperidin-3-amine hydrochloride.
-
Biological Screening: Conducting a comprehensive biological evaluation of the synthesized compounds. This should include in vitro assays to determine their affinity for various receptors and enzymes, as well as cell-based assays to assess their functional activity. Initial screening could focus on antimicrobial and antifungal activity, given the prevalence of these properties in related heterocyclic compounds.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the substitution pattern on both the dichlorophenyl ring and the piperidine moiety to establish a clear SAR.
-
Mechanism of Action Studies: For any identified hit compounds, further studies should be undertaken to elucidate their mechanism of action and identify the specific signaling pathways they modulate.
These application notes are intended to guide researchers in the initial stages of drug discovery and development using this compound as a versatile precursor. Detailed experimental work and biological testing are required to fully realize the therapeutic potential of its derivatives.
References
Applications of Functionalized Dichlorobenzyl Alcohol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for two key classes of functionalized dichlorobenzyl alcohol derivatives: 3,5-dichlorobenzyl esters as potent antifungal agents and 2,4-dichlorobenzyl alcohol as a broad-spectrum antiseptic. The information presented is intended to guide researchers in the evaluation and application of these compounds in drug development and related fields.
Application 1: 3,5-Dichlorobenzyl Ester Derivatives as Novel Antifungal Agents
Introduction
A novel series of 3,5-dichlorobenzyl ester derivatives has been identified as promising antifungal agents. These compounds function as inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain of fungi.[1][2][3] By targeting SDH, these derivatives disrupt fungal respiration, leading to potent antifungal activity against a range of plant pathogenic fungi.
Mechanism of Action: SDH Inhibition
The primary mechanism of action for this class of compounds is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the fungal mitochondrial respiratory chain.[2][3] This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a reduction in ATP synthesis and ultimately fungal cell death.
Mechanism of action of 3,5-dichlorobenzyl ester derivatives.
Quantitative Data: Antifungal Activity and SDH Inhibition
The antifungal efficacy of a representative 3,5-dichlorobenzyl ester derivative, herein referred to as Compound 5, was evaluated against two significant plant pathogens, Botrytis cinerea and Rhizoctonia solani. Its activity was compared to the commercial fungicide boscalid.[1][2][3]
| Compound | Target Organism/Enzyme | EC50 (mg/L) [a] | IC50 (mg/L) [b] |
| Compound 5 | Botrytis cinerea | 6.60 | - |
| Rhizoctonia solani | 1.61 | - | |
| Succinate Dehydrogenase (SDH) | - | 86.58 | |
| Boscalid | Botrytis cinerea | 1.24 | - |
| Rhizoctonia solani | 1.01 | - | |
| Succinate Dehydrogenase (SDH) | - | 15.74 |
[a] EC50: Half maximal effective concentration. [b] IC50: Half maximal inhibitory concentration.
Experimental Protocols
This protocol describes the reduction of 3,5-dichlorobenzoic acid to 3,5-dichlorobenzyl alcohol, a key intermediate.
Materials:
-
3,5-Dichlorobenzoic acid
-
Potassium borohydride (KBH4)
-
Anhydrous Zinc Chloride (ZnCl2)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Ice-water bath
-
Three-necked flask and standard glassware
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, add KBH4 and anhydrous ZnCl2.
-
Slowly add anhydrous THF dropwise while stirring in an ice-water bath.
-
Dissolve 3,5-dichlorobenzoic acid in anhydrous THF.
-
Add the 3,5-dichlorobenzoic acid solution dropwise to the reaction flask. The reaction mixture will appear as a canescent paste.
-
After the reaction is complete, slowly add water to quench the reaction.
-
Add ethyl acetate and stir vigorously.
-
Filter the mixture and wash the filter cake with ethyl acetate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization to yield 3,5-dichlorobenzyl alcohol.
This protocol provides a general method for the esterification of 3,5-dichlorobenzyl alcohol with a carboxylic acid.
Materials:
-
3,5-Dichlorobenzyl alcohol
-
Carboxylic acid of interest
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve 3,5-dichlorobenzyl alcohol and the carboxylic acid in DCM.
-
Add DMAP to the solution.
-
Slowly add a solution of DCC in DCM to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This protocol details the mycelial growth inhibition assay to determine the EC50 of the compounds.
Materials:
-
Botrytis cinerea and Rhizoctonia solani cultures
-
Potato Dextrose Agar (PDA)
-
Test compound stock solution (in DMSO)
-
Sterile petri dishes
-
Sterile cork borer (5 mm)
Procedure:
-
Prepare PDA medium and autoclave.
-
Cool the PDA to 50-55°C and add the test compound stock solution to achieve the desired final concentrations (e.g., 0.1 to 100 µg/mL). Ensure the final DMSO concentration is consistent and non-inhibitory (e.g., <1% v/v).
-
Pour the amended PDA into sterile petri dishes.
-
From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug in the center of the PDA plates (both treated and control).
-
Incubate the plates at 20-25°C in the dark.
-
Measure the colony diameter at regular intervals until the mycelium in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition and determine the EC50 value using probit analysis.
This colorimetric assay measures the inhibition of SDH activity.
Materials:
-
Mitochondrial fraction isolated from the target fungus
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)
-
Succinate solution
-
2,6-dichlorophenolindophenol (DCIP) solution
-
Test compound stock solution (in DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing SDH Assay Buffer, succinate, and DCIP.
-
In a 96-well plate, add varying concentrations of the test compound. Include a vehicle control (DMSO).
-
Add the isolated mitochondrial preparation to each well.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately measure the absorbance at 600 nm in kinetic mode at a constant temperature (e.g., 25°C).
-
Record the absorbance at regular intervals for 10-30 minutes.
-
Calculate the rate of DCIP reduction (decrease in absorbance per minute).
-
Plot the percentage of SDH inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Experimental workflow for antifungal agent development.
Application 2: 2,4-Dichlorobenzyl Alcohol as a Broad-Spectrum Antiseptic
Introduction
2,4-Dichlorobenzyl alcohol is a well-established mild antiseptic with a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections.[4][5][6] It is a common active ingredient in over-the-counter throat lozenges, often in combination with other antiseptics like amylmetacresol, to provide symptomatic relief from sore throats.[7][8][9]
Mechanism of Action: Dual Antiseptic and Anesthetic Properties
The antiseptic mechanism of 2,4-dichlorobenzyl alcohol is not fully elucidated but is thought to involve the denaturation of microbial proteins and the disruption of their tertiary structures.[4][5] Additionally, it exhibits local anesthetic properties by blocking sodium channels, which contributes to the soothing effect on sore throats.[4][10]
Dual mechanism of action of 2,4-dichlorobenzyl alcohol.
Quantitative Data: Bactericidal and Virucidal Activity
The bactericidal efficacy of a lozenge containing amylmetacresol (AMC) and 2,4-dichlorobenzyl alcohol (DCBA) has been demonstrated against a range of bacteria implicated in pharyngitis.[9][11]
| Target Organism | Time to >3 log10 Reduction in CFUs (minutes) |
| Streptococcus pyogenes | 1 |
| Haemophilus influenzae | 1 |
| Arcanobacterium haemolyticum | 1 |
| Fusobacterium necrophorum | 1 |
| Streptococcus dysgalactiae | 5 |
| Moraxella catarrhalis | 5 |
| Staphylococcus aureus | 10 |
Furthermore, a low-pH throat lozenge containing 1.2 mg of dichlorobenzyl alcohol and 0.6 mg of amylmetacresol has been shown to be effective in deactivating enveloped viruses such as respiratory syncytial virus (RSV) and SARS-CoV.[6][12]
Experimental Protocols
This protocol describes a two-stage process for the synthesis of 2,4-dichlorobenzyl alcohol from 2,4-dichlorobenzyl chloride.[7][8]
Materials:
-
2,4-Dichlorobenzyl chloride
-
Sodium acetate
-
Tetrabutylammonium hydrogen sulphate (phase transfer catalyst)
-
Aqueous sodium hydroxide (70% w/v)
-
Water
-
Standard reflux and filtration apparatus
Procedure:
-
Stage 1: Ester Formation a. Add 2,4-dichlorobenzyl chloride (100 g) to a solution of sodium acetate (208.8 g) and tetrabutylammonium hydrogen sulphate (2 g) in water. b. Heat the mixture under reflux with stirring for 25 hours. This forms the 2,4-dichlorobenzyl acetate intermediate.
-
Stage 2: Hydrolysis a. To the reaction mixture, add aqueous sodium hydroxide (50 ml of 70% w/v solution). b. Continue refluxing for an additional 30 minutes to hydrolyze the ester.
-
Work-up and Purification a. Cool the mixture. b. Collect the solid product by filtration. c. Wash the solid with water. d. Dry the product in vacuo to yield 2,4-dichlorobenzyl alcohol.
This protocol outlines a method to assess the bactericidal activity of 2,4-dichlorobenzyl alcohol.
Materials:
-
Bacterial strains (e.g., Streptococcus pyogenes, Staphylococcus aureus)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)
-
Phosphate-buffered saline (PBS)
-
2,4-Dichlorobenzyl alcohol solution in a suitable solvent
-
Sterile test tubes
-
Incubator
-
Plate reader or spectrophotometer
-
Agar plates for colony counting
Procedure:
-
Grow bacterial cultures to the mid-logarithmic phase.
-
Wash and resuspend the bacterial cells in PBS to a standardized concentration (e.g., 1 x 10^6 CFU/mL).
-
Add the 2,4-dichlorobenzyl alcohol solution to the bacterial suspension to achieve the desired final concentration. Include a vehicle control.
-
Incubate the tubes at 37°C.
-
At specified time points (e.g., 0, 1, 5, 10, 30, and 60 minutes), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots in PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 24-48 hours.
-
Count the number of colonies to determine the viable cell count (CFU/mL) at each time point.
-
Calculate the log reduction in CFUs compared to the initial count.
This protocol describes a method to evaluate the virucidal activity against an enveloped virus like Respiratory Syncytial Virus (RSV).
Materials:
-
Respiratory Syncytial Virus (RSV) stock
-
Host cell line (e.g., HEp-2 or Vero cells)
-
Cell culture medium (e.g., DMEM)
-
2,4-Dichlorobenzyl alcohol solution
-
96-well plates
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed host cells in 96-well plates and grow to confluency.
-
Mix a known titer of RSV with different concentrations of 2,4-dichlorobenzyl alcohol. Include a virus-only control.
-
Incubate this mixture for a defined period (e.g., 1-2 hours) at 37°C.
-
Remove the growth medium from the host cells and inoculate with the virus-compound mixtures.
-
Allow the virus to adsorb for 1-2 hours.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to prevent secondary plaque formation.
-
Incubate the plates for several days until viral plaques are visible in the control wells.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of the test compound compared to the virus control.
Experimental workflow for antiseptic agent evaluation.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. content.abcam.com [content.abcam.com]
- 6. worldwidejournals.com [worldwidejournals.com]
- 7. EP0047622B1 - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 8. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Quantification of Respiratory Syncytial Virus by Immunostaining Plaque Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Debenzylation of N-Methylamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-debenzylation of N-methylamides, a crucial transformation in organic synthesis and drug development for the removal of the benzyl protecting group. The protocols outlined below offer a range of methods, including oxidative, acidic, and catalytic hydrogenation conditions, to accommodate various substrate sensitivities and research needs.
Data Presentation: Comparison of N-Debenzylation Methods
The following table summarizes the quantitative data for the three detailed protocols, allowing for a direct comparison of their efficacy and applicability.
| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages |
| 1. Oxidative Debenzylation | KBr, Oxone | MeNO₂ | 30 | 1 - 6 | 62 - 97 | Transition-metal-free, mild conditions.[1][2] |
| 2. Acid-Mediated Debenzylation | p-Toluenesulfonic acid (p-TsOH) | Toluene | Reflux (111) | 2 - 11 | 93 - 98 | Effective for a range of N-benzylamides, including sterically hindered ones.[3] |
| 3. Catalytic Hydrogenolysis | 10% Pd/C, Niobic acid-on-carbon (Nb₂O₅/C), H₂ | Methanol | Room Temperature | 0.75 - 4 | 85 - >99 | High yields, mild conditions, reusable catalyst.[4][5][6][7] |
Experimental Protocols
Oxidative Debenzylation using Alkali Metal Bromide
This protocol utilizes a bromo radical, generated in situ from potassium bromide and Oxone, to efficiently cleave the N-benzyl group under mild, transition-metal-free conditions.[1][2]
Materials:
-
N-methyl-N-benzylamide substrate
-
Potassium bromide (KBr)
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
Nitromethane (MeNO₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-methyl-N-benzylamide (1.0 mmol) in nitromethane (5.0 mL) in a round-bottom flask, add potassium bromide (1.0 mmol, 119 mg).
-
Add Oxone (1.5 mmol, 461 mg) to the mixture.
-
Stir the reaction mixture at 30 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-methylamide.
Diagram of the Experimental Workflow:
Caption: Oxidative N-debenzylation workflow.
Acid-Mediated Debenzylation with p-Toluenesulfonic Acid
This method employs p-toluenesulfonic acid in refluxing toluene to achieve N-debenzylation. It is particularly effective for a variety of N-benzylamides.[3]
Materials:
-
N-methyl-N-benzylamide substrate
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-methyl-N-benzylamide (1.0 mmol) in toluene (3.3 mL), add p-toluenesulfonic acid monohydrate (4.0 mmol, 761 mg).
-
Heat the reaction mixture to reflux (approximately 111 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully add saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-methylamide.
Diagram of the Experimental Workflow:
Caption: Acid-Mediated N-debenzylation workflow.
Catalytic Hydrogenolysis with a Mixed Palladium and Niobic Acid-on-Carbon Catalyst
This protocol describes a highly efficient catalytic hydrogenolysis method using a combination of palladium on carbon and niobic acid on carbon. This mixed catalyst system allows for rapid debenzylation under mild conditions.[4][5][6][7]
Materials:
-
N-methyl-N-benzylamide substrate
-
10% Palladium on carbon (Pd/C)
-
Niobic acid-on-carbon (Nb₂O₅/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
To a solution of the N-methyl-N-benzylamide (0.2 mmol) in methanol (2.0 mL) in a two-necked flask, add 10% Pd/C (1 mol % Pd) and Nb₂O₅/C (10 wt % of the substrate).
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.
-
Wash the Celite pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to afford the N-methylamide product. Further purification by chromatography may be performed if necessary.
Diagram of the Experimental Workflow:
Caption: Catalytic Hydrogenolysis N-debenzylation workflow.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general chemical transformation described in these protocols.
Caption: General N-debenzylation transformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2,4-Dichlorobenzyl)methylamine
Welcome to the technical support center for the synthesis of (2,4-Dichlorobenzyl)methylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound via reductive amination of 2,4-dichlorobenzaldehyde and methylamine.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the reductive amination of 2,4-dichlorobenzaldehyde can stem from several factors. Here are the most common causes and their respective solutions:
-
Suboptimal Reducing Agent: The choice of reducing agent is critical. While sodium borohydride (NaBH₄) is a potent and cost-effective option, its lack of selectivity can lead to the reduction of the starting aldehyde to 2,4-dichlorobenzyl alcohol, thus lowering the yield of the desired amine.[1]
-
Solution: Employ a milder and more selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1] These reagents preferentially reduce the iminium ion intermediate over the carbonyl group, allowing for a one-pot reaction with higher selectivity and yield.[1] STAB is often preferred due to its lower toxicity compared to NaBH₃CN.[1]
-
-
Incorrect pH: The pH of the reaction mixture plays a crucial role in both imine formation and the subsequent reduction. Imine formation is typically favored under mildly acidic conditions (pH 4-7). If the pH is too low, the methylamine will be protonated and become non-nucleophilic. If the pH is too high, the formation of the iminium ion, which is more readily reduced, is disfavored.
-
Solution: Adjust the pH of the reaction mixture to a range of 6-7 by adding a small amount of acetic acid. This can be monitored using pH paper.
-
-
Side Reactions: Besides the reduction of the aldehyde, another common side reaction is the over-alkylation of the product to form the tertiary amine, N,N-dimethyl-(2,4-dichlorobenzyl)amine.
-
Solution: Use a slight excess of the amine (methylamine) relative to the aldehyde to favor the formation of the secondary amine. Careful control of the stoichiometry of the reducing agent is also important. A stepwise procedure, where the imine is formed first before the addition of the reducing agent, can also help minimize this side reaction, especially when using a less selective reducing agent like NaBH₄.[2]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Ensure the reaction is stirred for a sufficient amount of time at the optimal temperature.
-
Question: I am observing a significant amount of 2,4-dichlorobenzyl alcohol as a byproduct. How can I prevent this?
Answer:
The formation of 2,4-dichlorobenzyl alcohol is a clear indication that the reducing agent is reducing the starting aldehyde before it can react with methylamine to form the imine.
-
Primary Cause: This is most common when using a strong, non-selective reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure.[1]
-
Solutions:
-
Switch to a Selective Reducing Agent: As mentioned previously, using sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) will significantly reduce the formation of the alcohol byproduct.[1] These reagents are less reactive towards aldehydes and ketones but readily reduce the iminium ion.[1]
-
Two-Step Procedure: If you must use sodium borohydride, adopt a two-step approach. First, allow the 2,4-dichlorobenzaldehyde and methylamine to react to form the imine. This can be done at room temperature or with gentle heating. After confirming imine formation (e.g., by TLC or the disappearance of the aldehyde spot), then add the sodium borohydride to reduce the imine.
-
Question: How can I effectively purify the final product, this compound?
Answer:
Purification is crucial to obtain a high-purity product. A typical work-up and purification procedure involves the following steps:
-
Quenching the Reaction: After the reaction is complete, carefully quench any remaining reducing agent by slowly adding water or a dilute acid.
-
Extraction: Make the aqueous solution basic (pH > 10) by adding a base like sodium hydroxide to deprotonate the amine and make it soluble in an organic solvent. Extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate. Perform multiple extractions to ensure complete recovery.
-
Washing: Wash the combined organic layers with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Distillation: The crude product can be further purified by vacuum distillation to obtain the final high-purity this compound. The boiling point of this compound is reported to be 123°C at 13 mmHg.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and efficient method for synthesizing this compound is through the reductive amination of 2,4-dichlorobenzaldehyde with methylamine. This reaction involves the formation of an intermediate imine (or iminium ion) which is then reduced to the final secondary amine product.
Q2: Which reducing agents are most effective for this synthesis?
A2: The choice of reducing agent significantly impacts the yield and purity of the product. The most commonly used and effective reducing agents are:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and highly selective reagent that is very effective for a wide range of aldehydes and ketones. It is less toxic than sodium cyanoborohydride, making it a safer alternative.[1]
-
Sodium Cyanoborohydride (NaBH₃CN): Offers excellent selectivity for the iminium ion over the carbonyl group, which allows for convenient one-pot reactions.[1] However, it is highly toxic and can generate cyanide byproducts, so it must be handled with extreme care.[1]
-
Sodium Borohydride (NaBH₄): A powerful and inexpensive reducing agent. However, due to its lack of selectivity, it is best used in a two-step procedure where the imine is formed before the addition of the reductant to avoid the reduction of the starting aldehyde.[1]
Q3: What are the optimal reaction conditions to maximize the yield?
A3: To maximize the yield of this compound, consider the following conditions:
-
Stoichiometry: Use a slight molar excess of methylamine (e.g., 1.1 to 1.2 equivalents) relative to 2,4-dichlorobenzaldehyde to drive the imine formation to completion and minimize over-alkylation.
-
Solvent: Common solvents for reductive amination include methanol, ethanol, dichloromethane (DCM), and dichloroethane (DCE). The choice of solvent can depend on the specific reducing agent used. For example, STAB is often used in chlorinated solvents like DCM or DCE, while NaBH₃CN is compatible with methanol.
-
Temperature: The reaction is typically carried out at room temperature. Gentle heating may be applied during the imine formation step if the reaction is sluggish, but this should be done with caution to avoid side reactions.
-
pH: Maintain a mildly acidic pH (around 6-7) to facilitate imine formation. This can be achieved by adding a catalytic amount of acetic acid.
Q4: What are the common byproducts in this synthesis and how can they be identified?
A4: The most common byproducts are:
-
2,4-Dichlorobenzyl alcohol: Formed from the reduction of the unreacted 2,4-dichlorobenzaldehyde.
-
N,N-dimethyl-(2,4-dichlorobenzyl)amine: The tertiary amine resulting from over-alkylation of the desired product.
-
Unreacted 2,4-dichlorobenzaldehyde.
These byproducts can be identified and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
Table 1: Comparative Analysis of Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Selectivity for Imine/Iminium Ion | Typical Procedure | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride | STAB | High | One-pot | Mild, highly selective, broad substrate scope, less toxic.[1] | More expensive than NaBH₄. |
| Sodium Cyanoborohydride | NaBH₃CN | High | One-pot | Excellent selectivity, allows for one-pot reactions.[1] | Highly toxic, generates cyanide waste.[1] |
| Sodium Borohydride | NaBH₄ | Low | Two-step (recommended) | Cost-effective, potent reducing agent.[1] | Lacks selectivity, can reduce the starting aldehyde.[1] |
Note: The presented data is collated from various sources and should be interpreted as indicative of general performance in reductive amination reactions.[1]
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general procedure adapted for the synthesis of this compound.
Materials:
-
2,4-Dichlorobenzaldehyde
-
Methylamine (as a solution in THF or methanol)
-
Sodium Triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichlorobenzaldehyde (1.0 eq) in DCM or DCE.
-
Add a solution of methylamine (1.1-1.2 eq) in THF or methanol to the flask.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.
-
Slowly add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Continue stirring the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).
-
Once the reaction is complete, carefully quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification.
Caption: Troubleshooting guide for low synthesis yield.
References
Troubleshooting common issues in (2,4-Dichlorobenzyl)methylamine purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the purification of (2,4-Dichlorobenzyl)methylamine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H9Cl2N | [1] |
| Molecular Weight | 190.07 g/mol | [2] |
| Boiling Point | 123°C at 13 mmHg240.6°C at 760 mmHg | [1][3] |
| Density | ~1.226 g/cm³ (Predicted) | [1][2] |
| Refractive Index | 1.5560 to 1.5600 | [1][2] |
| Form | Low Melting Solid or Colorless Liquid | [1][2] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |
Q2: What are the most common methods for purifying this compound?
A2: The most common purification techniques for this compound, like many other amines, are:
-
Distillation: Effective for separating the product from non-volatile impurities or solvents with significantly different boiling points.
-
Column Chromatography: Useful for separating the target compound from impurities with similar boiling points but different polarities.
-
Recrystallization: A powerful technique for purifying solid products to a high degree of purity.
Q3: What are the likely impurities in a crude sample of this compound?
A3: Impurities can originate from starting materials, side reactions, or degradation. Potential impurities include:
-
Unreacted starting materials such as 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzyl chloride.[1]
-
Byproducts from the synthetic route, which could include other isomers or over-alkylated amines.
-
Solvents used in the reaction or initial extraction steps.
Troubleshooting Guides
Distillation Issues
Q: My this compound is decomposing during distillation, leading to a low yield and dark-colored distillate. What can I do?
A: Amine compounds can be susceptible to oxidation and thermal degradation at high temperatures.
-
Potential Cause 1: High Temperature. The atmospheric boiling point is quite high (240.6°C), which can lead to decomposition.
-
Potential Cause 2: Presence of Oxygen. Oxygen can promote oxidation, especially at elevated temperatures.
-
Solution: Ensure your distillation apparatus is leak-free and consider performing the distillation under an inert atmosphere (e.g., nitrogen or argon).
-
Q: The distillation is very slow, or the product is not distilling over at the expected temperature and pressure.
A: This can be due to several factors related to the distillation setup and the crude material.
-
Potential Cause 1: Inaccurate Pressure Reading. The pressure gauge may be faulty, indicating a lower pressure than is actually present in the system.
-
Solution: Calibrate or replace your pressure gauge.
-
-
Potential Cause 2: Inefficient Heating or Insulation. The heating mantle may not be providing uniform heating, or heat is being lost to the surroundings.
-
Solution: Use a well-fitting heating mantle and insulate the distillation flask and column with glass wool or aluminum foil.
-
-
Potential Cause 3: High Concentration of Non-volatile Impurities. A large amount of non-volatile residue can hinder the vaporization of the product.
-
Solution: Consider a pre-purification step like filtration or a simple extraction to remove solid impurities before distillation.
-
Column Chromatography Issues
Q: The separation of my product from an impurity is poor on the silica gel column.
A: Poor separation in column chromatography is often related to the choice of the mobile phase (eluent).
-
Potential Cause 1: Inappropriate Solvent System. The polarity of the eluent may be too high or too low.
-
Solution: Optimize the solvent system using thin-layer chromatography (TLC) first. For benzylamines, a mixture of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate or diethyl ether) is often effective.[6][7] Start with a low polarity mixture and gradually increase the polarity.
-
-
Potential Cause 2: Tailing of the Amine on Silica Gel. Amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to broad, tailing peaks.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent system. This will neutralize the acidic sites on the silica and improve the peak shape.
-
-
Potential Cause 3: Column Overloading. Too much crude material has been loaded onto the column.
-
Solution: Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Recrystallization Issues
Q: I am unable to find a suitable solvent for the recrystallization of this compound.
A: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8]
-
Solution: A systematic solvent screening should be performed.[8] Test a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol, methanol, water). A two-solvent system can also be effective. For example, dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity persists. Then, heat the mixture until it becomes clear and allow it to cool slowly.
Q: My product is "oiling out" instead of forming crystals during recrystallization.
A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a great extent.
-
Potential Cause 1: Solution Cooled Too Quickly. Rapid cooling can lead to the formation of an oil instead of crystals.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also help.
-
-
Potential Cause 2: High Concentration of Impurities. Impurities can lower the melting point of the product and interfere with crystal lattice formation.
-
Solution: Try to remove some of the impurities by another method (e.g., a quick filtration through a small plug of silica) before recrystallization.
-
Experimental Protocols
Vacuum Distillation Protocol
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask.
-
Collection: Collect the fraction that distills at the expected boiling point and pressure (e.g., ~123°C at 13 mmHg).[3]
-
Shutdown: After collecting the product, remove the heating mantle and allow the system to cool before slowly releasing the vacuum.
Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Packing the Column: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica bed.
-
Elution: Begin eluting with the solvent system, starting with low polarity. The polarity can be gradually increased (gradient elution) or kept constant (isocratic elution).
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Recrystallization Protocol
-
Dissolution: In a flask, add a minimal amount of the chosen hot recrystallization solvent to the crude solid until it completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: General purification workflow for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound CAS#: 5013-77-4 [m.chemicalbook.com]
- 3. This compound | 5013-77-4 [chemicalbook.com]
- 4. Methylamines purification process - Patent 0037695 [data.epo.org]
- 5. US4283254A - Methylamines purification by distillation and purge - Google Patents [patents.google.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. rsc.org [rsc.org]
- 8. mt.com [mt.com]
Identifying common impurities in (2,4-Dichlorobenzyl)methylamine synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2,4-Dichlorobenzyl)methylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during the synthesis of this compound?
The synthesis of this compound via the reaction of 2,4-dichlorobenzyl chloride with methylamine can lead to several impurities. The most prevalent are typically:
-
Unreacted Starting Materials: Residual 2,4-dichlorobenzyl chloride and methylamine.
-
Over-alkylation Products: The desired primary amine can act as a nucleophile and react further with 2,4-dichlorobenzyl chloride to form N,N-bisthis compound (a secondary amine) and potentially a quaternary ammonium salt. This is a common issue in the alkylation of amines.[1][2]
-
Hydrolysis Products: If moisture is present in the reaction, 2,4-dichlorobenzyl chloride can hydrolyze to form 2,4-dichlorobenzyl alcohol.
-
Solvent Adducts and Impurities: Depending on the solvent used (e.g., DMF, DMSO), solvent-derived impurities or adducts may form, particularly at elevated temperatures.[3]
Q2: How can I minimize the formation of over-alkylation byproducts?
Minimizing over-alkylation is crucial for achieving high purity of the desired primary amine. Several strategies can be employed:
-
Stoichiometry Control: Using a large excess of methylamine relative to 2,4-dichlorobenzyl chloride can significantly favor the formation of the primary amine.[4]
-
Slow Addition: Adding the 2,4-dichlorobenzyl chloride slowly to the methylamine solution helps to maintain a high local concentration of methylamine, reducing the chance of the product reacting with the alkylating agent.
-
Choice of Base: The selection of a suitable base can influence the selectivity. While methylamine itself acts as a base, an additional non-nucleophilic base can be used. Some studies on similar reactions suggest that bases like cesium carbonate can suppress over-alkylation.[5]
-
Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity, although this may require longer reaction times.
Q3: What analytical methods are recommended for identifying and quantifying impurities in my product?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the desired product and less volatile impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient with a buffer) and UV detection is a common starting point.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, including unreacted starting materials and some byproducts.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the final product and any isolated impurities.
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the reaction and getting a preliminary assessment of the product's purity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of N,N-bisthis compound | Insufficient excess of methylamine. Addition of 2,4-dichlorobenzyl chloride was too fast. Reaction temperature is too high. | Increase the molar excess of methylamine (e.g., 5-10 equivalents). Add 2,4-dichlorobenzyl chloride dropwise at a controlled rate. Conduct the reaction at a lower temperature (e.g., 0-10 °C). |
| Presence of 2,4-dichlorobenzyl alcohol | Moisture in the starting materials or solvent. | Use anhydrous solvents and ensure starting materials are dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Unreacted 2,4-dichlorobenzyl chloride detected | Incomplete reaction. Insufficient reaction time or temperature. | Increase the reaction time. If selectivity is not an issue, a moderate increase in temperature can be considered. Ensure efficient stirring. |
| Broad or unexpected peaks in the chromatogram | Solvent-related impurities or degradation. | Use high-purity solvents. If using solvents like DMF or DMSO at high temperatures, consider alternative solvents with higher stability.[3] Run a blank analysis of the solvent. |
Quantitative Data Summary
The following table provides hypothetical data on how reaction conditions can influence the impurity profile of the crude product, based on general principles of N-alkylation.
| Entry | Equivalents of Methylamine | Temperature (°C) | This compound (%) | N,N-bisthis compound (%) | 2,4-dichlorobenzyl alcohol (%) |
| 1 | 2 | 25 | 75 | 20 | 5 |
| 2 | 5 | 25 | 88 | 8 | 4 |
| 3 | 10 | 25 | 95 | 2 | 3 |
| 4 | 5 | 0 | 92 | 5 | 3 |
| 5 | 5 | 50 | 80 | 15 | 5 |
Note: These values are illustrative and actual results may vary depending on the specific experimental setup.
Experimental Protocols
Synthesis of this compound
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add a solution of methylamine (40% in water, 10 equivalents) in a suitable solvent such as tetrahydrofuran (THF). Cool the solution to 0-5 °C in an ice bath.
-
Addition of Alkylating Agent: Dissolve 2,4-dichlorobenzyl chloride (1 equivalent) in THF. Add this solution dropwise to the cooled methylamine solution via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
HPLC Method for Purity Analysis
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 90% A and 10% B, ramp to 10% A and 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating common impurities.
References
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fishersci.com [fishersci.com]
- 4. Show how you would use direct alkylation to synthesize the f... | Study Prep in Pearson+ [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. ptfarm.pl [ptfarm.pl]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Stability of (2,4-Dichlorobenzyl)methylamine under various reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of (2,4-Dichlorobenzyl)methylamine under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] It is crucial to protect it from moisture.[1] The compound is stable under standard ambient conditions (room temperature).[2][4] For the hydrochloride salt, storage in a sealed, dry, room temperature environment is recommended.
Q2: What are the known chemical incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents and strong acids.[5] Contact with these substances should be avoided to prevent vigorous reactions and degradation.
Q3: Is this compound sensitive to light?
Q4: What happens when this compound is exposed to high temperatures?
A4: Exposure to high temperatures, sparks, or open flames should be avoided as it can lead to thermal decomposition.[1][2] Thermal decomposition may release irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), chlorine, and hydrogen chloride gas.[3][5]
Q5: What are the likely degradation pathways for this compound?
A5: Based on the chemistry of benzylamines, a likely degradation pathway, particularly under oxidative or hydrolytic conditions, involves the formation of an imine intermediate. This imine can then be hydrolyzed to form 2,4-dichlorobenzaldehyde and methylamine. Other potential degradation pathways could involve reactions at the aromatic ring, although these are generally less common under typical laboratory conditions.
Troubleshooting Guides
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected side products in a reaction involving this compound. | Degradation of the starting material due to incompatible reagents. | Ensure all reagents are compatible. Avoid strong oxidizing agents and strong acids unless they are intended reactants. Consider performing a control reaction without other reagents to check for inherent instability under the reaction conditions. |
| Loss of starting material during workup or purification. | Hydrolytic degradation. | If aqueous conditions are used, especially at non-neutral pH, hydrolysis of imine intermediates (if formed) could lead to the corresponding aldehyde and amine. Minimize exposure to acidic or basic aqueous solutions and consider non-aqueous workup procedures if possible. |
| Discoloration or change in physical appearance of the stored compound. | Exposure to air, light, or moisture. | Store the compound in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Discoloration may indicate oxidation or other degradation. |
| Inconsistent results in bioassays or other downstream applications. | Degradation of the compound in the assay medium. | Assess the stability of this compound in the specific buffer or solvent system used for the assay over the time course of the experiment. This can be done by analyzing aliquots of the compound in the medium at different time points by a suitable analytical method like HPLC. |
Summary of Potential Degradation
While specific quantitative data for the degradation of this compound is not extensively available in published literature, the table below summarizes the expected types of degradation based on its chemical structure and general knowledge of similar compounds. Researchers are encouraged to perform forced degradation studies to generate specific data for their applications.
| Degradation Type | Stress Condition | Potential Degradation Products | Notes |
| Hydrolysis | Acidic or basic aqueous solutions | 2,4-Dichlorobenzaldehyde, Methylamine | This pathway is plausible if an imine intermediate is formed. |
| Oxidation | Oxidizing agents (e.g., H₂O₂, persulfates) | 2,4-Dichlorobenzaldehyde, N-oxides | The secondary amine is susceptible to oxidation. |
| Photodegradation | Exposure to UV or visible light | Varies; could involve ring modifications or side-chain reactions. | The aromatic ring and the benzylic C-N bond are potential sites for photolytic cleavage. |
| Thermal Degradation | High temperatures | Nitrogen oxides, Carbon monoxide, Carbon dioxide, Chlorine, Hydrogen chloride | Decomposition products are gaseous and indicate fragmentation of the molecule.[3][5] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and determine the intrinsic stability of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber (ICH Q1B compliant)
-
Oven
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
LC-MS system for identification of degradation products
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature or heat gently (e.g., 40 °C) for a defined period.
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature for a defined period.
-
Thermal Degradation: Place a sample of the solid compound and a separate sample of the stock solution in an oven at an elevated temperature (e.g., 80 °C) for a defined period.
-
Photostability: Expose a sample of the solid compound and a separate sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Protect a control sample from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
Use LC-MS to identify the mass of the degradation products to aid in structure elucidation.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Characterize the degradation products by comparing their retention times and mass spectra with those of the parent compound and potential known impurities.
-
Visualizations
Caption: A general workflow for assessing the chemical stability of a compound.
Caption: Logical relationships between stress conditions and potential degradation products.
References
- 1. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent polyalkylation in benzylamine synthesis
Technical Support Center: Benzylamine Synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the synthesis of benzylamine, with a specific focus on preventing polyalkylation.
Troubleshooting Guides
This section addresses common issues encountered during benzylamine synthesis.
Problem 1: High levels of dibenzylamine and tribenzylamine byproducts from the direct alkylation of benzyl chloride with ammonia.
-
Question: My direct alkylation of benzyl chloride with aqueous ammonia is producing a low yield of the desired primary amine and significant amounts of secondary (dibenzylamine) and tertiary (tribenzylamine) amine impurities. How can I improve the selectivity for benzylamine?
-
Answer: This is a classic problem in direct amine alkylation, as the product, benzylamine, is often more nucleophilic than the starting ammonia, leading to further reaction.[1] The principal difficulty is that the rates of secondary and tertiary amine formation can be considerably faster than the initial reaction with ammonia.[2] To favor mono-alkylation, you should significantly alter the reaction stoichiometry.
-
Solution: Employ a large molar excess of ammonia relative to benzyl chloride. Ratios of 20:1 to 70:1 are often necessary to ensure the benzyl chloride is more likely to encounter an ammonia molecule than a benzylamine molecule.[2][3] One documented procedure using a 20:1 molar ratio of ammonia to benzyl chloride in an aqueous solution yielded approximately 60% benzylamine.[2][3] Increasing the ammonia concentration will push the equilibrium towards the primary amine.[4]
-
Problem 2: Formation of secondary amines during reductive amination of benzaldehyde.
-
Question: I am performing a reductive amination of benzaldehyde with ammonia to synthesize benzylamine, but I am still observing the formation of dibenzylamine. What reaction parameters can I adjust to minimize this?
-
Answer: The formation of dibenzylamine during reductive amination occurs when the initially formed benzylamine reacts with another molecule of benzaldehyde to form a secondary imine, which is then reduced.[5]
-
Solution 1: Increase Ammonia Concentration. Similar to direct alkylation, using a significant excess of ammonia is crucial. This increases the rate of primary imine formation and suppresses the reaction between the benzylamine product and remaining benzaldehyde.[5][6] In one study, increasing the ammonia excess five-fold boosted the selectivity for the primary amine to 74%.[5]
-
Solution 2: Control Reagent Addition. If possible, add the benzaldehyde slowly to a solution containing the catalyst and a high concentration of ammonia. This maintains a low concentration of the aldehyde, minimizing the chance for the benzylamine product to react with it.
-
Solution 3: Choose an Appropriate Reducing Agent. While various reducing agents like NaBH₄, NaBH₃CN, and catalytic hydrogenation (H₂/Pd/C) can be used, their reactivity and selectivity can differ.[6][7] Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it selectively reduces imines in the presence of aldehydes, which can help control the reaction pathway.[7]
-
Problem 3: Low yield or incomplete reaction in alternative "polyalkylation-proof" syntheses.
-
Question: I am using the Gabriel synthesis to avoid polyalkylation, but the final hydrazinolysis step to release the benzylamine is giving a low yield. What can I do?
-
Answer: The Gabriel synthesis is an excellent method to produce primary amines exclusively.[8] The final cleavage of the N-alkylphthalimide intermediate is critical. While acid or base hydrolysis is possible, it can require harsh conditions.[9]
-
Solution: Hydrazinolysis (the Ing-Manske procedure) is often more efficient and proceeds under milder conditions.[8][9] Ensure you are using an adequate amount of hydrazine (NH₂NH₂) and heating the reaction, typically at reflux in a solvent like ethanol, to drive the formation of the stable phthalhydrazide byproduct and liberate the free amine.[8]
-
Frequently Asked Questions (FAQs)
-
Q1: What is polyalkylation and why is it a problem in benzylamine synthesis?
-
A1: Polyalkylation is a common side reaction where the target primary amine (benzylamine) acts as a nucleophile and reacts further with the alkylating agent (e.g., benzyl chloride) to form secondary (dibenzylamine) and tertiary (tribenzylamine) amines.[1][10] This occurs because the newly formed primary amine is generally more nucleophilic than the ammonia it was formed from, creating a "runaway" reaction that consumes the desired product and complicates purification.[1]
-
-
Q2: What are the primary strategies to prevent polyalkylation?
-
A2: The main strategies involve either controlling the reaction kinetics or using an ammonia surrogate that prevents further alkylation.
-
Stoichiometric Control: Use a vast excess of ammonia to statistically favor the reaction with the alkylating agent over the product amine.[2]
-
Reductive Amination: Synthesize the amine from a carbonyl compound (benzaldehyde) and ammonia, which avoids the use of a highly reactive alkyl halide.[7]
-
Use of "Protected" Nitrogen Sources: Employ reagents where the nitrogen is part of a structure that allows only a single alkylation. Key examples include:
-
Gabriel Synthesis: Uses potassium phthalimide, where the nitrogen is deprotonated and acts as a nucleophile. The bulky phthalimide group prevents overalkylation.[8][9]
-
Delépine Reaction: Uses hexamethylenetetramine (HMTA) as the amine source. It reacts with benzyl halides to form a quaternary ammonium salt, which is then hydrolyzed to selectively yield the primary amine.[11][12]
-
-
-
-
Q3: Which method offers the best guarantee for producing only the primary amine?
-
A3: The Gabriel and Delépine syntheses are specifically designed to produce only primary amines and are therefore the most reliable methods for avoiding polyalkylation byproducts.[9][11][13] Direct alkylation and reductive amination can be optimized to favor the primary amine but always carry a risk of secondary amine formation.
-
Data Presentation
Table 1: Comparison of Strategies for Benzylamine Synthesis
| Synthesis Strategy | Key Reagents | Typical Molar Ratio (Amine Source:Substrate) | Reported Yield of Benzylamine | Key Advantage | Primary Limitation |
| Direct Alkylation | Benzyl chloride, Aqueous NH₃ | 20:1[2][3] | ~60%[3] | Inexpensive reagents. | Significant polyalkylation byproducts are common.[2] |
| Reductive Amination | Benzaldehyde, NH₃, H₂/Catalyst | >5:1[5] | Up to 99% (optimized)[3][14] | Atom-economic and avoids halide waste.[5] | Can still produce secondary amines if not optimized.[5] |
| Gabriel Synthesis | Benzyl halide, Potassium Phthalimide, Hydrazine | 1:1[15] | Generally high (specific yields vary) | Exclusively forms primary amines.[8] | Multi-step process; generates phthalhydrazide waste.[9] |
| Delépine Reaction | Benzyl halide, Hexamethylenetetramine (HMTA) | 1:1[16] | ~78% (two steps)[17] | Selective for primary amines; few side reactions.[11][12] | Often uses chlorinated solvents; poor atom economy.[11] |
Experimental Protocols
Protocol 1: Gabriel Synthesis of Benzylamine
This two-step protocol is a reliable method for producing a primary amine without polyalkylation byproducts.[8][9]
-
Step 1: N-Alkylation of Potassium Phthalimide
-
To a round-bottomed flask, add potassium phthalimide (1.0 eq) and anhydrous dimethylformamide (DMF).
-
Add benzyl bromide or benzyl chloride (1.0 eq) to the suspension.
-
Heat the mixture (e.g., at 80-100 °C) and stir for 2-4 hours until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture and pour it into cold water to precipitate the N-benzylphthalimide product.
-
Filter the solid, wash with water, and dry.
-
-
Step 2: Hydrazinolysis of N-Benzylphthalimide
-
Place the dried N-benzylphthalimide (1.0 eq) in a round-bottomed flask.
-
Add ethanol as a solvent, followed by hydrazine hydrate (approx. 1.2 eq).
-
Heat the mixture to reflux for 1-3 hours. A thick precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature. Acidify with dilute HCl to protonate the benzylamine and dissolve any remaining hydrazine.
-
Filter off the phthalhydrazide precipitate.
-
Make the filtrate basic with an aqueous NaOH or KOH solution to deprotonate the benzylamine hydrochloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield pure benzylamine.
-
Protocol 2: Delépine Reaction for Benzylamine Synthesis
This method uses hexamethylenetetramine to achieve selective mono-alkylation.[11][16]
-
Step 1: Formation of the Quaternary Ammonium Salt
-
Dissolve hexamethylenetetramine (HMTA) (1.0 eq) in a suitable solvent like chloroform or ethanol.
-
Add benzyl chloride (1.0 eq) to the solution.
-
Heat the mixture under reflux. A precipitate of the quaternary hexaminium salt will form.[18]
-
After the reaction is complete (typically 1-2 hours), cool the mixture and filter the salt. Wash the solid with the solvent and dry.
-
-
Step 2: Acid Hydrolysis of the Salt
-
Place the dried hexaminium salt in a flask.
-
Add a mixture of concentrated hydrochloric acid and ethanol.
-
Heat the mixture gently to reflux. The hydrolysis will produce benzylamine hydrochloride, ammonium chloride, and formaldehyde.[11]
-
After cooling, the amine hydrochloride salt can be isolated.
-
To obtain the free base, dissolve the salt in water, make the solution alkaline with concentrated NaOH, and extract the liberated benzylamine with an organic solvent.
-
Dry the organic extract and remove the solvent to yield pure benzylamine.[16]
-
Visualizations
Caption: Decision workflow for selecting a strategy to prevent polyalkylation.
Caption: Reaction pathway illustrating the formation of polyalkylation byproducts.
Caption: Experimental workflow for the Gabriel synthesis of benzylamine.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 3. Benzylamine synthesis - chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Video: Preparation of 1° Amines: Gabriel Synthesis [jove.com]
- 9. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Amine alkylation - Wikipedia [en.wikipedia.org]
- 11. Delépine reaction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. prepchem.com [prepchem.com]
- 17. scribd.com [scribd.com]
- 18. Sciencemadness Discussion Board - Benzylamine via the delepine reaction - Powered by XMB 1.9.11 [sciencemadness.org]
Overcoming challenges in the selective N-methylation of amines
Welcome to the Technical Support Center for the selective N-methylation of amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this critical chemical transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the selective N-methylation of amines in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My N-methylation reaction is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in N-methylation reactions can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the purity of your amine, methylating agent, and any catalysts or reagents. Impurities can lead to side reactions or catalyst deactivation[1].
-
Reagent Degradation: Some reagents are sensitive to moisture and air. For instance, sulfonyl chlorides are moisture-sensitive[1]. Use freshly opened or properly stored reagents. Sodium triacetoxyborohydride (STAB) is water-sensitive and not very compatible with methanol[2].
-
Incorrect Stoichiometry: Carefully check the molar ratios of your reactants. For example, in the Eschweiler-Clarke reaction, a slight excess of both formaldehyde and formic acid is often used to drive the reaction to completion[3][4].
-
-
Reaction Conditions:
-
Temperature: Ensure the reaction is conducted at the optimal temperature. Some reactions may require initial cooling to control exothermicity, followed by heating[1]. For the Eschweiler-Clarke reaction, heating is typically required to facilitate the formation of the iminium ion and subsequent reduction[3].
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent: The choice of solvent is critical. It must be inert under the reaction conditions and capable of dissolving the reactants[1]. For reductive aminations with STAB, solvents like dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used[2].
-
-
Reaction-Specific Issues:
-
Eschweiler-Clarke Reaction: Incomplete reaction can be due to insufficient heating or incorrect stoichiometry[3]. The use of paraformaldehyde and oxalic acid dihydrate under solvent-free conditions can be an alternative to aqueous formaldehyde and formic acid[5].
-
Reductive Amination: Imine formation is a critical step and is often favored under mildly acidic conditions (pH 4-5)[6]. If the imine is not forming, consider adding a catalytic amount of acetic acid. If the reducing agent is added too early, it might reduce the aldehyde or ketone before imine formation[6]. For less reactive substrates, the addition of a Lewis acid like Ti(iPrO)₄ or ZnCl₂ can improve yields[2].
-
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and resolve low-yield N-methylation reactions.
Issue 2: Over-methylation (Formation of Tertiary or Quaternary Amines)
Q: I am trying to achieve mono-methylation of a primary amine, but I am observing significant amounts of the di-methylated product. How can I improve selectivity?
A: Over-methylation is a common challenge due to the increased nucleophilicity of the mono-methylated amine product compared to the starting primary amine. Several strategies can be employed to enhance mono-methylation selectivity.
-
Choice of Methylating Agent and Method:
-
Bulky Methylating Agents: While not always practical, sterically hindered methylating agents can favor mono-alkylation.
-
Dimethyl Carbonate (DMC): DMC is considered a green and selective methylating agent for mono-methylation of anilines, often in the presence of a catalyst[7][8]. The reaction can proceed via an in situ protection-deprotection pathway, preventing over-methylation[8].
-
Specific Catalysts: Certain catalysts have been developed to favor mono-methylation. For example, specific ruthenium and iridium complexes have shown high selectivity for the N-monomethylation of amines using methanol as the methylating agent[9][10].
-
-
Control of Reaction Conditions:
-
Stoichiometry: Use a limited amount of the methylating agent (e.g., 1.0-1.2 equivalents).
-
Slow Addition: Adding the methylating agent slowly to the reaction mixture can help to maintain a low concentration, favoring the reaction with the more abundant primary amine.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by reducing the rate of the second methylation step.
-
-
In Situ Protection: Some methods, like the use of dimethyl carbonate, are believed to proceed through an intermediate carbamate, which effectively protects the amine from further methylation before being converted to the mono-methylated product[8].
Competing Reaction Pathways
Caption: Illustration of the competing pathways leading to over-methylation.
Issue 3: Difficult Purification
Q: I am having trouble separating my desired N-methylated amine from the starting material and/or byproducts. What purification strategies can I use?
A: The purification of amines can be challenging due to their basic nature, which can lead to tailing on silica gel chromatography.
-
Flash Column Chromatography:
-
Amine-Treated Silica: Using silica gel that has been treated with a tertiary amine (e.g., triethylamine) can help to neutralize the acidic silanol groups and improve peak shape[11].
-
Amine-Functionalized Silica: Commercially available amine-functionalized silica can be very effective for the purification of basic compounds[12].
-
Mobile Phase Modifiers: Adding a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the mobile phase can significantly improve the chromatography of amines on standard silica gel[13][14]. A common mobile phase system is dichloromethane/methanol with a small percentage of ammonium hydroxide[12].
-
Reversed-Phase Chromatography: For highly polar amines, reversed-phase chromatography with a mobile phase containing a pH modifier (e.g., trifluoroacetic acid or triethylamine) can be a good option[14].
-
-
Acid-Base Extraction:
-
If there is a significant difference in the basicity (pKa) of your product and impurities, an acid-base extraction can be an effective purification step. The desired amine can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then the aqueous phase can be basified and the product extracted back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the main methods for selective N-methylation of amines?
A1: The most common and effective methods include:
-
Eschweiler-Clarke Reaction: This method uses formic acid and formaldehyde to methylate primary and secondary amines. A key advantage is that it stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts[15].
-
Reductive Amination: This involves the reaction of an amine with formaldehyde (or paraformaldehyde) to form an imine or iminium ion intermediate, which is then reduced by a reducing agent such as sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), or sodium borohydride (NaBH₄)[2][6][16].
-
Using Dimethyl Carbonate (DMC): DMC is a green and selective methylating agent, particularly for the mono-methylation of anilines[7][8].
-
Using Methanol: Methanol can be used as a C1 source in the presence of specific catalysts (e.g., Ru, Ir, Ni-based) to achieve selective N-methylation[9][10][17].
Q2: How do I choose the right N-methylation method for my substrate?
A2: The choice of method depends on several factors, including the nature of the starting amine (primary, secondary, aromatic, aliphatic), the desired level of methylation (mono- vs. di-methylation), and the presence of other functional groups.
Workflow for Selecting an N-Methylation Strategy
Caption: A workflow to guide the selection of an appropriate N-methylation method.
Q3: What are the advantages and disadvantages of the Eschweiler-Clarke reaction?
A3:
-
Advantages:
-
Disadvantages:
-
Requires elevated temperatures and excess reagents.
-
The use of formic acid may not be suitable for acid-sensitive substrates.
-
Not ideal for selective mono-methylation of primary amines.
-
Q4: What are the key considerations when performing a reductive amination for N-methylation?
A4:
-
Choice of Reducing Agent:
-
Sodium triacetoxyborohydride (STAB): A mild and selective reagent that can be used in a one-pot procedure. It is sensitive to water and not ideal for use in methanol[2].
-
Sodium cyanoborohydride (NaBH₃CN): Effective at a slightly acidic pH and can selectively reduce the iminium ion in the presence of the carbonyl starting material. It is toxic and can release hydrogen cyanide gas upon acidification[18].
-
Sodium borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting aldehyde or ketone. It is typically added after the imine has been pre-formed[2].
-
-
pH Control: Imine formation is generally favored under slightly acidic conditions (pH 4-5)[6].
-
Solvent: The choice of solvent depends on the reducing agent. Aprotic solvents like DCE or THF are often used with STAB, while protic solvents like methanol are common with NaBH₃CN and NaBH₄[2].
Quantitative Data Summary
The following tables provide a summary of yields for different N-methylation methods reported in the literature. Note that yields are highly substrate-dependent.
Table 1: Comparison of Yields for N-Methylation of Various Amines
| Starting Amine | Methylating Agent/Method | Product | Yield (%) | Reference |
| Secondary Amine | Formic acid, Formaldehyde (Eschweiler-Clarke) | Tertiary Amine | 98% | [3] |
| Aniline | Dimethyl Carbonate, KY Zeolite | N-methylaniline | 84% | [7] |
| Benzylamine | Methanol, Ni/ZnAlOx catalyst | N-methylbenzylamine | 97.3% | [17] |
| m-Anisaldehyde + Dimethylamine HCl | Sodium Triacetoxyborohydride | 1-(3-methoxyphenyl)-N,N-dimethylmethanamine | 77% | |
| Various Amines | Paraformaldehyde, (CAAC)CuCl/PMHS | N-methylated amines | up to 99% | [19][20] |
| Aniline Derivatives | Methanol, Ir(III) or Ru(II) catalyst | N-methylated anilines | 60-93% | [21] |
Experimental Protocols
Protocol 1: Eschweiler-Clarke Methylation of a Secondary Amine [3]
-
To the secondary amine (1.0 eq) in a round-bottom flask, add formic acid (1.8 eq).
-
Add a 37% aqueous solution of formaldehyde (1.1 eq).
-
Heat the reaction mixture at 80-100 °C until CO₂ evolution ceases (typically a few hours). Monitor the reaction by TLC.
-
Cool the mixture to room temperature.
-
Add water and 1M HCl to the reaction mixture.
-
Extract with an organic solvent (e.g., dichloromethane) to remove any non-basic impurities.
-
Basify the aqueous phase to a pH of 11 with a suitable base (e.g., NaOH solution).
-
Extract the aqueous phase multiple times with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude tertiary amine.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
Dissolve the amine (1.0 eq) and formaldehyde (1.1-1.5 eq, as a 37% aqueous solution or paraformaldehyde) in a suitable aprotic solvent (e.g., 1,2-dichloroethane or THF) in a round-bottom flask.
-
If starting with an amine salt (e.g., hydrochloride), add a base like triethylamine (1.1 eq) to liberate the free amine.
-
Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Selective Mono-N-methylation of an Aniline with Dimethyl Carbonate (DMC) [7]
-
In a pressure vessel (autoclave), combine the primary aromatic amine (1.0 eq), dimethyl carbonate (which can also serve as the solvent), and a catalyst (e.g., KY zeolite, with a zeolite/aniline weight ratio of around 2-4).
-
Seal the vessel and heat the reaction mixture to 120-150 °C for several hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or LC-MS.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any pressure.
-
Filter off the catalyst.
-
Remove the excess dimethyl carbonate under reduced pressure.
-
Purify the resulting N-methylaniline by distillation or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. iris.unive.it [iris.unive.it]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 18. Reductive amination - Wikipedia [en.wikipedia.org]
- 19. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Enantioselectivity in the Enzymatic Resolution of Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enzymatic resolution of amines.
Frequently Asked Questions (FAQs)
Q1: My enzymatic resolution is showing low or no enantioselectivity. What are the potential causes and how can I improve it?
A1: Low enantioselectivity is a common issue that can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the problem.
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and pH can significantly impact enzyme performance. It is crucial to screen these parameters to find the optimal conditions for your specific enzyme and substrate. For instance, polar solvents may strip essential water from the enzyme, leading to inactivation, while non-polar solvents are often preferred.[1] Temperature affects the flexibility of the enzyme's active site; while higher temperatures can increase reaction rates, they may decrease enantioselectivity.[2]
-
Inappropriate Enzyme Selection: Not all enzymes are suitable for every substrate. Lipases, proteases, and acylases are commonly used for amine resolution, but their substrate specificity and enantioselectivity can vary widely.[3] It is advisable to screen a panel of enzymes to identify the most effective one for your target amine.
-
Incorrect Acyl Donor: The structure of the acyl donor can influence the enantioselectivity of the reaction. Bulky or electronically different acyl donors can alter the interactions within the enzyme's active site. Experimenting with different acylating agents, such as esters with varying alkyl or aryl groups, is recommended.
-
Enzyme Inhibition or Denaturation: The presence of inhibitors in the reaction mixture or harsh reaction conditions (e.g., extreme pH or temperature) can lead to enzyme denaturation and loss of activity and selectivity. Ensure the purity of your reagents and operate within the enzyme's known stability range.
Q2: The reaction conversion is very low, even after a long reaction time. What steps can I take to increase the conversion rate?
A2: Low conversion can be attributed to several factors, ranging from enzyme activity to reaction equilibrium.
-
Insufficient Enzyme Activity: The enzyme may have low intrinsic activity towards your substrate, or it may have been partially inactivated during storage or handling. Consider increasing the enzyme loading or using a freshly prepared enzyme solution.
-
Poor Substrate Solubility: If the substrate has low solubility in the chosen solvent, the reaction rate will be limited. Try using a co-solvent to improve solubility or screen for alternative solvents where both the substrate and acyl donor are more soluble.
-
Product Inhibition: In some cases, the products of the reaction (the acylated amine and the alcohol byproduct) can inhibit the enzyme, slowing down the reaction as it progresses. It may be beneficial to remove the byproducts as they are formed, for example, by using a continuous flow reactor.[4]
-
Reversibility of the Reaction: The acylation reaction is often reversible. To drive the reaction towards product formation, you can use an excess of the acyl donor or remove one of the products from the reaction mixture.
Q3: I am observing the formation of byproducts in my reaction. What could be the cause and how can I minimize them?
A3: Byproduct formation can complicate downstream processing and reduce the yield of your desired product.
-
Non-enzymatic Reactions: The acyl donor might be reacting non-enzymatically with the amine, leading to a racemic product and reducing the overall enantioselectivity. This can be tested by running a control reaction without the enzyme. If a reaction occurs, consider using a milder acylating agent or optimizing the reaction conditions (e.g., lowering the temperature) to disfavor the non-enzymatic pathway.
-
Hydrolysis of the Acyl Donor: If there is an excess of water in the reaction medium, the acyl donor may be hydrolyzed, reducing its availability for the enzymatic reaction. Using anhydrous solvents and molecular sieves can help to minimize this side reaction.
-
Enzyme-catalyzed Side Reactions: Some enzymes may exhibit promiscuous activity and catalyze unintended reactions. If you suspect this is the case, screening other enzymes might be necessary.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the enzymatic resolution of amines.
Problem: Low Enantioselectivity (Low ee)
| Potential Cause | Suggested Solution |
| Sub-optimal Solvent | Perform a solvent screening using a range of non-polar (e.g., hexane, toluene, MTBE) and polar aprotic (e.g., THF, acetonitrile) solvents.[1] |
| Inappropriate Temperature | Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity, although the reaction rate may decrease.[2] |
| Unsuitable Acyl Donor | Screen a variety of acyl donors with different steric and electronic properties. For example, compare ethyl acetate with bulkier esters like isopropyl butyrate.[5] |
| Incorrect Enzyme | Screen a panel of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) and other hydrolases.[3] |
| pH is not optimal | For reactions in aqueous or biphasic systems, optimize the pH of the aqueous buffer. |
Problem: Low Reaction Conversion
| Potential Cause | Suggested Solution |
| Low Enzyme Activity | Increase the enzyme concentration. Ensure the enzyme has been stored correctly and is active. |
| Poor Substrate/Acyl Donor Solubility | Test different solvents or add a co-solvent to improve solubility. |
| Product Inhibition | Consider in-situ product removal (ISPR) techniques or using a flow chemistry setup.[4] |
| Reaction Equilibrium | Use a molar excess of the acyl donor or remove the alcohol byproduct (e.g., using molecular sieves if the alcohol is small). |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
-
Preparation: In separate vials, place the racemic amine (e.g., 0.1 mmol) and the acyl donor (e.g., 0.15 mmol).
-
Solvent Addition: To each vial, add 1 mL of a different anhydrous solvent (e.g., hexane, toluene, MTBE, THF, acetonitrile).
-
Enzyme Addition: Add a fixed amount of the enzyme (e.g., 10 mg of immobilized lipase) to each vial.
-
Reaction: Incubate the vials at a constant temperature (e.g., 30 °C) with agitation.
-
Monitoring: After a predetermined time (e.g., 24 hours), take a sample from each reaction mixture.
-
Analysis: Analyze the samples by chiral HPLC or GC to determine the conversion and the enantiomeric excess (ee) of the remaining substrate and the product.
-
Evaluation: Compare the results to identify the solvent that provides the best combination of conversion and enantioselectivity.
Protocol 2: Enzyme Immobilization via Covalent Attachment
Enzyme immobilization can improve stability, reusability, and sometimes even enantioselectivity.[6][7]
-
Support Activation: Activate a suitable support material (e.g., epoxy-functionalized acrylic resin).
-
Enzyme Solution Preparation: Dissolve the free enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Immobilization: Add the enzyme solution to the activated support and incubate with gentle agitation for a specified time (e.g., 24 hours) at a controlled temperature (e.g., 4 °C).
-
Washing: After incubation, filter the support and wash it thoroughly with buffer to remove any non-covalently bound enzyme.
-
Blocking: Block any remaining reactive groups on the support by incubating with a blocking agent (e.g., ethanolamine).
-
Final Wash and Storage: Wash the immobilized enzyme again with buffer and store it under appropriate conditions (e.g., refrigerated or frozen).
Data Presentation
Table 1: Effect of Solvent on the Enantioselectivity of Lipase-Catalyzed Resolution of 1-Phenylethylamine
| Solvent | Conversion (%) | ee_substrate (%) | ee_product (%) | Enantiomeric Ratio (E) |
| Hexane | 48 | 92 | 96 | >200 |
| Toluene | 50 | 88 | 90 | 150 |
| MTBE | 45 | 85 | 88 | 120 |
| Acetonitrile | 25 | 60 | 65 | 25 |
| THF | 30 | 70 | 75 | 40 |
Data is illustrative and will vary depending on the specific enzyme, substrate, and reaction conditions.
Table 2: Influence of Temperature on Enantioselectivity
| Temperature (°C) | Conversion (%) | ee_substrate (%) | ee_product (%) | Enantiomeric Ratio (E) |
| 10 | 35 | 95 | 98 | >200 |
| 25 | 49 | 92 | 96 | >200 |
| 40 | 52 | 85 | 89 | 130 |
| 60 | 55 | 70 | 75 | 45 |
Data is illustrative and based on a hypothetical reaction in an optimal solvent.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Workflow for optimizing reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 4. researchgate.net [researchgate.net]
- 5. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Identifying side reactions in nucleophilic acyl substitution of benzylamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate side reactions during the nucleophilic acyl substitution of benzylamines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the nucleophilic acyl substitution of benzylamines?
A1: The most common side reactions include:
-
Diacylation (Over-acylation): The primary monoacylated product reacts further with the acylating agent to form a diacylated product (an imide). This is more likely when using an excess of a highly reactive acylating agent.
-
Oxidation of Benzylamine: The benzylamine starting material or the product can be oxidized, especially when certain oxidizing agents are used or when the reaction is exposed to air for extended periods at elevated temperatures. For instance, using reagents like phenyliodine(III) diacetate (PIDA) can lead to oxidation by-products.[1]
-
Formation of N-benzylidenebenzylamine: This imine can form through the oxidative coupling of benzylamine or by reaction of benzylamine with benzaldehyde, which may be present as an impurity or formed as a byproduct.[2][3]
-
Ketene Formation: When using acyl halides with an α-hydrogen, a strong base can promote elimination to form a highly reactive ketene intermediate. This ketene can then react with benzylamine, potentially leading to different products or polymerization.[4]
-
Side Reactions Involving Catalysts: Catalysts like pyridine and 4-(dimethylamino)pyridine (DMAP) can participate in side reactions. While they are generally effective in promoting acylation, they can also be involved in the formation of byproducts if not used under appropriate conditions.[5][6]
-
Debenzylation: Under certain conditions, particularly during workup or subsequent reaction steps, the benzyl group can be cleaved from the nitrogen atom.[7]
Q2: How can I prevent diacylation (over-acylation) of my benzylamine?
A2: To minimize diacylation, you can employ several strategies:
-
Control Stoichiometry: Use a 1:1 or a slight excess of the benzylamine to the acylating agent. This ensures that the acylating agent is the limiting reagent, reducing the likelihood of a second acylation.
-
Slow Addition: Add the acylating agent slowly to the reaction mixture. This maintains a low concentration of the electrophile and favors the more nucleophilic primary amine over the less nucleophilic monoacylated product.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C) can increase selectivity for mono-acylation by slowing down the rate of the second acylation reaction.
-
Use of Schotten-Baumann Conditions: This method involves using a two-phase system with an aqueous base (like NaOH) to neutralize the acid byproduct as it forms. This can help to control the reaction and improve the yield of the mono-acylated product.[2][7][8]
Q3: What is the role of a base like pyridine or triethylamine in the acylation of benzylamine, and can it cause side reactions?
A3: A non-nucleophilic base is typically added to neutralize the acidic byproduct (e.g., HCl if using an acyl chloride) generated during the reaction. This prevents the protonation of the benzylamine, which would render it non-nucleophilic. While effective, the choice of base and reaction conditions is crucial. For instance, a bulky, non-nucleophilic base like triethylamine can promote the formation of ketenes from acyl chlorides with α-hydrogens, leading to undesired side reactions.[4] Pyridine, while also a base, can act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low yield of the desired mono-acylated product and presence of a higher molecular weight byproduct. | Diacylation (Over-acylation): The mono-acylated product is reacting further with the acylating agent. | 1. Adjust Stoichiometry: Use a 1:1 molar ratio or a slight excess of benzylamine to the acylating agent. 2. Slow Addition: Add the acylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C). 3. Use Schotten-Baumann Conditions: Employ a biphasic system with an aqueous base to neutralize the acid byproduct.[7][8] |
| Formation of colored impurities and unexpected byproducts, especially when using certain oxidizing reagents. | Oxidation of Benzylamine: The amine is being oxidized. This is a known issue with reagents like PIDA.[1] | 1. Choose a Milder Acylating Agent: Avoid highly oxidizing reagents if possible. 2. Degas Solvents: Remove dissolved oxygen from the solvent. 3. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of an imine byproduct, N-benzylidenebenzylamine, in the reaction mixture. | Oxidative Coupling or Reaction with Benzaldehyde: Benzylamine is undergoing oxidative self-coupling, or reacting with benzaldehyde impurity. | 1. Use Purified Benzylamine: Distill benzylamine before use to remove any benzaldehyde impurity. 2. Inert Atmosphere: Running the reaction under an inert atmosphere can minimize oxidative side reactions.[2] 3. Optimize Reaction Conditions: Lowering the reaction temperature can disfavor the formation of the imine. |
| Low yield and formation of polymeric material, especially when using a strong, non-nucleophilic base. | Ketene Formation: The acylating agent is forming a ketene, which is polymerizing or reacting in an uncontrolled manner. | 1. Use a Weaker Base: Switch from a strong, hindered base like triethylamine to a weaker base like pyridine. 2. Change Acylating Agent: If possible, use an acylating agent without α-hydrogens. 3. Low Temperature: Perform the reaction at a low temperature to disfavor the elimination reaction that forms the ketene. |
Quantitative Data on Side Reactions
The following tables summarize the approximate yields of desired and side products under various reaction conditions.
Table 1: Effect of Stoichiometry on Diacylation
| Benzylamine (eq.) | Acylating Agent (eq.) | Mono-acylated Product Yield (%) | Di-acylated Product Yield (%) |
| 1.0 | 1.0 | ~90% | <5% |
| 1.0 | 1.2 | ~80% | ~15% |
| 1.0 | 2.0 | ~40% | ~50% |
| 1.2 | 1.0 | >95% | <2% |
Note: Yields are approximate and can vary based on the specific acylating agent, solvent, and temperature.
Table 2: Formation of N-benzylidenebenzylamine
| Reaction Conditions | Benzylamine Conversion (%) | N-benzylidenebenzylamine Yield (%) | Reference |
| Benzylamine with Benzaldehyde, Toluene, reflux, 2h | - | 96% | J. Am. Chem. Soc., 1955, 77, 4559[9] |
| Benzylamine with Benzaldehyde, Toluene, prolonged heating | - | 67% | J. Am. Chem. Soc., 2005, 127(6), 1883[9] |
| Benzylamine with Benzaldehyde, MgSO₄, room temp, 24h | - | 87% | Org. Letters, 2008, 10 (23), 5429[9] |
| Benzyl alcohol and ammonia, Ru catalyst, Toluene, 135°C, 13h | - | 12% | Chem., Int. Ed., 2008, 47 (45), 8661[9] |
| Benzylamine with t-BuOOH, Mn catalyst | - | 93% | [9] |
Experimental Protocols
Protocol 1: Selective Mono-acylation of Benzylamine using Schotten-Baumann Conditions
This protocol is designed to maximize the yield of the mono-acylated product while minimizing diacylation.
Materials:
-
Benzylamine
-
Acyl chloride (e.g., acetyl chloride or benzoyl chloride)
-
Dichloromethane (DCM) or Diethyl ether
-
10% aqueous sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq.) in the organic solvent (e.g., DCM).
-
Add the 10% aqueous NaOH solution (2.0 eq.).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add the acyl chloride (1.0 eq.) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or flash column chromatography.
Protocol 2: Purification of N-Benzylacetamide by Recrystallization
This protocol is for the purification of the solid N-benzylacetamide from byproducts like the diacylated compound.
Materials:
-
Crude N-benzylacetamide
-
Ethanol
-
Water
-
Büchner funnel and filter flask
Procedure:
-
Dissolve the crude N-benzylacetamide in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point).
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals in a vacuum oven to obtain pure N-benzylacetamide.
Diagrams
Figure 1: Mechanism of diacylation as a side reaction.
Figure 2: Formation of ketene as a reactive intermediate.
Figure 3: A troubleshooting workflow for identifying and addressing side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. RU2496770C2 - Method of producing n-benzylidene benzylamine - Google Patents [patents.google.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Analysis of Dichlorobenzyl Compound Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to analyzing the potential degradation products of dichlorobenzyl compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of 2,4-dichlorobenzyl alcohol?
A1: The primary degradation product of 2,4-dichlorobenzyl alcohol is 2,4-dichlorobenzaldehyde. This occurs through the oxidation of the alcohol group. Other related substances that may be present as impurities or minor degradation products can include 2,4-dichlorobenzoic acid and various process-related impurities.
Q2: What are the common degradation pathways for other dichlorobenzyl compounds?
A2: Dichlorobenzyl compounds can degrade through several pathways depending on their specific structure and the environmental conditions. Common pathways include:
-
Oxidation: As seen with 2,4-dichlorobenzyl alcohol, oxidation is a common pathway, particularly for the benzyl alcohol moiety.
-
Hydrolysis: For compounds with hydrolyzable functional groups, such as esters or amides, hydrolysis under acidic or basic conditions is a likely degradation route.
-
Reductive Dechlorination: Under anaerobic conditions, microbial action can lead to the removal of chlorine atoms, resulting in monochlorinated or non-chlorinated benzene derivatives.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation, leading to a variety of products.
Q3: What are forced degradation studies and why are they important?
A3: Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing to intentionally induce degradation.[1] These studies are crucial for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Demonstrating the specificity of analytical methods, ensuring that the method can accurately measure the active pharmaceutical ingredient (API) without interference from its degradants.[1]
-
Understanding the intrinsic stability of the molecule.
ICH guidelines recommend conducting forced degradation studies under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[2][3] A desirable level of degradation is typically in the range of 5-20% to ensure that the degradation products are generated at a sufficient level for detection and characterization without being so excessive that it leads to secondary, less relevant degradation products.[3]
Troubleshooting Guides
HPLC Analysis Troubleshooting
Problem: Peak Tailing of Dichlorobenzyl Alcohol or its Degradation Products
| Potential Cause | Suggested Solution |
| Secondary Silanol Interactions | Unwanted interactions between the analyte and residual silanol groups on the silica-based column packing can cause peak tailing. To mitigate this, consider using a modern, high-purity, end-capped C18 column. Operating the mobile phase at a lower pH (e.g., using a phosphate or formate buffer around pH 2.5-3.5) can also help by suppressing the ionization of silanol groups. |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Try diluting the sample and reinjecting. If the peak shape improves, column overload was the likely cause. |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Column Contamination or Void | A blocked frit or a void at the head of the column can cause poor peak shape. Try back-flushing the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced. Using a guard column can help extend the life of the analytical column. |
Problem: Poor Resolution Between 2,4-Dichlorobenzyl Alcohol and 2,4-Dichlorobenzaldehyde
| Potential Cause | Suggested Solution |
| Inadequate Mobile Phase Strength | The organic modifier concentration in the mobile phase may be too high, causing the compounds to elute too quickly and without sufficient separation. Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to increase retention and improve resolution. |
| Suboptimal Mobile Phase Composition | The choice of organic modifier can affect selectivity. If you are using methanol, try switching to acetonitrile, or vice versa. Acetonitrile often provides sharper peaks and different selectivity. |
| Incorrect Column Chemistry | A standard C18 column may not provide the best selectivity. Consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different interactions and improve separation. |
| Gradient Elution Not Optimized | If using a gradient method, the slope of the gradient may be too steep. A shallower gradient will provide more time for the separation to occur. |
Data Presentation
The following table summarizes representative quantitative data from a forced degradation study of a dichlorobenzyl compound. Please note: This data is illustrative and intended to demonstrate the expected format and general outcomes of such a study. Actual degradation percentages will vary depending on the specific compound and experimental conditions.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation of Dichlorobenzyl Compound | Major Degradation Product(s) Identified |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | ~ 5% | Dichlorobenzaldehyde, Dichlorobenzoic Acid |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | ~ 12% | Dichlorobenzoic Acid |
| Oxidative | 3% H₂O₂ | 4 hours | Room Temp | ~ 18% | 2,4-Dichlorobenzaldehyde |
| Thermal | Solid State | 48 hours | 105°C | ~ 3% | Minor unidentified products |
| Photolytic | UV Light (254 nm) | 72 hours | Room Temp | ~ 8% | Dichlorobenzaldehyde, other minor products |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on a dichlorobenzyl compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve the dichlorobenzyl compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 80°C for 24 hours.
-
After the specified time, cool the solution and neutralize it with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final concentration with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
After the specified time, cool the solution and neutralize it with an appropriate volume of 0.1 M HCl.
-
Dilute to a final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 4 hours, protected from light.
-
Dilute to a final concentration with the mobile phase.
-
-
Thermal Degradation:
-
Place a known amount of the solid dichlorobenzyl compound in a petri dish and expose it to a temperature of 105°C in a hot air oven for 48 hours.
-
After exposure, dissolve a known weight of the stressed solid in a suitable solvent to achieve the desired final concentration.
-
-
Photolytic Degradation:
-
Expose a solution of the dichlorobenzyl compound (in a quartz cuvette) to UV light at 254 nm in a photostability chamber for 72 hours.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the sample to the final concentration with the mobile phase.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent compound and any degradation products.
-
If unknown degradation products are observed, further characterization using mass spectrometry (LC-MS) may be necessary.
Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % A % B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Oxidative degradation pathway of dichlorobenzyl alcohol.
Caption: Troubleshooting workflow for HPLC analysis of dichlorobenzyl compounds.
References
Technical Support Center: Methylamine Distillation and Water Removal
Welcome to the technical support center for methylamine purification. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the removal of water from methylamine distillation processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing water from methylamine?
A1: The primary methods for removing water from methylamine include:
-
Simple Distillation: Effective for removing bulk water, but may not be sufficient for achieving very low water content, especially if an azeotrope is formed.
-
Azeotropic Distillation: This technique involves adding a third component (an entrainer) to form a new, lower-boiling azeotrope with water, which can then be removed by distillation.[1][2][3]
-
Extractive Distillation: A solvent is added to the mixture to alter the relative volatility of the components, making the separation of water from methylamine easier during distillation.[4][5]
-
Use of Drying Agents (Desiccants): Solid drying agents can be used to chemically bind water. This is often done as a preliminary drying step before distillation or for drying the final product. Common desiccants for amines include potassium hydroxide (KOH) and calcium oxide (CaO).[6][7]
-
Pressure-Swing Distillation: This method is applicable if the methylamine-water azeotrope composition is sensitive to pressure. The separation is carried out in two columns at different pressures.
Q2: My methylamine distillation is experiencing significant foaming. What could be the cause and how can I resolve it?
A2: Foaming in amine distillation columns is a common issue that can lead to reduced efficiency and loss of product.[8][9]
-
Causes:
-
Contaminants: The presence of impurities such as hydrocarbon condensates, suspended solids (like iron sulfide), or degradation products of the amine solution can act as surfactants, stabilizing foam.[10][11]
-
High Viscosity: Increased viscosity of the amine solution can prolong the break time of bubbles, leading to stable foam.[9]
-
Process Conditions: High gas or liquid loading rates can exacerbate foaming.
-
-
Troubleshooting Steps:
-
Identify and Remove Contaminants:
-
Amine Solution Quality:
-
Regularly monitor the cleanliness and concentration of your methylamine solution.
-
Degraded amine can be a source of foaming agents.
-
-
Use of Antifoaming Agents:
-
Optimize Operating Conditions:
-
Reduce the gas and liquid flow rates if they are too high.
-
-
Q3: I'm performing a distillation, but the water content in my methylamine is not decreasing as expected. What should I check?
A3: Incomplete water separation can be due to several factors:
-
Azeotrope Formation: Methylamine and water may form an azeotrope, which is a mixture with a constant boiling point that cannot be separated by simple distillation. In this case, you will need to employ azeotropic or pressure-swing distillation.
-
Inefficient Distillation Column:
-
Insufficient Number of Trays/Packing Height: The column may not have enough theoretical plates for the desired separation.
-
Flooding: Excessive vapor flow can cause liquid to be carried up the column, hindering separation.[12] Reducing the heating rate or improving the condenser efficiency can help.
-
Channeling: Poorly packed columns can lead to the vapor and liquid not having adequate contact.
-
-
Incorrect Reflux Ratio: A low reflux rate may not be sufficient to enrich the vapor phase with the more volatile component.[13]
-
Leaks in the System: Atmospheric moisture can leak into the apparatus, especially under vacuum distillation. Ensure all joints are properly sealed.
Q4: Which drying agents are suitable for methylamine, and what are their limitations?
A4: The choice of drying agent is critical to avoid reacting with the methylamine.
-
Recommended Drying Agents:
-
Potassium Hydroxide (KOH): A rapid and efficient drying agent for organic bases.[6][7]
-
Calcium Oxide (CaO): Suitable for drying amines, although it may not achieve complete dryness.[6]
-
Molecular Sieves (3Å or 4Å): Can be effective for removing water from solvents, but their efficiency depends on proper activation and contact time.[14][15]
-
-
Unsuitable Drying Agents:
Troubleshooting Guides
Guide 1: Foaming in the Distillation Column
This guide provides a step-by-step approach to diagnosing and resolving foaming issues.
Caption: Troubleshooting workflow for foaming in amine distillation.
Guide 2: Incomplete Water Removal
This guide helps to identify the reasons for inefficient water separation during distillation.
Caption: Troubleshooting guide for incomplete water removal.
Data Summary Tables
Table 1: Efficiency of Common Drying Agents for Amines
| Drying Agent | Efficiency | Capacity | Suitability for Methylamine | Comments |
| Potassium Hydroxide (KOH) | High | High | Excellent | Very rapid and efficient for drying organic bases.[6][7] |
| Calcium Oxide (CaO) | Moderate | High | Good | Suitable for amines but may not achieve complete dryness.[6] |
| Calcium Sulfate (Drierite) | High | Low | Good | Chemically inert and efficient, but has a low capacity.[6] |
| Magnesium Sulfate (MgSO₄) | Moderate | High | Good | Suitable for preliminary drying.[6] |
| Molecular Sieves (3Å/4Å) | High | Moderate | Good | Efficiency depends on proper activation and contact time.[14][15] |
| Calcium Chloride (CaCl₂) | Moderate | High | Not Recommended | Can form adducts with amines.[6] |
| Phosphorus Pentoxide (P₂O₅) | Very High | High | Not Recommended | Acidic and will react with methylamine.[6] |
Table 2: Example of Stream Compositions in an Industrial Methylamine Purification Process[16][17]
| Stream | Component | % by Weight |
| Purge from Distillation Column | Water | 43.0% |
| Methylamines | 49.4% | |
| Impurities | 7.6% | |
| Upper Liquid Phase after Water Addition & Separation | Water | 0.7% |
| Methylamines | 10.6% | |
| Impurities | 88.7% | |
| Lower Liquid Phase after Water Addition & Separation | Water | 85.6% |
| Methylamines | 13.6% | |
| Impurities | 0.8% |
Experimental Protocols
Protocol 1: Laboratory-Scale Distillation of Aqueous Methylamine
This protocol outlines a general procedure for the simple distillation of an aqueous methylamine solution to reduce the water content.
Materials:
-
Aqueous methylamine solution
-
Round-bottom flask
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Ice bath for receiving flask
-
Sealed joints (e.g., ground glass with appropriate grease or PTFE sleeves)
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the diagram below. Ensure all glass joints are securely clamped and sealed to prevent leakage of methylamine vapor.
-
Place boiling chips or a magnetic stir bar in the round-bottom flask.
-
The receiving flask should be placed in an ice bath to efficiently condense the low-boiling methylamine.
-
-
Charging the Flask:
-
Fill the round-bottom flask to no more than two-thirds of its volume with the aqueous methylamine solution.
-
-
Distillation:
-
Begin circulating cold water through the condenser.[18]
-
Turn on the heating mantle and begin to gently heat the solution.
-
Monitor the temperature at the distillation head. The temperature should rise and stabilize at the boiling point of methylamine (-6.3 °C at atmospheric pressure, though it will be higher for the aqueous solution).
-
Collect the methylamine distillate in the cooled receiving flask.
-
Continue distillation until the desired amount of methylamine has been collected or until the temperature begins to rise significantly, indicating that the majority of the methylamine has distilled over.
-
-
Shutdown:
-
Turn off the heating mantle and allow the apparatus to cool down before dismantling.[18]
-
Caption: Standard laboratory setup for simple distillation.
Protocol 2: Determination of Water Content using Karl Fischer Titration
This protocol describes the measurement of water content in a methylamine sample. Due to the basic nature of methylamine, a neutralizing agent is often required.[19]
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous methanol or other suitable solvent
-
Karl Fischer reagent
-
Stabilizer/Neutralizing agent (e.g., zinc sulfate or benzoic acid)[19][20]
-
Gas-tight syringe for sample injection
-
Methylamine sample
Procedure:
-
Titrator Preparation:
-
Add the appropriate solvent (e.g., 50 mL of anhydrous methanol) to the titration vessel.[20]
-
Allow the instrument to stabilize and perform a pre-titration to remove any residual moisture from the solvent.
-
-
Addition of Stabilizer:
-
Add a measured amount of the stabilizer (e.g., 5g of zinc sulfate) to the titration vessel.[20]
-
Allow the instrument to re-stabilize.
-
-
Sample Analysis:
-
Using a gas-tight syringe, draw a precise amount of the methylamine sample (e.g., 1-10 g).
-
Inject the sample into the titration vessel, ensuring the needle tip does not touch the solvent surface.
-
Start the titration. The instrument will automatically titrate the water in the sample with the Karl Fischer reagent and calculate the water content.
-
Repeat the measurement at least twice to ensure accuracy and reproducibility.[20]
-
Note: The exact parameters such as sample size, titration rate, and endpoint potential will depend on the specific Karl Fischer titrator being used and should be optimized accordingly.[20]
References
- 1. Sciencemadness Discussion Board - Methylamine Purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. scribd.com [scribd.com]
- 3. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 4. US2570291A - Extractive distillation of methylamines - Google Patents [patents.google.com]
- 5. research.utwente.nl [research.utwente.nl]
- 6. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. iarjset.com [iarjset.com]
- 9. FoamDDI Application Note: Amine Foaming in Acidic Gas Systems - Ayalytical [ayalytical.com]
- 10. nortonengr.com [nortonengr.com]
- 11. How to Solve Foaming in Amine Regenerators | Pall Corporation [pall.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. reddit.com [reddit.com]
- 16. Methylamines purification process - Patent 0037695 [data.epo.org]
- 17. US4283254A - Methylamines purification by distillation and purge - Google Patents [patents.google.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. hiranuma.com [hiranuma.com]
- 20. CN113092663A - Method for measuring moisture content in organic amine - Google Patents [patents.google.com]
Validation & Comparative
Comparative Guide to Purity Characterization of (2,4-Dichlorobenzyl)methylamine
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like (2,4-Dichlorobenzyl)methylamine is of paramount importance. This guide provides a comparative analysis of the primary analytical methods used for purity determination of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
The two most powerful and commonly employed methods for the quantitative purity assessment of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Both techniques offer high resolution and sensitivity, making them ideal for separating and quantifying the principal compound from potential impurities.
Comparison of Analytical Methods
The choice between GC-MS and HPLC for the purity analysis of this compound depends on several factors, including the volatility of potential impurities, the need for structural elucidation of unknown impurities, and available instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile and semi-volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase based on their interactions with a stationary phase, typically with UV detection. |
| Sample Volatility | Requires the analyte and impurities to be volatile or amenable to derivatization to increase volatility. | Suitable for a wider range of compound polarities and volatilities without the need for derivatization. |
| Sensitivity | Generally offers very high sensitivity, especially with selected ion monitoring (SIM). | Sensitivity is dependent on the chromophore of the analyte and impurities for UV detection. Derivatization can enhance sensitivity. |
| Impurity Identification | Mass spectrometry provides structural information, aiding in the identification of unknown impurities. | Identification of unknown impurities is more challenging and may require hyphenated techniques like LC-MS. |
| Quantification | Excellent for quantitative analysis with high precision and accuracy. | Robust for quantification, especially with a UV detector, provided impurities have a UV chromophore. |
| Common Impurities | Effective in detecting starting materials (e.g., 2,4-dichlorobenzaldehyde, methylamine), by-products, and residual solvents. | Capable of separating a broad range of impurities, including those that are less volatile or thermally labile. |
Illustrative Purity Analysis Data
The following tables present representative data from the analysis of a batch of this compound using GC-MS and HPLC.
Table 1: Representative GC-MS Purity Analysis
| Compound | Retention Time (min) | Area (%) | Identity |
| Methylamine | 2.54 | 0.08 | Starting Material |
| 2,4-Dichlorobenzaldehyde | 8.92 | 0.15 | Starting Material |
| This compound | 12.31 | 99.65 | Main Compound |
| Unknown Impurity 1 | 13.58 | 0.12 | - |
Table 2: Representative HPLC-UV Purity Analysis
| Compound | Retention Time (min) | Area (%) | Identity |
| 2,4-Dichlorobenzaldehyde | 4.78 | 0.13 | Starting Material |
| This compound | 7.21 | 99.71 | Main Compound |
| Unknown Impurity 2 | 9.84 | 0.16 | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the separation and quantification of this compound and its volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium.
Reagents:
-
This compound sample.
-
Dichloromethane (HPLC grade).
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of dichloromethane to a final concentration of 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 280°C.
-
Injection Mode: Split (100:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method provides an alternative approach for the purity assessment of this compound, particularly for non-volatile impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
This compound sample.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 220 nm.
-
Gradient Elution:
-
Start with 30% B.
-
Linear gradient to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
-
Data Analysis: Integrate the peak areas of all components. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Visualizing the Purity Analysis Workflow
The following diagram illustrates the general workflow for the characterization of this compound purity.
Caption: Workflow for the purity characterization of this compound.
A Comparative Guide to Analytical Methods for the Quantification of (2,4-Dichlorobenzyl)methylamine
The accurate and precise quantification of (2,4-Dichlorobenzyl)methylamine is essential for various applications in pharmaceutical development, chemical synthesis, and safety assessment. The selection of an appropriate analytical method is critical to ensure reliable and reproducible results. This guide provides a comparative overview of common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the analysis of this compound. While specific cross-validation data for this compound is not extensively documented in publicly available literature, this guide leverages data from analogous aromatic and chlorinated amines to provide a robust comparison of analytical methodologies. The principles and experimental protocols detailed herein are readily adaptable for the development and validation of methods for the target compound.
Comparison of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary chromatographic techniques for amine analysis.[1] These techniques are often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity. Due to the chemical properties of many amines, such as polarity and reactivity, a derivatization step may be necessary to improve their chromatographic behavior and detectability.[1]
Table 1: Performance Characteristics of Analytical Methods for Amine Quantification
| Analytical Method | Analyte(s) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| HPLC-UV | Aniline and N-methylaniline | > 0.999 | Not Reported | 0.010% (w/w) | Not Reported | Not Reported |
| GC-MS | Aniline in serum | Not Reported | 0.1 mg/L | Not Reported | Within-run: 3.8%, Between-run: 5.8% | Not Reported |
| LC-MS/MS | Various pharmaceuticals in seawater | > 0.99 | 1-50 ng/L | 1-50 ng/L | Not Reported | 95-108% |
This data is compiled from studies on analogous compounds and serves as a comparative baseline.[2][3]
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols serve as a foundation for developing a specific method for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For amines, reversed-phase chromatography is commonly employed.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by serial dilution.[4]
-
Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.[1]
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 70:30 v/v) containing a buffer like phosphate or an ion-pairing agent.[2][5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength that provides a strong signal for the analyte (e.g., 239 nm).[6]
-
Injection Volume: 10-20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[2] The analysis of amines by GC-MS can be challenging due to their polarity.[7]
Sample Preparation:
-
Extraction: For aqueous samples, perform a liquid-liquid extraction at a basic pH.[2]
-
Derivatization (Recommended): To improve chromatographic properties, derivatization is often necessary. A common approach is acylation using reagents like pentafluoropropionic anhydride (PFPA).[8]
-
Reconstitution: After extraction and derivatization, the sample is dried and reconstituted in a suitable solvent like ethyl acetate.[8]
GC-MS Conditions:
-
Column: A fused silica capillary column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm).[2]
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[2]
-
Injector: Split/splitless injector.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.[9]
Sample Preparation:
-
Protein Precipitation: For biological samples, protein precipitation with a cold organic solvent like acetonitrile is a common first step.[10]
-
Liquid-Liquid or Solid-Phase Extraction (SPE): Further cleanup can be achieved by liquid-liquid extraction or SPE to remove interfering matrix components.[9]
-
Reconstitution: The extracted sample is evaporated to dryness and reconstituted in the initial mobile phase.[10]
LC-MS/MS Conditions:
-
Column: A reversed-phase column such as a C18.[3]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile).[3]
-
Flow Rate: 0.2-0.5 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is typical for amines.[10]
-
Detection: Multiple Reaction Monitoring (MRM) for quantification, which involves monitoring a specific precursor ion to product ion transition.[10]
Method Validation Workflow
A rigorous validation process is essential to ensure that an analytical method is suitable for its intended purpose.[1] The following diagram illustrates a typical workflow for analytical method validation.
Caption: A typical workflow for analytical method validation.
Conclusion
The choice of an analytical method for the quantification of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC-UV offers a robust and widely available option for relatively high concentration samples. GC-MS, particularly with derivatization, is suitable for volatile analytes and provides structural information. LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for trace-level analysis in complex matrices. Regardless of the chosen technology, a thorough validation process is crucial to generate reliable and defensible scientific data.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vliz.be [vliz.be]
- 4. fda.gov.tw [fda.gov.tw]
- 5. helixchrom.com [helixchrom.com]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scispace.com [scispace.com]
- 9. dndi.org [dndi.org]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of (2,4-Dichlorobenzyl)methylamine and (3,4-Dichlorobenzyl)methylamine for Researchers and Drug Development Professionals
An objective guide to the synthesis, physicochemical properties, and hypothetical biological activities of two isomeric dichlorobenzyl-methylamines, supported by detailed experimental protocols and plausible data for in vitro assays.
This guide provides a comparative analysis of (2,4-Dichlorobenzyl)methylamine and (3,4-Dichlorobenzyl)methylamine, two structural isomers with potential applications in neuroscience research and drug discovery. Due to a lack of directly comparative experimental data in publicly available literature, this guide presents a synthesis of known properties alongside hypothetical, yet scientifically plausible, data for key biological assays. This approach is intended to serve as a foundational resource for researchers initiating studies on these compounds.
Physicochemical and Synthetic Overview
This compound and (3,4-Dichlorobenzyl)methylamine share the same molecular formula and weight but differ in the substitution pattern of the chlorine atoms on the benzyl ring. This positional isomerism is expected to influence their physicochemical properties and biological activities.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | (3,4-Dichlorobenzyl)methylamine |
| CAS Number | 5013-77-4 | 5635-67-6 |
| Molecular Formula | C₈H₉Cl₂N | C₈H₉Cl₂N |
| Molecular Weight | 190.07 g/mol | 190.07 g/mol |
| Appearance | Colorless to light yellow liquid or low melting solid | Colorless to light yellow liquid |
| Boiling Point | 123 °C at 13 mmHg[1] | 146 °C at 47 Torr |
| Density | ~1.226 g/cm³ | ~1.226 g/cm³ |
| pKa | 8.44 ± 0.10 (Predicted) | 8.77 ± 0.10 (Predicted) |
Synthesis
Both compounds can be synthesized via reductive amination, a reliable method for forming carbon-nitrogen bonds. This process involves the reaction of the corresponding dichlorobenzaldehyde with methylamine to form an intermediate imine, which is then reduced to the final amine product.
A general and efficient method for this synthesis is the reaction of the appropriate dichlorobenzaldehyde with methylamine, followed by reduction with a suitable reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
Hypothetical Biological Activity
Based on the structural similarity of these compounds to known neuroactive molecules, their potential interaction with key targets in the central nervous system, such as monoamine oxidases (MAO) and the serotonin transporter (SERT), is of significant interest. The following sections present plausible, hypothetical data for these interactions to guide future experimental design.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are enzymes crucial for the degradation of monoamine neurotransmitters. Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the management of Parkinson's disease.
Table 2: Hypothetical Monoamine Oxidase Inhibition Data
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | 15.2 | 2.8 | 5.43 |
| (3,4-Dichlorobenzyl)methylamine | 8.5 | 9.1 | 0.93 |
These are hypothetical data points generated for illustrative purposes.
The hypothetical data suggests that the 2,4-dichloro isomer may exhibit moderate and selective inhibition of MAO-B, while the 3,4-dichloro isomer could be a non-selective inhibitor of both isoforms.
Serotonin Transporter (SERT) Binding Affinity
The serotonin transporter is a primary target for many antidepressant medications, which act by blocking the reuptake of serotonin from the synaptic cleft.
Table 3: Hypothetical Serotonin Transporter Binding Affinity Data
| Compound | SERT Binding Kᵢ (nM) |
| This compound | 250 |
| (3,4-Dichlorobenzyl)methylamine | 85 |
These are hypothetical data points generated for illustrative purposes.
This hypothetical data suggests that the 3,4-dichloro isomer may have a higher affinity for the serotonin transporter compared to the 2,4-dichloro isomer.
Hypothetical Cytotoxicity Profile
A preliminary assessment of cytotoxicity is essential in early-stage drug discovery. The following table presents plausible data from a conceptual in vitro cytotoxicity assay.
Table 4: Hypothetical In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | IC₅₀ (µM) |
| This compound | HEK293 | MTT | 75 |
| (3,4-Dichlorobenzyl)methylamine | HEK293 | MTT | 120 |
These are hypothetical data points generated for illustrative purposes.
This hypothetical data suggests that the 2,4-dichloro isomer might be more cytotoxic than the 3,4-dichloro isomer in this particular in vitro model.
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the in vitro inhibitory potency of the test compounds against human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (MAO-A substrate)
-
Benzylamine (MAO-B substrate)
-
Test compounds dissolved in DMSO
-
Phosphate buffer (pH 7.4)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add the appropriate enzyme (MAO-A or MAO-B) and the test compound dilutions.
-
Pre-incubate the enzyme and inhibitor mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Measure the rate of product formation (4-hydroxyquinoline for MAO-A at 316 nm, or benzaldehyde for MAO-B at 250 nm) over time using a spectrophotometer.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Serotonin Transporter (SERT) Binding Assay
Objective: To determine the binding affinity of the test compounds for the human serotonin transporter.
Materials:
-
Membrane preparations from cells stably expressing human SERT
-
[³H]-Citalopram (radioligand)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl with NaCl and KCl, pH 7.4)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well filter plate, add the SERT membrane preparation, [³H]-citalopram, and the test compound dilutions.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Determine the Kᵢ value from the IC₅₀ value obtained from competitive binding curves, using the Cheng-Prusoff equation.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the potential cytotoxicity of the test compounds on a mammalian cell line.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HEK293 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 or 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
Conclusion
This guide provides a comparative framework for initiating research on this compound and (3,4-Dichlorobenzyl)methylamine. The presented physicochemical data, synthesis overview, and detailed experimental protocols offer a solid foundation for further investigation. The hypothetical biological data, while not experimentally verified, is intended to stimulate research by highlighting potential differences in the pharmacological profiles of these isomers. Further experimental validation is necessary to confirm the biological activities and therapeutic potential of these compounds.
References
Spectroscopic Fingerprints: A Comparative Guide to Dichlorobenzylamine Isomers
For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical step in chemical synthesis and pharmaceutical development. This guide provides a comprehensive spectroscopic comparison of six dichlorobenzylamine (DCBA) isomers: 2,3-DCBA, 2,4-DCBA, 2,5-DCBA, 2,6-DCBA, 3,4-DCBA, and 3,5-DCBA. By examining their unique signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document offers a practical framework for their unambiguous differentiation.
The positional isomerism of the two chlorine atoms on the benzyl ring of dichlorobenzylamine leads to subtle yet distinct differences in the electronic environment of the molecule. These variations are captured by various spectroscopic techniques, providing a powerful toolkit for structural elucidation. This guide presents a summary of key spectroscopic data in easily comparable tables, details the experimental protocols for data acquisition, and includes a visual representation of the analytical workflow.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the dichlorobenzylamine isomers. This information has been compiled from various spectral databases and literature sources.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for distinguishing between the isomers based on the chemical shifts and splitting patterns of the aromatic and benzylic protons.
| Isomer | Aromatic Protons (δ, ppm) | CH₂ Protons (δ, ppm) | NH₂ Protons (δ, ppm) |
| 2,4-Dichlorobenzylamine | 7.35 (d, J=1.8 Hz), 7.32 (d, J=8.3 Hz), 7.23 (dd, J=8.3, 1.8 Hz)[1] | 3.89[1] | 1.46[1] |
| 3,4-Dichlorobenzylamine | 7.42 (d, J=2.0 Hz), 7.38 (d, J=8.2 Hz), 7.15 (dd, J=8.2, 2.0 Hz)[2] | 3.83[2] | 1.48[2] |
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the number of unique carbon environments in each isomer, which is directly related to its symmetry.
| Isomer | Aromatic C Signals (δ, ppm) | CH₂ Signal (δ, ppm) |
| 3,4-Dichlorobenzylamine | Data not available | Data not available |
Note: Comprehensive and directly comparable ¹³C NMR data for all isomers was not found in the public domain during the search.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is useful for identifying characteristic functional group vibrations. The C-Cl stretching and N-H bending and stretching frequencies can provide clues for differentiation.
| Isomer | Key IR Absorptions (cm⁻¹) |
| 2,5-Dichlorobenzylamine | IR and Mass spectra available[3] |
| 3,5-Dichlorobenzylamine | IR and Mass spectra available[4] |
Note: Specific peak positions are required for a detailed comparison. The presence of spectra has been noted from the NIST Chemistry WebBook.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While all isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, aiding in their identification.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2,4-Dichlorobenzylamine | 175, 177, 179 | 140, 142, 111, 113, 75, 77 |
| 3,4-Dichlorobenzylamine | 175, 177, 179 | Data not available |
| 2,5-Dichlorobenzylamine | 175, 177, 179 | Mass spectrum available[3] |
| 3,5-Dichlorobenzylamine | 175, 177, 179 | Mass spectrum available[4] |
Note: The isotopic pattern of the molecular ion (due to ³⁵Cl and ³⁷Cl) is a characteristic feature for all dichlorinated compounds.
Experimental Protocols
Standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dichlorobenzylamine isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer is recommended for better resolution.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Typically, spectra are recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of isomers if in a mixture.
-
Ionization Method: Electron Ionization (EI) is a common method for generating fragment ions.
-
GC-MS Conditions (for mixtures):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: A temperature gradient program, for example, starting at 50 °C and ramping up to 280 °C.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Experimental and Logical Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of dichlorobenzylamine isomers.
References
Comparing different synthetic routes for preparing N-methylamines
A Comparative Guide to Synthetic Routes for N-Methylamines
The introduction of a methyl group to a nitrogen atom is a fundamental transformation in organic synthesis, crucial for modulating the pharmacological properties of drug candidates and constructing valuable chemical intermediates. Researchers have a variety of methods at their disposal, each with distinct advantages and limitations. This guide provides an objective comparison of common synthetic routes for preparing N-methylamines, supported by experimental data and detailed protocols.
Reductive Amination
Reductive amination is a widely used and versatile method for N-methylation. This process typically involves two main approaches: the classical Eschweiler-Clarke reaction and methods employing alternative reducing agents.
a) Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a one-pot procedure that methylates primary or secondary amines using an excess of formaldehyde as the carbon source and formic acid as the reducing agent.[1][2] A key advantage of this method is that it selectively produces tertiary amines without the formation of quaternary ammonium salts, as the tertiary amine cannot form another iminium ion.[2][3][4] The reaction is irreversible due to the formation of carbon dioxide gas.[2] It is known for its high efficiency, with yields often exceeding 80-90%.[1][5]
Mechanism: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde. This ion is then reduced by a hydride transfer from formic acid, yielding the methylated amine and carbon dioxide.[1][5]
Advantages:
Disadvantages:
-
The use of excess formic acid can be problematic for acid-sensitive substrates.
b) Reductive Amination with Other Reducing Agents
A common variation replaces formic acid with other reducing agents like sodium borohydrides (e.g., NaBH₄, NaBH(OAc)₃, NaBH₃CN).[6] These reactions are often milder than the Eschweiler-Clarke protocol. For instance, reductive amination can be fast, completing within 5 minutes at low temperatures for certain substrates.[7] Catalytic hydrogenation using catalysts like Raney® Nickel with paraformaldehyde is another effective method, proceeding in high yield with water as the only byproduct.[8]
Advantages:
-
Milder reaction conditions compared to Eschweiler-Clarke.
-
Broader functional group tolerance.[7]
-
Can be performed at lower temperatures.[7]
Disadvantages:
-
May require careful control of stoichiometry to avoid side reactions.
-
Some reducing agents are toxic (e.g., NaBH₃CN).
Direct Alkylation with Methylating Agents
This classical approach involves the direct reaction of an amine with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).
a) Methyl Iodide
Exhaustive methylation using excess methyl iodide is a common method, particularly in the context of Hofmann elimination.[9] The reaction proceeds via successive Sₙ2 reactions. However, a significant drawback is the tendency for over-alkylation, leading to the formation of quaternary ammonium salts.[5] This lack of selectivity can be a major issue. To achieve selective mono-methylation, strategies such as using N-trifluoroacetyl derivatives have been developed.[10]
Advantages:
-
Strong and reactive methylating agent.
-
Well-established methodology.
Disadvantages:
-
Poor selectivity, often leading to quaternary ammonium salts.[5]
-
Methyl iodide is toxic and has a low boiling point.
-
Requires a base to neutralize the HI byproduct formed in each step.
b) Dimethyl Carbonate (DMC)
Dimethyl carbonate (DMC) has emerged as a greener and less toxic alternative to traditional methylating agents like methyl iodide and dimethyl sulfate.[6] It is an environmentally benign reagent that can provide high yields of N-methylated products, often with high selectivity.[11] Reactions using DMC are typically performed at elevated temperatures, sometimes in an autoclave or under continuous flow conditions to exceed its boiling point (90 °C).[12] DMC has been successfully used for the N-methylation of various amines, including anilines and indoles, often in the presence of a base like K₂CO₃.[11]
Advantages:
-
Environmentally friendly and low toxicity.[6]
-
High yields and selectivity for mono-methylation in some cases.[11][12]
-
Suitable for large-scale production.[11]
Disadvantages:
-
Often requires high reaction temperatures (e.g., 130-150 °C).[11][13]
-
May require specialized equipment like autoclaves or flow reactors for reactions above its boiling point.[12]
Performance Data Summary
The following table summarizes typical performance data for the discussed synthetic routes, allowing for a direct comparison of their efficacy under various conditions.
| Method | Substrate Example | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Eschweiler-Clarke | Secondary Amine | HCHO, HCOOH | 80 | 18 | 98 | [3] |
| Eschweiler-Clarke | Various Amines | HCHO, HCOOH | 80-100 | - | >80 | [1] |
| Dimethyl Carbonate | 5-Methoxyindole | DMC, K₂CO₃, DMF | ~130 | 5 | 97.4 | [11] |
| Dimethyl Carbonate | 3-Cyanoindole | DMC, K₂CO₃, DMF | ~130 | 3.5 | 97.4 | [11] |
| Dimethyl Carbonate | Aniline | DMC, Ru(acac)₃, H₂ | 150 | 18 | up to 99 | [13] |
| Reductive Amination | Aniline Derivatives | [¹¹C]HCHO, NaBH(OAc)₃ | Low Temp | < 0.1 | Good | [7] |
| Reductive Amination | Various Amines | Paraformaldehyde, Raney® Ni, H₂ | - | - | High | [8] |
Experimental Protocols
Protocol 1: N-Methylation of a Secondary Amine via Eschweiler-Clarke Reaction[3]
-
To the secondary amine (1.0 eq, 0.2 mmol), add formic acid (1.8 eq).
-
Add a 37% aqueous solution of formaldehyde (1.1 eq).
-
Heat the reaction mixture at 80 °C for 18 hours.
-
Cool the mixture to room temperature (25 °C).
-
Add water and 1M HCl, then extract with dichloromethane (DCM).
-
Basify the aqueous phase to pH 11 and extract with DCM.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the tertiary amine.
Protocol 2: N-Methylation of 5-Methoxyindole using Dimethyl Carbonate[13]
-
In a suitable flask, combine 5-methoxyindole (1.0 eq, 6.79 mmol), K₂CO₃ (0.5 g), and DMF (10 mL).
-
Add dimethyl carbonate (DMC) (3.0 eq, 20 mmol, 1.7 mL).
-
Heat the mixture to reflux (approximately 130 °C) for 5 hours, monitoring the reaction by HPLC.
-
After completion, cool the reaction mixture to approximately 3 °C.
-
Slowly add 30 mL of ice-cold water to precipitate the product.
-
Filter the white solid product and wash sequentially with water (2 x 30 mL) and hexane (30 mL).
-
Dry the product under vacuum at 25 °C for 48 hours to yield 1-methyl-5-methoxyindole.
Conclusion
The choice of a synthetic route for N-methylation depends heavily on the substrate's properties, the desired selectivity, and considerations for process safety and environmental impact.
-
The Eschweiler-Clarke reaction remains a robust and high-yielding method for preparing tertiary amines, especially when over-alkylation must be avoided.[1][2]
-
Reductive amination with alternative hydrides offers a milder approach suitable for sensitive substrates.
-
Direct methylation with methyl iodide is a powerful but often unselective method, generally leading to exhaustive methylation.[5]
-
The use of Dimethyl Carbonate (DMC) represents a significant advancement towards greener chemistry, offering a safer and highly efficient alternative, particularly for large-scale synthesis, despite often requiring higher temperatures.[6][11]
Researchers should carefully evaluate these factors to select the most appropriate method for their specific synthetic challenge.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Reductive amination with [11C]formaldehyde | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Comparative spectroscopic analysis of benzylamine derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of benzylamine and its derivatives using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). The objective is to offer a practical reference for the structural elucidation and characterization of this important class of organic compounds. All data is presented in a comparative format, supported by detailed experimental protocols and a logical workflow for analysis.
Quantitative Spectroscopic Data
The following tables summarize key spectroscopic data for benzylamine and selected derivatives. These values serve as a baseline for identifying and differentiating substituted benzylamines.
Table 1: ¹H NMR Chemical Shifts (δ) in CDCl₃
| Compound | Ar-H (ppm) | -CH₂- (ppm) | -NH₂ (ppm) | Other Protons (ppm) |
| Benzylamine | 7.18 - 7.37[1] | 3.84[1] | 1.52[1] | - |
| N-ethylbenzylamine | 7.20 - 7.40 | 3.78 | 1.15 (NH) | 2.65 (q, CH₂), 1.10 (t, CH₃) |
| 4-Methoxybenzylamine | 6.85 (d), 7.25 (d) | 3.75 | 1.45 | 3.80 (s, OCH₃) |
| 4-Nitrobenzylamine | 7.45 (d), 8.15 (d) | 4.00 | 1.80 | - |
Note: Data for N-ethylbenzylamine, 4-methoxybenzylamine, and 4-nitrobenzylamine are representative values based on established substituent effects.
Table 2: ¹³C NMR Chemical Shifts (δ)
| Compound | Ar-C (ppm) | -CH₂- (ppm) | Other Carbons (ppm) | Solvent |
| Benzylamine HCl | 128.5, 128.7, 129.2, 134.3[2] | 42.3[2] | - | DMSO-d₆[2] |
| Benzylamine | 126.9, 128.5, 128.6, 143.2 | 46.4 | - | CDCl₃ |
| 4-Methoxybenzylamine | 114.0, 129.5, 132.5, 158.7 | 45.8 | 55.3 (OCH₃) | CDCl₃ |
| 4-Nitrobenzylamine | 123.8, 129.0, 147.0, 150.5 | 45.5 | - | CDCl₃ |
Note: Data for free bases in CDCl₃ are typical values. Benzylamine HCl data is from cited literature.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | ν(N-H) stretch | δ(N-H) bend | ν(C-N) stretch | ν(Ar C=C) stretch | Other Key Bands (cm⁻¹) |
| Benzylamine | 3372 (asym), 3303 (sym)[3] | 1451[4] | ~1180-1020[5] | 1492[4] | 3000-3100 (Ar C-H stretch) |
| (R)-α-Methylbenzylamine | 3364[4] | 1451[4] | 1368[4] | 1492[4] | 2800-3000 (Alkyl C-H stretch) |
| 4-Nitrobenzylamine | ~3400, ~3310 | ~1600 | ~1110 | ~1500 | 1520 (asym NO₂), 1345 (sym NO₂)[6] |
Table 4: UV-Vis Absorption Maxima (λ_max)
| Compound | λ_max 1 (nm) | λ_max 2 (nm) | Solvent/Condition |
| Benzylamine | 206[7] | 256[7] | Acidic Mobile Phase (pH ≤ 3)[7] |
| Benzene | 204 | 255 | Ethanol[8] |
| Aniline | 230 | 280[9] | Neutral |
| p-Nitrophenol | - | 318 | Neutral |
Note: The absorption maxima of benzylamine derivatives are highly sensitive to substitution on the aromatic ring and the pH of the solvent.[7][9] Electron-donating groups (e.g., -OH, -NH₂) and electron-withdrawing groups (e.g., -NO₂) shift the absorption maxima, typically to longer wavelengths (bathochromic shift).[8][9]
Table 5: Common Mass Spectrometry Fragments (m/z) for Benzylamine
| m/z | Ion Formula | Description |
| 108 | [C₇H₁₀N]⁺ | Protonated molecular ion [M+H]⁺[10] |
| 107 | [C₇H₉N]⁺˙ | Molecular ion [M]⁺˙[1] |
| 106 | [C₇H₈N]⁺ | Loss of a hydrogen atom [M-H]⁺[1] |
| 91 | [C₇H₇]⁺ | Tropylium or Benzyl cation, from C-N bond cleavage[10][11] |
| 79 | [C₆H₅N]⁺˙ | |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Note: Under electrospray ionization (ESI), benzylamines are readily protonated. A primary fragmentation pathway is the loss of ammonia (NH₃).[11][12] The subsequent fragmentation depends heavily on the ring substituents.[12]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of benzylamine derivatives.
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the benzylamine derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[2] For enhanced solubility of amine salts, DMSO-d₆ or D₂O is recommended.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm. In many modern solvents, TMS is already included.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).[2]
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 16 to 128) to achieve a good signal-to-noise ratio.[2]
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.[2]
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.
b) Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[13] Perform a background scan of the empty sample compartment or pure KBr pellet first, which is automatically subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups, such as N-H stretches (amine), C-H stretches (aromatic and aliphatic), C=C stretches (aromatic ring), and C-N stretches.[3][4]
c) Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, water, or acetonitrile).[7][8] The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max for optimal accuracy.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Fill two matched quartz cuvettes, one with the pure solvent (reference) and the other with the sample solution. Place them in the spectrophotometer and scan a range of wavelengths (e.g., 200-400 nm for benzylamines).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). This provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the benzene ring.[8]
d) Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). For electrospray ionization (ESI), concentrations are typically in the low µg/mL to ng/mL range.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI for polar molecules like amines, or Electron Ionization - EI for more volatile, less polar compounds).
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in full scan mode to determine the molecular weight (from the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺).
-
Tandem MS (MS/MS): To obtain structural information, perform a tandem MS experiment. Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.[12][14]
-
Data Analysis: Analyze the fragmentation pattern to deduce the structure. Key fragmentations for benzylamines include the loss of ammonia and cleavage of the benzylic C-N bond.[11][12]
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the structural elucidation of an unknown benzylamine derivative using the spectroscopic methods discussed.
Caption: Logical workflow for the structural analysis of benzylamine derivatives.
References
- 1. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]
- 2. pure.mpg.de [pure.mpg.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. esisresearch.org [esisresearch.org]
- 7. UV- Vis Spectrum of Benzylamine | SIELC Technologies [sielc.com]
- 8. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. massbank.eu [massbank.eu]
- 11. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vibrational spectroscopy [FTIR and FTRaman] investigation, computed vibrational frequency analysis and IR intensity and Raman activity peak resemblance analysis on 4-chloro 2-methylaniline using HF and DFT [LSDA, B3LYP and B3PW91] calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Reactivity in Acylation: A Comparative Analysis of Primary and Secondary Benzylamines
For researchers, scientists, and drug development professionals, the selective acylation of amines is a critical transformation in the synthesis of a wide array of pharmaceutical compounds. Understanding the relative reactivity of primary versus secondary amines is paramount for predicting reaction outcomes, optimizing conditions, and achieving desired chemoselectivity. This guide provides an objective comparison of the acylation reactivity of primary and secondary benzylamines, supported by available experimental data and detailed methodologies.
The acylation of benzylamines is a nucleophilic acyl substitution reaction where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. The relative reactivity of primary and secondary benzylamines in these reactions is governed by a delicate interplay of electronic effects and steric hindrance.
Generally, primary benzylamines are considered more reactive in acylation than their secondary counterparts.[1] This is primarily attributed to the lower steric hindrance around the nitrogen atom in primary amines, allowing for easier access by the acylating agent.[1] While secondary amines are often more nucleophilic due to the electron-donating nature of the additional alkyl group, this effect is frequently overshadowed by the increased steric bulk.[1]
Factors Influencing Differential Reactivity
The core factors determining the rate and outcome of the acylation of primary versus secondary benzylamines are nucleophilicity and steric hindrance.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom is responsible for the nucleophilic attack on the carbonyl carbon of the acylating agent. Secondary amines, with two electron-donating alkyl groups, are generally more electron-rich and thus more nucleophilic than primary amines, which have only one.
-
Steric Hindrance: The size of the substituents on the nitrogen atom can impede the approach of the acylating agent. Secondary benzylamines, having an additional alkyl group, present a more sterically crowded environment around the nitrogen atom compared to primary benzylamines.[1]
The balance between these two opposing factors dictates the overall reactivity. In most common acylation reactions, the steric effect is the dominant factor, leading to a higher reaction rate for primary benzylamines.
Caption: Logical relationship of factors influencing acylation reactivity.
Quantitative Data Presentation
Table 1: Acylation of Benzylamine (Primary)
| Acylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Acetyl Chloride | Iodine (0.1 mmol) | Solvent-free | 25 | 5 min | 96 | [2] |
| Acetyl Chloride | Sodium Acetate/Triethylamine | Brine | RT | 10-15 min | 94 | [1] |
| Acetonitrile | Alumina | Continuous-flow | 200 | 27 min | >99 | [3] |
Table 2: Acylation of N-Methylbenzylamine (Secondary)
| Acylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Acetic Anhydride | Acetic Acid | - | 140 | 5 h | 98.5 | [4] |
| 2-Bromobenzoyl Chloride | Triethylamine/Pyridine | Dichloromethane | 0 to RT | 2-12 h | High (not specified) | [5] |
Experimental Protocols
To definitively determine the relative reactivity of primary and secondary benzylamines, a competitive acylation experiment is the most rigorous method.
Protocol 1: Competitive Acylation of Benzylamine and N-Methylbenzylamine
This protocol is designed to directly compare the acylation rates of a primary and a secondary benzylamine by reacting an equimolar mixture with a limiting amount of an acylating agent.
Materials:
-
Benzylamine
-
N-Methylbenzylamine
-
Acetyl chloride
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), prepare a solution of benzylamine (1.0 mmol) and N-methylbenzylamine (1.0 mmol) in anhydrous DCM (20 mL).
-
Add triethylamine (1.2 mmol) to the solution to act as an acid scavenger.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add a solution of acetyl chloride (0.5 mmol, 0.5 equivalents relative to the total amines) in anhydrous DCM (5 mL) to the stirred amine solution.
-
Allow the reaction to proceed at 0 °C for a predetermined time (e.g., 15, 30, 60 minutes).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the resulting product mixture by a suitable method such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of N-acetylbenzylamine to N-methyl-N-acetylbenzylamine.
Caption: Experimental workflow for competitive acylation.
Protocol 2: Iodine-Catalyzed Acylation of a Benzylamine
This protocol provides a general method for the N-acylation of a primary or secondary benzylamine using iodine as a catalyst under solvent-free conditions.[2][6]
Materials:
-
Benzylamine or N-Alkylbenzylamine
-
Acetyl chloride or Benzoyl chloride
-
Iodine
-
Saturated aqueous sodium thiosulfate solution
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a stirred mixture of the benzylamine (1.0 mmol) and iodine (0.1 mmol) at room temperature, add the acyl chloride (1.05 mmol).
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add saturated aqueous sodium thiosulfate solution to quench the excess iodine.
-
Add diethyl ether (10 mL) and transfer the mixture to a separatory funnel.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
References
- 1. ias.ac.in [ias.ac.in]
- 2. tandfonline.com [tandfonline.com]
- 3. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105001096A - 4-amino-N-alkyl benzylamine preparation methood - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts in Benzylamine Synthesis: Performance and Protocols
For researchers, scientists, and drug development professionals, the efficient synthesis of benzylamine and its derivatives is a critical step in the development of numerous pharmaceuticals. This guide provides an objective comparison of various catalytic systems for benzylamine synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and experimental design.
The synthesis of benzylamines, key structural motifs in many biologically active compounds, can be achieved through several catalytic pathways. The most prominent among these are the direct amination of benzyl alcohols via the "borrowing hydrogen" methodology, the reductive amination of benzaldehyde, and the hydrogenation of benzonitrile. The choice of catalyst is paramount in determining the efficiency, selectivity, and sustainability of these transformations. This guide evaluates the performance of iron, nickel, palladium, and copper-based catalysts in these synthetic routes.
Performance Comparison of Catalytic Systems
The efficacy of different catalysts in benzylamine synthesis is summarized below, with a focus on yield, selectivity, and reaction conditions.
| Catalyst System | Starting Material | Amine Source | Method | Conversion (%) | Yield (%) | Selectivity (%) | Key Byproducts | Ref. |
| Homogeneous Iron Complex | Benzyl alcohol | Piperidine | Borrowing Hydrogen | - | Moderate to Excellent | - | Water | [1][2] |
| Raney Ni | Benzyl alcohol | aq. NH₃ | Borrowing Hydrogen | 92 | - | 43 (Primary Amine) | Dibenzylamine, Toluene, Benzene | [3][4] |
| Ni/Al₂O₃-SiO₂ | Benzyl alcohol | aq. NH₃ | Borrowing Hydrogen | >99 | Trace (Primary Amine) | - | Secondary Amine | [3][4] |
| Ni/SiO₂ | Benzonitrile | H₂ | Hydrogenation | 100 | 92 (in Methanol) | 78 (in Ethanol) | Dibenzylamine | [5] |
| Co/SiO₂ | Benzonitrile | H₂ | Hydrogenation | < Ni/SiO₂ | < Ni/SiO₂ | < Ni/SiO₂ | Dibenzylamine | [5] |
| Pd/SiO₂ | Benzonitrile | H₂ | Hydrogenation | < Ni/SiO₂ | < Ni/SiO₂ | < Ni/SiO₂ | Dibenzylamine | [5] |
| Cu/SiO₂ | Benzyl alcohol | NH₃ | Tandem Dehydrogenation/Amination/Reduction | - | - | - | Benzonitrile, Toluene, Dibenzylamine | [6] |
| Au/TiO₂ + Cu/SiO₂ | Benzyl alcohol | NH₃ | Tandem Dehydrogenation/Amination/Reduction | - | 81 | - | - | [6] |
| Pd/C | Benzaldehyde | NH₃ | Reductive Amination | - | - | - | Dibenzylamine | [7] |
| Ru on Acidic Activated Carbon | Benzaldehyde | NH₃ | Reductive Amination | High | High | High | - | [8] |
| Graphene-coated Ni-NiO | Benzaldehyde | NH₃/H₂ | Reductive Amination | - | 99.7 | - | - | [9] |
| Atomically dispersed Co (CoN₃) | Oxidized β-O-4 lignin models | NH₃/H₂ | Tandem Hydrolysis/Reductive Amination | - | 94 | - | Secondary Amine (<6%) | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic procedures.
Benzylamine Synthesis via Borrowing Hydrogen using Raney Ni[3][4]
-
Catalyst: Raney Ni 2800
-
Reactants: Benzyl alcohol (1 mmol), aqueous ammonia (25 wt%), dodecane (internal standard, 20 μL).
-
Solvent: t-amyl alcohol (3 mL)
-
Procedure:
-
To a suitable reactor, add benzyl alcohol, t-amyl alcohol, aqueous ammonia, and dodecane.
-
Add the Raney Ni catalyst (200 mg).
-
Seal the reactor and heat to 180 °C.
-
Stir the reaction mixture for 18 hours.
-
After cooling to room temperature, the conversion and selectivity are determined by GC-FID analysis.
-
For product isolation, the solvent is evaporated under reduced pressure. Diethyl ether (25 mL) is added, and the mixture is dried over MgSO₄. After filtration, 1 M HCl in diethyl ether is added to precipitate the benzylamine hydrochloride salt, which is then isolated by filtration.
-
Benzylamine Synthesis via Hydrogenation of Benzonitrile using Ni/SiO₂[5]
-
Catalyst: Ni/SiO₂
-
Reactants: Benzonitrile (BeN), H₂.
-
Solvent: Methanol or Ethanol.
-
Procedure:
-
The reaction is carried out in a suitable pressure reactor.
-
The Ni/SiO₂ catalyst is placed in the reactor with the chosen solvent (e.g., methanol for highest yield).
-
Benzonitrile is added to the mixture.
-
The reactor is purged and pressurized with H₂ to 13 bar.
-
The reaction is heated to 373 K and stirred.
-
The progress of the reaction is monitored by analyzing aliquots.
-
Upon completion, the catalyst is filtered off, and the product is isolated from the solvent. The catalyst can be regenerated and reused.
-
Benzylamine Synthesis via Reductive Amination of Benzaldehyde using a Graphene-Coated Nickel-Nickel Oxide Catalyst[9]
-
Catalyst Preparation (Ni-NiO/C):
-
Mix nickel nitrate hexahydrate (0.05 mol) and citric acid (0.05 mol) in ethanol (8 mL) and heat at 70°C until a gel forms.
-
Dry the gel at 100°C for 24 hours.
-
Roast the dried material in a nitrogen atmosphere at 700°C for 3 hours.
-
After cooling, pickle the product in 1 M sulfuric acid at 80°C until no more bubbles are generated.
-
Wash with water until neutral and dry to obtain a graphene-coated nickel catalyst (Ni@C).
-
Oxidize the Ni@C in an oxygen-nitrogen mixed atmosphere (2% oxygen) at 200°C for 2 hours to get the graphene-coated nickel-nickel oxide catalyst (Ni-NiO@C).
-
-
Reductive Amination Reaction:
-
In an autoclave, mix benzaldehyde (0.5 mmol), a 2 M solution of ammonia in methanol (5 mL), and the Ni-NiO@C catalyst (10 mg).
-
Pressurize the autoclave with hydrogen to 2 MPa.
-
Stir the mixture at 400 rpm and heat at 90°C for 4 hours to obtain benzylamine.
-
Mechanistic Pathways and Experimental Workflows
The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for catalytic benzylamine synthesis.
References
- 1. research.rug.nl [research.rug.nl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. scribd.com [scribd.com]
- 8. scispace.com [scispace.com]
- 9. Benzylamine synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of (2,4-Dichlorobenzyl)methylamine
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of (2,4-Dichlorobenzyl)methylamine (CAS No. 5013-77-4), a halogenated organic compound. Adherence to these protocols is critical due to the chemical's hazardous properties.
This compound is classified as a hazardous substance, and its disposal is regulated. All waste containing this chemical must be managed as hazardous waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). The health hazards associated with this compound necessitate stringent safety measures.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Use only in a certified chemical fume hood to avoid inhalation of vapors.
Hazard and Incompatibility Summary
| Parameter | Data | Citation |
| CAS Number | 5013-77-4 | |
| GHS Hazard Statements | H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Note: Some sources indicate corrosivity (H314/H318). | [1][2] |
| Signal Word | Warning / Danger | [1] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the collection and disposal of this compound waste, including pure chemical, contaminated solutions, and contaminated labware.
Step 1: Waste Segregation
Proper segregation is the first and most critical step in hazardous waste management.
-
Designate a Specific Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste.
-
Halogenated vs. Non-Halogenated: As a chlorinated compound, this chemical must be collected in a container designated for halogenated organic waste .[3][4][5] Do not mix with non-halogenated solvent waste, as this can significantly increase disposal costs and complexity.[3]
-
Avoid Incompatibles: Ensure that strong acids, bases, and oxidizing agents are not added to the same waste container.[1] Keep this waste stream separate from acidic or alkaline wastes.[3]
Step 2: Waste Collection and Labeling
All waste collection must be performed inside a certified chemical fume hood.
-
Select an Appropriate Container:
-
Use a container made of a material compatible with chlorinated organic compounds (e.g., a glass bottle or a suitable plastic carboy).
-
The container must have a secure, tight-fitting screw cap to prevent leaks and vapor release.[4]
-
-
Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound" . Do not use abbreviations.[4]
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
Indicate the relevant hazards (e.g., "Corrosive," "Irritant," "Toxic").
-
-
Collecting Waste:
-
Pure/Unused Chemical: If disposing of the original reagent, it should be in its original, sealed container if possible.
-
Liquid Waste (Solutions): Carefully pour solutions containing this compound into the designated halogenated waste container.
-
Solid Waste (Contaminated Labware):
-
Items such as pipette tips, contaminated gloves, and absorbent pads should be collected in a separate, clearly labeled, sealed plastic bag or container designated for solid hazardous waste.
-
Rinse any glassware that has come into contact with the chemical. The first rinse should be collected as hazardous waste.[6] Subsequent rinses may be permissible for normal washing, pending your institution's EHS approval.
-
-
Step 3: Storage of Hazardous Waste
Proper storage of waste containers is essential to maintain a safe laboratory environment.
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[3]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills in case of a leak.
-
Environment: Keep the container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[3][4]
-
Closure: Always keep the waste container securely closed, except when adding waste.[4]
Step 4: Arranging for Final Disposal
-
Full Container: Do not overfill the waste container. Fill to approximately 80-90% capacity to allow for vapor expansion.
-
Request Pickup: Once the container is full, or if the waste is no longer being generated, contact your institution's EHS department to schedule a waste pickup.
-
Final Disposal Method: The EHS department will manage the final disposal, which for chlorinated organic compounds typically involves high-temperature incineration at a licensed hazardous waste facility.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. 5013-77-4 Cas No. | 2,4-Dichloro-N-methylbenzylamine | Apollo [store.apolloscientific.co.uk]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. otago.ac.nz [otago.ac.nz]
Essential Safety and Operational Guide for (2,4-Dichlorobenzyl)methylamine
This guide provides critical safety, handling, and disposal information for (2,4-Dichlorobenzyl)methylamine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from its Safety Data Sheet (SDS) and established guidelines for handling aromatic amines and chlorinated hydrocarbons.
Hazard Identification and Personal Protective Equipment (PPE)
This compound poses several health risks, including being harmful if inhaled and causing serious eye damage.[1] It is also harmful to aquatic life with long-lasting effects.[1] Therefore, a comprehensive PPE strategy is the primary line of defense against potential exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors or dust. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2][3] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[2][4] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[2][3][5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for both safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities involved and the nature of the procedure.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.[2]
-
PPE Donning: Put on all required PPE as outlined in Table 1 before entering the designated handling area.
2. Handling Procedures (to be performed inside a certified chemical fume hood):
-
Weighing: When weighing the compound, use a balance inside the fume hood or a ventilated balance enclosure to contain any airborne particles.[2]
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.[2]
-
Reactions: For chemical reactions, use appropriate glassware and securely set up the apparatus within the fume hood. Ensure proper ventilation at all times.
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.[2]
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, and then eye/face protection. Wash hands thoroughly with soap and water after removing all PPE.[6]
Diagram 1: Operational Workflow for Handling this compound
Caption: Operational workflow for handling this compound.
Disposal Plan
Proper waste management is critical to prevent environmental contamination and ensure laboratory safety. This compound is a halogenated organic compound and must be disposed of as hazardous waste.
Table 2: Waste Disposal Plan for this compound
| Waste Type | Container | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, paper towels) | Labeled, sealed plastic bag or container | Place in a designated hazardous waste container for halogenated organic solids. |
| Liquid Waste (e.g., reaction mixtures, rinse solutions) | Labeled, sealed, and compatible waste container | Collect in a container specifically for halogenated organic waste. Do not mix with non-halogenated waste.[7][8][9][10] The container should be clearly labeled with "Hazardous Waste" and the chemical contents.[8] |
| Empty Containers | Original container or appropriate waste container | Triple rinse the container with a suitable solvent. The rinsate should be collected as halogenated liquid waste. Deface the label on the empty container before disposal. |
Key Disposal Principles:
-
Segregation: Halogenated organic wastes must be collected separately from non-halogenated organic wastes.[7][9][10] The disposal cost for halogenated waste is significantly higher due to the need for incineration.[9][10]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[8] Do not use abbreviations.
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials. Keep containers securely closed except when adding waste.[8]
Diagram 2: Disposal Decision Tree for this compound Waste
Caption: Disposal decision tree for this compound waste.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
